Product packaging for Cinnamyl valerate(Cat. No.:CAS No. 10482-65-2)

Cinnamyl valerate

Cat. No.: B077708
CAS No.: 10482-65-2
M. Wt: 218.29 g/mol
InChI Key: FLSKWIBFXUNBAW-UHFFFAOYSA-N
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Description

Cinnamyl valerate is a carboxylic ester formed from cinnamyl alcohol and valeric acid. This compound is of significant interest in research, particularly in the fields of flavor and fragrance chemistry, chemical ecology, and sensory science. Its primary value lies in its characteristic sweet, balsamic, and fruity odor, reminiscent of apricot, making it a key subject for the study of aroma compounds and the development of synthetic flavor profiles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18O2 B077708 Cinnamyl valerate CAS No. 10482-65-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylprop-2-enyl pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-2-3-11-14(15)16-12-7-10-13-8-5-4-6-9-13/h4-10H,2-3,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSKWIBFXUNBAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCC=CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60864281
Record name 3-Phenylprop-2-en-1-yl pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10482-65-2
Record name Cinnamyl valerate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10482-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to Cinnamyl Valerate: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl valerate (B167501), a cinnamate (B1238496) ester, is a compound of interest in the flavor and fragrance industries with potential applications in other chemical and pharmaceutical sectors. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis methodologies, and potential biological relevance. All quantitative data are summarized in structured tables, and detailed experimental protocols for its synthesis are provided. This document also includes visualizations of a representative synthesis workflow and a hypothetical biological signaling pathway, generated using the DOT language, to facilitate a deeper understanding of its chemical and potential pharmacological characteristics.

Chemical Structure and Identification

Cinnamyl valerate, systematically named [(E)-3-phenylprop-2-enyl] pentanoate, is the ester formed from cinnamyl alcohol and valeric acid.

Table 1: Chemical Identification of this compound

IdentifierValueReference
IUPAC Name [(E)-3-phenylprop-2-enyl] pentanoate
Synonyms Cinnamyl pentanoate, 3-Phenyl-2-propenyl pentanoate[1]
CAS Number 10482-65-2[2]
Molecular Formula C₁₄H₁₈O₂[2]
Molecular Weight 218.29 g/mol [3]
Canonical SMILES CCCCC(=O)OCC=CC1=CC=CC=C1[2]
InChI InChI=1S/C14H18O2/c1-2-3-11-14(15)16-12-7-10-13-8-5-4-6-9-13/h4-10H,2-3,11-12H2,1H3/b10-7+[1]
InChIKey FLSKWIBFXUNBAW-JXMROGBWSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and potential applications. While experimental data for some properties are limited, a combination of experimental and predicted values is presented below. For context, experimental data for the closely related isomer, cinnamyl isovalerate, is also provided where available.

Table 2: Physicochemical Properties of this compound

PropertyValueData TypeReference
Physical State Colorless liquidExperimental
Odor Sweet, balsamic, fruityExperimental
Boiling Point 328.8 °C (at 760 mmHg)Experimental[3]
Melting Point 51.15 °CPredicted[4]
Density 1.008 g/cm³Experimental[3]
Solubility in Water 7.167 mg/L at 25 °CPredicted[5]
Solubility in Organic Solvents Soluble in alcoholExperimental[5]
logP (Octanol-Water Partition Coefficient) 4.32Predicted[4]
Refractive Index nD20: 1.518 - 1.524 (for Cinnamyl Isovalerate)Experimental[6][7]
Flash Point 131.67 °CExperimental[5]

Spectroscopic Data

Table 3: Predicted and Representative Spectroscopic Data for this compound

TechniquePredicted/Representative Data
¹H NMR δ ~7.2-7.4 (m, 5H, Ar-H), ~6.6 (d, 1H, =CH-), ~6.2 (dt, 1H, -CH=), ~4.7 (d, 2H, -O-CH₂-), ~2.3 (t, 2H, -CO-CH₂-), ~1.6 (m, 2H, -CH₂-), ~1.3 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃)
¹³C NMR δ ~173 (C=O), ~136 (Ar-C), ~134 (=CH-), ~128.6 (Ar-CH), ~128.0 (Ar-CH), ~126.5 (Ar-CH), ~123 (=CH-), ~65 (-O-CH₂-), ~34 (-CO-CH₂-), ~27 (-CH₂-), ~22 (-CH₂-), ~13 (-CH₃)
IR (Infrared) ~3030 cm⁻¹ (aromatic C-H stretch), ~2960, 2870 cm⁻¹ (aliphatic C-H stretch), ~1735 cm⁻¹ (C=O ester stretch), ~1650 cm⁻¹ (C=C stretch), ~1160 cm⁻¹ (C-O stretch), ~965 cm⁻¹ (trans C-H bend)
Mass Spectrometry (EI) m/z (%): 117 (100), 115 (50), 91 (40), 218 (M⁺, 20), 102 (15)[1]

Note: NMR chemical shifts (δ) are in ppm. Predicted values are based on the analysis of similar compounds such as cinnamyl acetate (B1210297) and cinnamyl alcohol.[8][9][10][11][12]

Experimental Protocols for Synthesis

This compound is typically synthesized via the esterification of cinnamyl alcohol with valeric acid or its derivatives. The two most common laboratory-scale methods are Fischer esterification and Steglich esterification.

Fischer Esterification

This method involves the direct acid-catalyzed reaction between an alcohol and a carboxylic acid.

Materials:

  • Cinnamyl alcohol (1.0 eq)

  • Valeric acid (1.2 eq)

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq)

  • Toluene (as solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane (B109758) or diethyl ether (for extraction)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cinnamyl alcohol, valeric acid, and toluene.

  • Add the catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted valeric acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain pure this compound.

Steglich Esterification

This method allows for esterification under milder conditions using a coupling agent and a catalyst.

Materials:

  • Cinnamyl alcohol (1.0 eq)

  • Valeric acid (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.1 eq)

  • Anhydrous dichloromethane (as solvent)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve cinnamyl alcohol, valeric acid, and DMAP in anhydrous dichloromethane.

  • Cool the mixture in an ice bath.

  • In a separate flask, dissolve DCC or EDC in anhydrous dichloromethane and add this solution dropwise to the reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form if DCC is used. Filter off the precipitate.

  • Wash the filtrate with 1 M HCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the resulting crude ester by column chromatography on silica gel.

Visualized Experimental Workflow and Potential Biological Signaling

Synthesis Workflow: Fischer Esterification

The following diagram illustrates the general workflow for the synthesis of this compound via Fischer esterification.

Fischer_Esterification_Workflow Reactants Cinnamyl Alcohol + Valeric Acid + Sulfuric Acid (cat.) + Toluene Reaction Reflux with Azeotropic Removal of Water (Dean-Stark) Reactants->Reaction Workup Cool & Wash: 1. Water 2. NaHCO₃ (aq) 3. Brine Reaction->Workup Drying Dry with MgSO₄ Workup->Drying Purification Filter & Concentrate Drying->Purification Product Pure Cinnamyl Valerate Purification->Product

Fischer Esterification Workflow
Hypothetical Biological Signaling Pathway

While specific studies on the biological signaling pathways of this compound are lacking, many cinnamyl derivatives exhibit antioxidant and anti-inflammatory properties. A plausible, yet hypothetical, mechanism of action could involve the modulation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CV This compound (Hypothetical) Keap1_Nrf2 Keap1-Nrf2 Complex CV->Keap1_Nrf2 Induces Dissociation? ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 Induces Dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Ub Ubiquitination & Proteasomal Degradation Keap1->Ub Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Gene_Expression Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Gene_Expression Nrf2_n Nrf2 Nrf2_n->ARE Binds to

Hypothetical Nrf2 Pathway Modulation

Applications and Future Directions

Currently, this compound is primarily utilized in the flavor and fragrance industry for its unique aromatic profile. However, given the known biological activities of other cinnamyl esters, further research into the pharmacological properties of this compound is warranted.[6] Areas for future investigation could include its potential as an antimicrobial, antioxidant, or anti-inflammatory agent. Its physicochemical properties, such as its lipophilicity, may also make it a candidate for evaluation in drug delivery systems.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, and synthesis of this compound. While there is a foundation of knowledge regarding its basic chemistry, significant opportunities exist for further research, particularly concerning its biological activity and potential applications in drug development. The experimental protocols and compiled data herein serve as a valuable resource for scientists and researchers interested in exploring the potential of this and related compounds.

References

Physical and chemical properties of cinnamyl valerate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Cinnamyl Valerate (B167501)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl valerate is an ester recognized for its characteristic fragrance and flavor profile. This technical guide provides a comprehensive overview of its physical and chemical properties, methodologies for its synthesis and property determination, and its primary applications. The information is curated for professionals in research, scientific, and drug development fields to serve as a foundational reference. All quantitative data is presented in clear tabular formats, and key processes are visualized to facilitate understanding.

Chemical Identity

  • IUPAC Name: [(E)-3-phenylprop-2-enyl] pentanoate

  • Synonyms: Cinnamyl pentanoate, Pentanoic acid 3-phenyl-2-propenyl ester[]

  • CAS Number: 10482-65-2[2]

  • Molecular Formula: C₁₄H₁₈O₂[2]

  • Molecular Weight: 218.29 g/mol [2]

  • Chemical Structure:

    alt text

Physical Properties

This compound is a colorless liquid with a delicately floral and rosy odor.[3] Its key physical properties are summarized below.

PropertyValueSource(s)
Boiling Point 328.8 °C (at 760 mmHg)[][2]
Density 1.008 g/cm³[][2]
Flash Point 131.67 °C (269.00 °F)[4]
Water Solubility Insoluble (estimated at 7.167 mg/L at 25°C)[4]
Solubility in Other Solvents Soluble in alcohol and oils.[5]
logP (Octanol-Water Partition Coefficient) 4.212 - 4.32 (estimated)[4]

Chemical Properties and Synthesis

This compound is an ester, typically synthesized through the direct esterification of cinnamyl alcohol with valeric acid.[3] This reaction is an acid-catalyzed condensation, commonly known as Fischer esterification.

Synthesis Workflow

The general workflow for the synthesis of this compound via Fischer esterification is outlined below.

G Workflow for this compound Synthesis cluster_reactants Reactants & Catalyst cluster_process Reaction & Purification Cinnamyl_Alcohol Cinnamyl Alcohol Reflux Reflux Reaction (Azeotropic removal of water) Cinnamyl_Alcohol->Reflux Valeric_Acid Valeric Acid Valeric_Acid->Reflux Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reflux Neutralization Neutralization (e.g., with NaHCO₃ soln.) Reflux->Neutralization Crude product Extraction Solvent Extraction Neutralization->Extraction Drying Drying (e.g., with Na₂SO₄) Extraction->Drying Purification Purification (Vacuum Distillation) Drying->Purification Product Pure this compound Purification->Product

Caption: Synthesis workflow for this compound.

Spectroscopic Data (Predicted)

  • ¹H NMR: Expected signals would include those for the aromatic protons of the phenyl group (approx. 7.2-7.5 ppm), the vinyl protons of the propenyl group (approx. 6.2-6.7 ppm), the methylene (B1212753) protons adjacent to the ester oxygen (approx. 4.7 ppm), and the aliphatic protons of the valerate chain (approx. 0.9-2.4 ppm).

  • ¹³C NMR: Key signals would be anticipated for the carbonyl carbon of the ester (approx. 170-175 ppm), carbons of the aromatic ring (approx. 125-140 ppm), vinylic carbons (approx. 120-135 ppm), the methylene carbon attached to the ester oxygen (approx. 65 ppm), and the aliphatic carbons of the valerate group (approx. 13-35 ppm).

  • IR Spectroscopy: Characteristic absorption bands would be expected for the C=O stretch of the ester (strong, approx. 1735-1750 cm⁻¹), C-O stretch (approx. 1150-1250 cm⁻¹), C=C stretch of the alkene and aromatic ring (approx. 1600-1680 cm⁻¹), and C-H stretches for both aromatic and aliphatic protons.

Experimental Protocols

Synthesis of this compound (General Protocol)

This protocol is a generalized procedure for Fischer esterification.[5][9]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine equimolar amounts of cinnamyl alcohol and valeric acid in a suitable solvent (e.g., toluene).

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reflux: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.

  • Monitoring: Monitor the reaction progress by observing the amount of water collected or by using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude this compound can then be purified by vacuum distillation.

Determination of Physical Properties
  • Boiling Point Measurement (Micro-Boiling Point Method):

    • Place a small amount of the liquid sample into a small test tube or capillary tube.

    • Invert a smaller, sealed-end capillary tube into the sample.

    • Attach the sample tube to a thermometer and heat it in a Thiele tube containing mineral oil.[10]

    • Heat until a rapid and continuous stream of bubbles emerges from the inverted capillary.

    • Remove the heat and allow the apparatus to cool. The boiling point is the temperature at which the liquid just begins to enter the inverted capillary tube.[10]

  • Density Measurement (Pycnometer Method):

    • Accurately weigh a clean, dry pycnometer (a small glass flask of known volume).

    • Fill the pycnometer with the liquid sample, ensuring no air bubbles are present, and equilibrate to a specific temperature (e.g., 25°C).

    • Weigh the filled pycnometer.

    • The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.[11][12]

  • Solubility Determination:

    • To a small test tube, add approximately 0.1 g or 0.2 mL of this compound.

    • Add 3 mL of the solvent (e.g., water, ethanol) in portions, shaking vigorously after each addition.[13]

    • Observe whether a homogeneous solution forms (soluble) or if distinct layers/phases remain (insoluble). For water solubility, the solution's pH can be checked with litmus (B1172312) paper to identify any acidic or basic properties.[14][15]

Applications

This compound's primary applications stem from its pleasant aroma. It is utilized across several industries, with potential for broader use.[2]

G Applications of this compound cluster_main Primary Applications cluster_potential Potential & Industrial Applications Cinnamyl_Valerate This compound Fragrance Flavor & Fragrance Industry Cinnamyl_Valerate->Fragrance Organic_Synthesis Intermediate in Organic Synthesis Cinnamyl_Valerate->Organic_Synthesis Perfumery Perfumery (e.g., Rose compositions) Fragrance->Perfumery Personal_Care Personal Care Products Fragrance->Personal_Care Pharma Building Block for Pharmaceuticals Organic_Synthesis->Pharma Agrochem Agrochemical Formulations Organic_Synthesis->Agrochem

Caption: Key application areas for this compound.

Biological Activity

Currently, there is limited specific research available in public literature detailing the biological activities or signaling pathways of this compound. Its use is predominantly in non-biological, industrial applications. However, related compounds, such as other cinnamic acid derivatives, have been investigated for antimicrobial and other biological activities, suggesting a potential area for future research.[16][17]

Safety and Handling

  • Handling: Wear protective gloves, safety goggles, and appropriate clothing. Avoid direct contact with skin and inhalation of vapors.[2]

  • Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers. Keep away from heat, direct sunlight, and strong oxidizing agents.[2]

  • Spills: In case of a spill, use an inert absorbent material for containment and dispose of it according to local regulations.[2]

  • First Aid: In case of skin or eye contact, rinse the affected area with water immediately. Seek medical attention if irritation persists.[2]

For comprehensive safety information, refer to the Material Safety Data Sheet (MSDS).

References

Cinnamyl valerate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cinnamyl Valerate (B167501): Molecular Weight and Formula

For researchers, scientists, and professionals engaged in drug development and chemical synthesis, a precise understanding of the fundamental properties of chemical compounds is paramount. This guide provides a focused overview of the molecular weight and chemical formula of cinnamyl valerate.

This compound: Core Molecular Data

This compound is an ester recognized for its characteristic aroma and is utilized in various industrial applications, including perfumery and flavorings.[1] A comprehensive understanding of its molecular characteristics is essential for its application in scientific research and development.

The empirical and molecular formula of this compound has been determined to be C14H18O2.[1][][3][4] This formula delineates the precise number of atoms of each element present in one molecule of the compound. The molecular weight, a critical parameter in stoichiometry and quantitative analysis, is derived from this formula.

The following table summarizes the key molecular data for this compound.

ParameterValueReference
Molecular FormulaC14H18O2[1][][3][4]
Molecular Weight218.29 g/mol [1][3][5]
IUPAC Name[(E)-3-phenylprop-2-enyl] pentanoate[]
CAS Registry Number10482-65-2[1][][3][6]

Visualization of Molecular Formula Components

To visually represent the elemental composition of this compound, a logical relationship diagram is provided below. This diagram illustrates the constituent elements and their respective counts within the molecular formula.

Molecular_Formula_Components cluster_elements Constituent Elements C14H18O2 This compound (C₁₄H₁₈O₂) C Carbon (C) C14H18O2->C 14 atoms H Hydrogen (H) C14H18O2->H 18 atoms O Oxygen (O) C14H18O2->O 2 atoms

Caption: Elemental composition of this compound.

References

The Potential Natural Occurrence of Cinnamyl Valerate in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl valerate (B167501), an ester with potential applications in the flavor, fragrance, and pharmaceutical industries, has not been definitively identified as a naturally occurring constituent in plants to date. This technical guide explores the possibility of its natural occurrence by examining the known distribution of its precursors, cinnamyl alcohol and valeric acid, and the presence of related cinnamyl esters in the plant kingdom. We provide a comprehensive overview of the analytical methodologies pertinent to the identification and quantification of such esters in plant matrices and delineate a putative biosynthetic pathway. This document serves as a foundational resource for researchers investigating novel plant-derived compounds and for professionals in drug development exploring new chemical entities.

Introduction

Cinnamyl valerate is the ester formed from cinnamyl alcohol and valeric acid.[1] While its synthetic counterpart is utilized in various industries for its aromatic properties, its presence as a natural plant metabolite remains unconfirmed. The study of natural products is a cornerstone of drug discovery and development, and the identification of novel esters could lead to new therapeutic agents or valuable fragrance and flavor compounds. This guide provides a technical framework for investigating the potential natural occurrence of this compound in plants.

Occurrence of Related Compounds and Precursors

While direct evidence for this compound in plants is lacking, the widespread occurrence of its constituent moieties and structurally similar esters suggests that its formation in certain plant species is plausible.

2.1. Cinnamyl Esters in Plants

Several other esters of cinnamyl alcohol have been identified in various plant species. For instance:

  • Cinnamyl acetate has been detected in the floral scent of Prunus mume and is a known component of ylang-ylang oil (from Cananga odorata).[2][3]

  • Cinnamyl isovalerate , an isomer of this compound, has been reported in Juniperus thurifera.[4]

  • Various cinnamic acid sugar esters are found in a number of plant families, notably Polygalaceae.[5]

The presence of these related compounds indicates that the enzymatic machinery required for the esterification of cinnamyl alcohol is present in the plant kingdom.

2.2. Precursor Availability in Plants

The biosynthesis of this compound requires the availability of its two precursors: cinnamyl alcohol and valeric acid.

  • Cinnamyl alcohol is a key intermediate in the phenylpropanoid pathway, which is ubiquitous in higher plants. It serves as a monomer in the biosynthesis of lignin, a major component of plant cell walls.[6][7][8] The enzymes responsible for its synthesis, such as cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD), are well-characterized.[6]

  • Valeric acid (pentanoic acid) and its isomers are short-chain fatty acids that can be derived from the degradation of longer-chain fatty acids or from the catabolism of amino acids such as leucine (B10760876) (which can be a precursor to isovaleric acid).

The co-localization of these precursors within plant tissues could create the necessary conditions for the enzymatic synthesis of this compound.

Quantitative Data of Related Compounds

To date, no quantitative data for this compound in any plant species has been published. However, data for related compounds can provide a reference for potential concentration ranges.

CompoundPlant SpeciesPlant PartConcentrationReference
Cinnamyl alcoholRhodiola roseaRhizomeVaries (e.g., 62.87 mg/plant)[9]
Cinnamyl acetatePrunus mumeFlowerVaries with flowering stage[2]

This table is illustrative and highlights the type of data that would be relevant for this compound if it were to be discovered in a natural source.

Experimental Protocols

The following sections detail the methodologies that would be appropriate for the extraction, identification, and quantification of this compound in plant samples.

4.1. Extraction of Volatile Esters

A common method for extracting volatile compounds like this compound from a plant matrix is steam distillation or solvent extraction.

Protocol: Solvent Extraction

  • Sample Preparation: Collect fresh plant material (e.g., leaves, flowers, or stems) and homogenize it to a fine powder, either cryogenically or after freeze-drying.

  • Extraction: Macerate a known weight of the powdered plant material (e.g., 10 g) in a suitable organic solvent (e.g., 200 mL of hexane (B92381) or dichloromethane) for a specified period (e.g., 24 hours) at room temperature with gentle agitation.

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain a crude extract.

  • Fractionation (Optional): The crude extract can be further purified using column chromatography on silica (B1680970) gel with a gradient of solvents (e.g., hexane and ethyl acetate) to isolate fractions enriched in esters.

4.2. Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the most suitable technique for the identification and quantification of volatile esters like this compound.

Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve a known amount of the plant extract or fraction in a suitable solvent (e.g., hexane) to a final concentration of approximately 1 mg/mL. Add an internal standard (e.g., methyl nonanoate) for quantification.

  • GC-MS System: A typical system would be a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 60°C for 2 minutes, then ramp to 280°C at a rate of 5°C/min, and hold for 10 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-500.

  • Identification: Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum should show characteristic fragments of the cinnamyl and valerate moieties.

  • Quantification: Create a calibration curve using a series of dilutions of the authentic this compound standard with the internal standard. Quantify the amount of this compound in the sample by comparing its peak area (relative to the internal standard) to the calibration curve.

Putative Biosynthetic Pathway

While a specific pathway for this compound has not been elucidated, a putative pathway can be proposed based on known plant biochemical reactions. The formation of this compound would likely be catalyzed by an alcohol acyltransferase (AAT), an enzyme class known to be involved in the synthesis of various esters in plants.

The overall proposed reaction is:

Cinnamyl alcohol + Valeryl-CoA → this compound + CoA-SH

This reaction is part of the broader secondary metabolism of the plant, drawing precursors from primary metabolic pathways.

Putative Biosynthesis of this compound cluster_phenylpropanoid Phenylpropanoid Pathway cluster_fatty_acid Fatty Acid/Amino Acid Metabolism Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL Cinnamoyl_CoA Cinnamoyl_CoA Cinnamic_acid->Cinnamoyl_CoA 4CL Cinnamaldehyde Cinnamaldehyde Cinnamoyl_CoA->Cinnamaldehyde CCR Cinnamyl_alcohol Cinnamyl_alcohol Cinnamaldehyde->Cinnamyl_alcohol CAD Esterification Esterification Cinnamyl_alcohol->Esterification Fatty_Acids_Amino_Acids Fatty Acids / Amino Acids Valeric_acid Valeric_acid Fatty_Acids_Amino_Acids->Valeric_acid Valeryl_CoA Valeryl_CoA Valeric_acid->Valeryl_CoA Valeryl_CoA->Esterification Cinnamyl_Valerate This compound Esterification->Cinnamyl_Valerate AAT

Caption: Putative biosynthetic pathway of this compound in plants.

Logical Workflow for Investigation

The following diagram outlines a logical workflow for researchers aiming to identify this compound in plants.

Investigative Workflow for this compound Start Hypothesize Plant Candidates (based on related esters/precursors) Extraction Plant Material Collection and Extraction Start->Extraction Screening GC-MS Screening of Crude Extract Extraction->Screening Tentative_ID Tentative Identification (Mass Spectra Comparison) Screening->Tentative_ID Standard_Comparison Confirmation with Authentic Standard (Retention Time & Mass Spectrum) Tentative_ID->Standard_Comparison Potential Match No_Match No Match Found Tentative_ID->No_Match No Match Quantification Quantification using Calibrated Method Standard_Comparison->Quantification Confirmed Structure_Elucidation Structure Elucidation (NMR, etc. if novel isomer) Standard_Comparison->Structure_Elucidation Discrepancy Match Positive Identification Quantification->Match

References

Spectroscopic Analysis of Cinnamyl Valerate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cinnamyl valerate (B167501), an ester known for its applications in the flavor, fragrance, and pharmaceutical industries. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for obtaining and analyzing these spectra.

Chemical Structure and Properties

Cinnamyl valerate, also known as pentanoic acid, 3-phenyl-2-propen-1-yl ester, is an organic compound with the molecular formula C₁₄H₁₈O₂. It is synthesized from the esterification of cinnamyl alcohol and valeric acid.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₄H₁₈O₂
Molecular Weight 218.29 g/mol
CAS Number 10482-65-2
Appearance Colorless to pale yellow liquid
Odor Fruity, balsamic, and slightly floral

Spectroscopic Data

The following sections present the expected spectroscopic data for this compound based on analysis of its chemical structure and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The predicted ¹H and ¹³C NMR data for this compound are summarized below.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~7.40 - 7.20m5HAromatic protons (C₆H₅)
~6.65d1HVinylic proton (-CH=)
~6.25dt1HVinylic proton (-CH=)
~4.75d2HMethylene protons (-O-CH₂-)
~2.30t2HMethylene protons (-CO-CH₂-)
~1.65m2HMethylene protons (-CH₂-CH₂-CH₃)
~1.40m2HMethylene protons (-CH₂-CH₃)
~0.95t3HMethyl protons (-CH₃)

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ) (ppm)Assignment
~173.0Carbonyl carbon (C=O)
~136.0Quaternary aromatic carbon
~134.0Vinylic carbon (-CH=)
~128.5Aromatic carbons
~128.0Aromatic carbons
~126.5Aromatic carbons
~123.5Vinylic carbon (-CH=)
~65.0Methylene carbon (-O-CH₂-)
~34.0Methylene carbon (-CO-CH₂-)
~27.0Methylene carbon (-CH₂-CH₂-CH₃)
~22.5Methylene carbon (-CH₂-CH₃)
~13.5Methyl carbon (-CH₃)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption peaks for this compound are presented in Table 4.

Table 4: Characteristic IR Absorption Peaks for this compound

Wavenumber (cm⁻¹)Functional GroupDescription of Vibration
~3030C-H (Aromatic and Vinylic)Stretching
~2960, ~2870C-H (Aliphatic)Stretching
~1735C=O (Ester)Stretching
~1650C=C (Alkene)Stretching
~1600, ~1495C=C (Aromatic)Stretching
~1160C-O (Ester)Stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Table 5: Major Fragment Ions in the Mass Spectrum of this compound

m/zIon Fragment
218[M]⁺ (Molecular Ion)
117[C₉H₉]⁺ (Cinnamyl Cation)
115[C₉H₇]⁺
102[C₅H₉O₂]⁺ (Valerate Fragment)
91[C₇H₇]⁺ (Tropylium Cation)
71[C₄H₇O]⁺
57[C₄H₉]⁺
43[C₃H₇]⁺

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of this compound (Fischer Esterification)

This compound can be synthesized via the Fischer esterification of cinnamyl alcohol with valeric acid using an acid catalyst.

Materials:

  • Cinnamyl alcohol

  • Valeric acid

  • Concentrated sulfuric acid (catalyst)

  • Toluene (solvent)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel)

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve cinnamyl alcohol and a molar excess of valeric acid in toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

  • Purify the product by vacuum distillation or column chromatography.

G Fischer Esterification Workflow for this compound Synthesis Reactants Cinnamyl Alcohol + Valeric Acid + Sulfuric Acid (cat.) + Toluene Reaction Reflux Reactants->Reaction Workup Cool & Wash with NaHCO3 & Brine Reaction->Workup Drying Dry over MgSO4 Workup->Drying Purification Solvent Removal & Purification (Distillation/Chromatography) Drying->Purification Product This compound Purification->Product

Synthesis of this compound
NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the tube and ensure the solution is homogeneous.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR: Acquire the spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required. Proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy

Sample Preparation:

  • For Attenuated Total Reflectance (ATR)-IR, place a small drop of this compound directly onto the ATR crystal.

Data Acquisition:

  • Acquire the spectrum using an FTIR spectrometer equipped with an ATR accessory.

  • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry

Sample Preparation:

  • For Gas Chromatography-Mass Spectrometry (GC-MS), dilute a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

Data Acquisition:

  • Inject the sample into a GC-MS system.

  • Use a suitable capillary column (e.g., DB-5ms).

  • The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

  • Acquire data over a mass range of m/z 40-400.

G Spectroscopic Analysis Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Prep Dissolve in CDCl3 NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq IR_Prep Place on ATR Crystal IR_Acq Acquire FTIR Spectrum IR_Prep->IR_Acq MS_Prep Dilute in Solvent MS_Acq GC-MS Analysis MS_Prep->MS_Acq Sample This compound Sample Sample->NMR_Prep Sample->IR_Prep Sample->MS_Prep

Spectroscopic Analysis Workflow

Conclusion

This guide provides a detailed summary of the expected spectroscopic data for this compound and outlines the standard experimental procedures for its synthesis and characterization. The provided data and protocols serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the identification and analysis of this important ester.

A Technical Guide to the Solubility of Cinnamyl Valerate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cinnamyl valerate (B167501), an ester of cinnamyl alcohol and valeric acid, is a compound of interest in the pharmaceutical and flavor industries. Its physicochemical properties, particularly its solubility in various solvents, are critical for its application in drug formulation, synthesis, and purification processes. This technical guide provides a comprehensive overview of the solubility of cinnamyl valerate, detailed experimental protocols for solubility determination, and an exploration of its chemical relationships.

Solubility of this compound

The solubility of a compound is a fundamental property that dictates its behavior in different solvent systems. For this compound, its ester structure, characterized by a lipophilic cinnamyl group and a moderately long alkyl chain from valeric acid, renders it generally soluble in organic solvents and poorly soluble in aqueous solutions.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and data for similar esters, a qualitative and estimated quantitative solubility profile can be established.

SolventTypeSolubilityNotes
WaterPolar Protic7.167 mg/L (estimated at 25°C)[1]Very slightly soluble.
EthanolPolar ProticSoluble[1]Miscible in all proportions is likely.
Oils (Fixed)NonpolarMiscibleHigh solubility is expected due to the lipophilic nature of both solute and solvent.
Propylene (B89431) GlycolPolar ProticInsolubleData for the isomeric cinnamyl isovalerate suggests insolubility.
GlycerinPolar ProticInsolubleData for the isomeric cinnamyl isovalerate suggests insolubility.

Note: The data for propylene glycol and glycerin are extrapolated from information available for cinnamyl isovalerate, a structural isomer of this compound.

Experimental Protocol for Solubility Determination

The "shake-flask" method is a widely recognized and standardized technique for determining the equilibrium solubility of a compound in a specific solvent. This protocol is based on guidelines from the United States Pharmacopeia (USP) and the Food and Drug Administration (FDA).

Principle

A surplus of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Materials and Equipment
  • This compound (pure solid)

  • Solvent of interest (analytical grade)

  • Volumetric flasks

  • Mechanical shaker or orbital incubator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

  • Vials for sample analysis

Step-by-Step Procedure
  • Preparation of Solvent: Ensure the solvent is degassed to prevent bubble formation during the experiment.

  • Sample Preparation: Accurately weigh an excess amount of this compound and add it to a volumetric flask. The excess is crucial to ensure a saturated solution is formed.

  • Dissolution: Add a known volume of the solvent to the flask.

  • Equilibration: Seal the flask and place it in a mechanical shaker or incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to reach equilibrium. Preliminary studies may be needed to determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the suspension to settle. To separate the undissolved solid, centrifuge an aliquot of the suspension at a high speed.

  • Sample Filtration: Carefully withdraw the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles. The filtration step should be performed quickly to avoid temperature fluctuations that could affect solubility.

  • Sample Analysis: Accurately dilute the filtered saturated solution with the solvent to a concentration within the calibrated range of the analytical method (HPLC or GC).

  • Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or g/100mL, based on the concentration of the diluted sample and the dilution factor.

Chemical Relationships and Synthesis

To understand the properties of this compound, it is essential to consider its constituent parts and its formation. This compound is synthesized through the esterification of cinnamyl alcohol with valeric acid, typically in the presence of an acid catalyst.

G cluster_reactants Reactants cluster_products Products Cinnamyl_Alcohol Cinnamyl Alcohol Esterification Cinnamyl_Alcohol->Esterification Valeric_Acid Valeric Acid Valeric_Acid->Esterification Cinnamyl_Valerate This compound Water Water Esterification->Cinnamyl_Valerate Esterification->Cinnamyl_Valerate Ester Bond Formation Esterification->Water

Caption: Synthesis of this compound via Esterification.

Biological Context and Potential Mechanisms of Action

While specific signaling pathways for this compound are not well-defined in scientific literature, the biological activities of its parent compounds, cinnamyl alcohol and other cinnamyl derivatives, have been investigated. These studies suggest potential areas of therapeutic interest. For instance, cinnamaldehyde, a related compound, has been shown to exhibit anti-inflammatory effects by modulating pathways such as NF-κB. Cinnamyl alcohol has been studied for its effects on adipogenesis.

The workflow for investigating the biological activity of a compound like this compound would typically involve a series of in vitro and in vivo studies to identify its molecular targets and mechanism of action.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & MoA Determination A Compound Synthesis (this compound) B Cell-Based Assays (e.g., cytotoxicity, proliferation) A->B C Receptor Binding Assays B->C D Enzyme Activity Assays B->D E Gene Expression Analysis B->E I Identification of Molecular Targets C->I D->I F Animal Model of Disease E->F E->I G Pharmacokinetic Studies (ADME) F->G H Efficacy and Toxicity Assessment G->H H->I J Elucidation of Signaling Pathways I->J K Lead Optimization J->K

Caption: Experimental Workflow for Biological Activity Screening.

This technical guide has summarized the available solubility data for this compound, provided a detailed experimental protocol for its determination, and illustrated its chemical context. While a comprehensive quantitative solubility profile in various organic solvents remains an area for further investigation, the information presented here serves as a valuable resource for researchers, scientists, and drug development professionals working with this compound. Future studies focusing on generating precise solubility data and elucidating its specific biological mechanisms of action will be crucial for unlocking its full potential in various applications.

References

Toxicological Profile of Cinnamyl Valerate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the toxicological profile of cinnamyl valerate (B167501), compiled from available scientific literature and safety data. The information is intended for research, scientific, and drug development professionals. It is not a substitute for professional medical or safety advice.

Executive Summary

Cinnamyl valerate is an ester used in the flavor and fragrance industry.[1] While specific toxicological data for this compound is limited, a profile can be constructed by examining data from structurally related cinnamyl derivatives, such as cinnamyl alcohol, cinnamaldehyde, and other cinnamyl esters. This approach, known as read-across, is a scientifically accepted method for assessing the safety of data-poor chemicals.

Based on available information for related compounds, this compound is expected to have low acute toxicity. It may cause mild skin and eye irritation upon direct contact.[2][3] The primary toxicological concern for many cinnamyl derivatives is skin sensitization, and therefore, this compound should be handled with appropriate care to avoid dermal exposure.[1] Genotoxicity is not expected, based on data from similar cinnamyl esters.[4][5]

This guide provides a detailed summary of the available toxicological data for structurally related compounds, outlines the experimental protocols for key toxicological endpoints, and presents visual diagrams of relevant pathways and workflows.

Chemical and Physical Properties

PropertyValueReference
Chemical Name Pentanoic acid, 3-phenyl-2-propenyl ester[6]
Synonyms Cinnamyl pentanoate
CAS Number 10482-65-2[6]
Molecular Formula C₁₄H₁₈O₂[7]
Molecular Weight 218.29 g/mol
Appearance Not specified, likely a liquid
Odor Sweet, balsamic, fruity[1]
Flash Point 131.67 °C (269.00 °F) (Closed Cup)[6]

Toxicological Data Summary (Read-Across Approach)

The following tables summarize the toxicological data for compounds structurally related to this compound. This data is used to infer the likely toxicological properties of this compound.

Acute Toxicity
CompoundTestSpeciesRouteLD₅₀Reference
CinnamaldehydeLD₅₀RatOral2220 mg/kg[8]
CinnamaldehydeLD₅₀Guinea PigOral1160 mg/kg[8]
Cinnamyl AlcoholLD₅₀RatOral2000 mg/kg
Cinnamyl AcetateLD₅₀RatOral3300 mg/kg

No specific LD₅₀ data was found for this compound.

Skin and Eye Irritation
CompoundTestSpeciesResultReference
Cinnamyl IsovalerateSkin IrritationNot SpecifiedCauses skin irritation[2]
Cinnamyl IsovalerateEye IrritationNot SpecifiedCauses serious eye irritation[2]
Cinnamyl AlcoholSkin IrritationHumanNot generally an irritant at lower exposures[9]
Skin Sensitization
CompoundTestSpeciesResultReference
Cinnamyl AcetateHuman Maximization TestHumanNot a sensitizer (B1316253) at 5%[4]
Cinnamyl Alcohol-HumanFrequent contact allergen[10]
Cinnamaldehyde-HumanStrong contact sensitizer[8]
3-Phenyl-1-propanolPatch TestHumanReactions observed in fragrance-sensitive patients at 5%[9]
Genotoxicity
CompoundTestResultReference
Cinnamyl AcetateAmes TestNegative[4]
Cinnamyl AcetateIn vitro Micronucleus TestNegative[4]
Cinnamyl CinnamateAmes TestNegative[5]
Cinnamyl CinnamateIn vitro Micronucleus TestNegative[5]
CinnamaldehydeAmes TestPositive[8]
CinnamaldehydeIn vivo GenotoxicityNo significant potential[8]
Repeated Dose Toxicity
CompoundStudy DurationSpeciesRouteNOAELReference
Cinnamyl Acetate28-dayRatGavage600 mg/kg/day[4]
Cinnamyl Phenylpropyl Materials--Oral/DermalNo significant toxicity in repeat dose studies[9]

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of safety studies.

Acute Dermal Toxicity (as per OECD Guideline 402)

This test is designed to determine the adverse effects of a single dermal application of a substance.[11]

  • Animal Selection: Young adult albino rabbits, rats, or guinea pigs are typically used.[12] At least five animals of the same sex are used for each dose level.[12]

  • Preparation: The day before the test, the fur is removed from the dorsal area of the animals. Care is taken to avoid abrading the skin.[13]

  • Dose Administration: The test substance is applied uniformly over an area of at least 10% of the total body surface area. The substance is held in contact with the skin using a porous gauze dressing for 24 hours.[13]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[11]

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.[12]

Skin Sensitization: Local Lymph Node Assay (LLNA) (as per OECD Guideline 429)

The LLNA is a mouse model used to assess the skin sensitization potential of a substance by measuring lymphocyte proliferation in the local lymph nodes.[14]

  • Animal Selection: Female CBA/J mice are commonly used.

  • Dose Administration: The test substance is applied to the dorsal surface of each ear for three consecutive days.[14]

  • Proliferation Measurement: On day 6, mice are injected intravenously with ³H-methyl thymidine. Five hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.

  • Sample Processing: A single-cell suspension of lymph node cells is prepared, and the incorporated radioactivity is measured by β-scintillation counting.

  • Calculation: The stimulation index (SI) is calculated by dividing the mean proliferation in each treated group by the mean proliferation in the vehicle control group. A substance is considered a sensitizer if the SI is ≥ 3.[14]

Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)

The Ames test is a widely used short-term bacterial assay to evaluate the mutagenic potential of a chemical compound.[15][16]

  • Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella) are used.[15][16]

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.[17]

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance, along with positive and negative controls.[18]

  • Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking the essential amino acid.[16]

  • Incubation and Scoring: The plates are incubated for 48-72 hours. Only bacteria that have undergone a reverse mutation (reversion) to a prototrophic state can grow and form colonies.[17] The number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[15]

In Vitro Micronucleus Assay (as per OECD Guideline 487)

This assay is used to detect the potential of a substance to induce chromosomal damage.[19][20][21]

  • Cell Culture: Mammalian cells (e.g., human lymphocytes, CHO cells) are cultured and exposed to the test substance at several concentrations, with and without metabolic activation (S9).[22]

  • Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[19][20]

  • Harvesting and Staining: After an appropriate incubation period, the cells are harvested, fixed, and stained with a DNA-specific stain.[22]

  • Scoring: The cells are examined microscopically for the presence of micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm of interphase cells.[22] At least 2000 binucleated cells per concentration are scored.[20] A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.[22]

Visualizations

Generalized Metabolic Pathway of Cinnamyl Esters

Metabolism CinnamylValerate This compound Esterases Esterases (in skin, liver, etc.) CinnamylValerate->Esterases Hydrolysis CinnamylAlcohol Cinnamyl Alcohol Esterases->CinnamylAlcohol ValericAcid Valeric Acid Esterases->ValericAcid ADH Alcohol Dehydrogenase (ADH) CinnamylAlcohol->ADH Cinnamaldehyde Cinnamaldehyde ADH->Cinnamaldehyde ALDH Aldehyde Dehydrogenase (ALDH) CinnamicAcid Cinnamic Acid ALDH->CinnamicAcid Cinnamaldehyde->ALDH Conjugation Conjugation & Excretion CinnamicAcid->Conjugation AmesTestWorkflow start Start prep_strains Prepare bacterial strains (e.g., S. typhimurium His-) start->prep_strains prep_s9 Prepare S9 mix for metabolic activation start->prep_s9 mix Mix bacteria, test compound, and S9 mix (or buffer) prep_strains->mix prep_s9->mix pre_incubation Pre-incubation (optional) mix->pre_incubation plating Pour mixture onto minimal glucose agar plates pre_incubation->plating incubation Incubate at 37°C for 48-72 hours plating->incubation scoring Count revertant colonies incubation->scoring analysis Analyze data and determine mutagenicity scoring->analysis end End analysis->end AOP_Skin_Sensitization MIE Molecular Initiating Event (MIE) Covalent binding of hapten to skin proteins KE1 Key Event 1 Keratinocyte activation (Inflammatory cytokine release) MIE->KE1 leads to KE2 Key Event 2 Dendritic cell activation and migration KE1->KE2 triggers KE3 Key Event 3 T-cell activation and proliferation in lymph node KE2->KE3 results in AO Adverse Outcome (AO) Allergic Contact Dermatitis KE3->AO causes

References

Cinnamyl Valerate: A Comprehensive Technical Guide to its Metabolism and Biotransformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl valerate (B167501), an ester of cinnamyl alcohol and valeric acid, is a widely utilized compound in the flavor and fragrance industries. An in-depth understanding of its metabolic fate is crucial for assessing its safety and potential pharmacological activities. This technical guide provides a comprehensive overview of the metabolism and biotransformation of cinnamyl valerate, detailing the enzymatic processes, metabolic pathways, and analytical methodologies for its study. The primary metabolic route involves hydrolysis by carboxylesterases to yield cinnamyl alcohol and valeric acid. Cinnamyl alcohol is subsequently oxidized to cinnamaldehyde (B126680) and then to cinnamic acid, which enters further metabolic pathways. This guide presents quantitative data from related compounds to illustrate kinetic principles, detailed experimental protocols for in vitro and analytical studies, and visual diagrams of the metabolic and associated signaling pathways to facilitate a deeper understanding for researchers in drug development and related scientific fields.

Introduction

This compound is an aromatic ester recognized for its pleasant, fruity, and balsamic scent.[1] As with many xenobiotics, its biological activity and safety profile are intrinsically linked to its metabolism. The biotransformation of this compound is a multi-step process initiated by ester hydrolysis, followed by oxidation and conjugation of its constituent moieties. This guide will explore the core aspects of its metabolic journey within a biological system.

Metabolic Pathways and Key Enzymes

The metabolism of this compound is anticipated to proceed through a series of well-characterized enzymatic reactions, primarily occurring in the liver. The principal pathway involves two main stages: Phase I metabolism (hydrolysis and oxidation) and subsequent Phase II metabolism (conjugation) of the resulting metabolites.

Phase I Metabolism

2.1.1. Ester Hydrolysis

The initial and rate-determining step in the biotransformation of this compound is the cleavage of the ester bond. This reaction is catalyzed by carboxylesterases (CES), a family of serine hydrolases abundant in the liver, intestines, and other tissues.[2][3] These enzymes hydrolyze the ester to produce cinnamyl alcohol and valeric acid.[4]

The substrate specificity of carboxylesterases is a key determinant of the rate of hydrolysis. Human carboxylesterase 1 (hCE1) and 2 (hCE2) are the major forms. hCE1 generally prefers substrates with a large acyl group and a small alcohol moiety, whereas hCE2 has a preference for substrates with a small acyl group and a large alcohol moiety.[2][5]

2.1.2. Oxidation of Cinnamyl Alcohol

Following hydrolysis, cinnamyl alcohol undergoes oxidation. This process is primarily mediated by alcohol dehydrogenases (ADHs) and cytochrome P450 (CYP) enzymes.[4][6]

  • Alcohol Dehydrogenase (ADH): This enzyme catalyzes the conversion of cinnamyl alcohol to cinnamaldehyde, utilizing NAD+ as a cofactor.[6]

  • Aldehyde Dehydrogenase (ALDH): Cinnamaldehyde is then rapidly oxidized to cinnamic acid by aldehyde dehydrogenases.[4]

  • Cytochrome P450 (CYP) Enzymes: CYPs can also contribute to the oxidation of cinnamyl alcohol.

2.1.3. Further Metabolism of Cinnamic Acid

Cinnamic acid is a central metabolite that can undergo further biotransformation. A major pathway is the conjugation with glycine (B1666218) to form cinnamoylglycine (B32772) or its conversion to benzoyl-CoA through β-oxidation.[4]

Phase II Metabolism

The metabolites generated during Phase I, particularly those with hydroxyl or carboxyl groups, can undergo Phase II conjugation reactions. These reactions increase their water solubility and facilitate their excretion. Common conjugation reactions include glucuronidation and sulfation.

Quantitative Data

Table 1: Representative Kinetic Parameters for Cinnamyl Acetate (B1210297) Synthesis [6]

ParameterValueUnit
Michaelis Constant (Km) for Ethyl Acetate2.241mmol L⁻¹
Michaelis Constant (Km) for Cinnamyl Alcohol206.82mmol L⁻¹
Inhibition Constant (Ki) of Cinnamyl Alcohol0.461mmol L⁻¹

Note: This data is for the synthesis of cinnamyl acetate and serves as a representative example of the kinetics of a related cinnamyl ester.

Experimental Protocols

In Vitro Metabolism using Liver Microsomes

This protocol provides a general framework for studying the metabolism of this compound using liver microsomes, which are rich in Phase I enzymes like CYPs and some esterases.

Objective: To determine the metabolic stability and identify the primary metabolites of this compound.

Materials:

  • This compound

  • Pooled human liver microsomes (or from other species of interest)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Incubator/water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • On ice, prepare a master mix containing potassium phosphate buffer and MgCl₂.

    • Add the liver microsomes to the master mix to a final protein concentration of 0.5 mg/mL.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add this compound (dissolved in a small amount of organic solvent like DMSO, final concentration typically <1%) to the pre-warmed microsome mixture.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation:

    • Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction:

    • At each time point, terminate the reaction by adding a 2-3 fold volume of ice-cold acetonitrile. This will precipitate the proteins.

  • Sample Processing:

    • Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the remaining this compound and identify and quantify the formed metabolites.

Analytical Method: HPLC for Metabolite Quantification

This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound and its primary metabolites.

Objective: To quantify this compound, cinnamyl alcohol, cinnamaldehyde, and cinnamic acid in in vitro metabolism samples.

Instrumentation and Columns:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • A gradient elution is typically used to separate compounds with different polarities. An example gradient is:

    • 0-5 min: 30% B

    • 5-15 min: Ramp to 90% B

    • 15-20 min: Hold at 90% B

    • 20-22 min: Return to 30% B

    • 22-27 min: Re-equilibration at 30% B

  • Flow rate: 1.0 mL/min

  • Column temperature: 30°C

  • Detection wavelength: 254 nm and 280 nm

Sample Preparation:

  • The supernatant from the in vitro metabolism assay can be directly injected or diluted with the initial mobile phase composition if necessary.

Quantification:

  • Prepare standard curves for this compound, cinnamyl alcohol, cinnamaldehyde, and cinnamic acid of known concentrations.

  • Quantify the compounds in the samples by comparing their peak areas to the respective standard curves.

Signaling Pathways

The metabolites of this compound, particularly cinnamic acid and its derivatives, have been reported to modulate various intracellular signaling pathways, which may contribute to their potential pharmacological effects.

NF-κB Signaling Pathway

Cinnamic acid derivatives have been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a key regulator of inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial pathway involved in cellular processes like proliferation, differentiation, and stress responses. Some studies suggest that cinnamic acid derivatives can modulate MAPK signaling.

Visualization of Pathways and Workflows

Metabolic Pathway of this compound

Metabolic_Pathway_Cinnamyl_Valerate cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism / Further Metabolism CV This compound CA Cinnamyl Alcohol CV->CA Carboxylesterases Val Valeric Acid CV->Val Carboxylesterases CALD Cinnamaldehyde CA->CALD ADH / CYP450 CAA Cinnamic Acid CALD->CAA ALDH Metabolites Conjugated Metabolites (e.g., Glucuronides, Sulfates) Further Metabolites (e.g., Benzoic Acid, Hippuric Acid) CAA->Metabolites

Metabolic Pathway of this compound
Experimental Workflow for In Vitro Metabolism

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Sample Processing cluster_analysis Analysis A Prepare Incubation Mixture (Buffer, Microsomes) B Add this compound A->B C Add NADPH Regenerating System B->C D Incubate at 37°C (Time Course) C->D E Terminate Reaction (Acetonitrile) D->E F Centrifuge E->F G Collect Supernatant F->G H LC-MS/MS Analysis G->H NFkB_Pathway Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK Activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (Active) IkB_NFkB->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene Gene Transcription (Pro-inflammatory Cytokines) Nucleus->Gene Induces Cinnamic_Acid Cinnamic Acid Derivatives Cinnamic_Acid->IKK Inhibits MAPK_Pathway Signal Extracellular Signals (e.g., Growth Factors, Stress) MAPKKK MAPKKK Signal->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates Response Cellular Response (Proliferation, Differentiation) MAPK->Response Leads to Cinnamic_Acid Cinnamic Acid Derivatives Cinnamic_Acid->MAPKKK Modulates

References

The History and Discovery of Cinnamyl Valerate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl valerate (B167501), the ester of cinnamyl alcohol and valeric acid, is a fragrance and flavoring agent with a characteristic fruity, balsamic aroma. This technical guide provides a comprehensive overview of the history, synthesis, and known biological activities of cinnamyl valerate and its related compounds. While the precise date and discoverer of this compound are not explicitly documented in readily available historical records, its emergence can be situated within the broader context of the development of synthetic aroma chemicals in the late 19th and early 20th centuries. This guide details the general synthetic methodologies applicable to its preparation, including a protocol for Fischer-Tropsch esterification. Furthermore, it explores the biological landscape of its constituent moieties and related cinnamyl esters, summarizing their known effects on cellular signaling pathways. This document aims to serve as a foundational resource for researchers and professionals in drug development and the chemical sciences.

History and Discovery

The exact historical record of the first synthesis and discovery of this compound is not prominently documented in scientific literature. However, its development can be contextualized within the burgeoning field of synthetic organic chemistry in the late 19th and early 20th centuries, a period marked by the synthesis of numerous esters for the flavor and fragrance industry. The foundational work on esterification, notably the Fischer-Speier esterification method developed in 1895, provided the chemical tools necessary for the creation of novel esters like this compound.

This compound is chemically known as 3-phenyl-2-propen-1-yl pentanoate and is an ester derived from cinnamyl alcohol and valeric acid[5]. It is recognized for its pleasant, sweet, balsamic aroma with fruity undertones, making it a valuable ingredient in fragrance compositions[5].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₄H₁₈O₂
Molecular Weight 218.29 g/mol
Appearance Colorless liquid
Odor Fruity, balsamic, sweet[5]
Boiling Point 328.8 °C at 760 mmHg
Density 1.008 g/cm³
CAS Number 10482-65-2

Synthesis of this compound

The synthesis of this compound can be achieved through several established esterification methods. The most common and historically significant is the Fischer-Speier esterification, which involves the acid-catalyzed reaction of cinnamyl alcohol with valeric acid. Other methods include transesterification, particularly enzymatic catalysis which is favored for its milder reaction conditions and higher selectivity.

General Synthetic Workflow

The general workflow for the synthesis of this compound via esterification is depicted in the following diagram.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cinnamyl_alcohol Cinnamyl Alcohol esterification Esterification (Reflux) cinnamyl_alcohol->esterification valeric_acid Valeric Acid valeric_acid->esterification catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->esterification solvent Solvent (e.g., Toluene) solvent->esterification washing Washing (e.g., with NaHCO₃ solution) esterification->washing drying Drying (e.g., with Na₂SO₄) washing->drying filtration Filtration drying->filtration distillation Vacuum Distillation filtration->distillation product This compound distillation->product

Caption: General experimental workflow for the synthesis of this compound.

Experimental Protocol: Fischer-Speier Esterification

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Cinnamyl alcohol

  • Valeric acid

  • Concentrated sulfuric acid (catalyst)

  • Toluene (B28343) (solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • In a round-bottom flask, combine equimolar amounts of cinnamyl alcohol and valeric acid in toluene.

  • Add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant mass).

  • Set up the apparatus for reflux with a Dean-Stark trap to remove the water formed during the reaction.

  • Heat the mixture to reflux and continue until no more water is collected in the trap.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent.

  • Remove the toluene under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Biological Activity and Signaling Pathways

Specific studies on the biological activity and mechanism of action of this compound are limited in the scientific literature. However, insights can be drawn from studies on its constituent molecules, cinnamyl alcohol and valeric acid, as well as other cinnamyl esters. The biological effects of this compound are likely influenced by its hydrolysis in vivo to cinnamyl alcohol and valeric acid.

Effects of Cinnamyl Alcohol and Related Compounds

Cinnamyl alcohol and its metabolite, cinnamaldehyde, have been shown to possess a range of biological activities, including anti-inflammatory, antimicrobial, and effects on cellular metabolism. These compounds are known to modulate several key signaling pathways.

Recent studies have demonstrated that cinnamyl alcohol can attenuate adipogenesis in 3T3-L1 cells by arresting the cell cycle[6]. This effect is mediated through the phosphorylation of AMP-activated protein kinase α (AMPKα) and extracellular signal-regulated kinase 1/2 (ERK1/2)[6]. Cinnamaldehyde has been shown to inhibit the NF-κB and PI3K/AKT signaling pathways, which are crucial in inflammation and cancer progression.

The following diagram illustrates the known signaling pathways affected by cinnamyl alcohol and cinnamaldehyde, which may be relevant to the biological activity of this compound following its hydrolysis.

G cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_ampk AMPK Pathway cluster_erk MAPK/ERK Pathway cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/AKT Pathway cluster_cellular_effects Cellular Effects cinnamyl_alcohol Cinnamyl Alcohol / Cinnamaldehyde AMPK AMPKα cinnamyl_alcohol->AMPK activates ERK ERK1/2 cinnamyl_alcohol->ERK inhibits NFkB NF-κB cinnamyl_alcohol->NFkB inhibits PI3K PI3K cinnamyl_alcohol->PI3K inhibits ACC ACC AMPK->ACC phosphorylates adipogenesis ↓ Adipogenesis AMPK->adipogenesis cell_cycle Cell Cycle Arrest ERK->cell_cycle inflammation ↓ Inflammation NFkB->inflammation AKT AKT PI3K->AKT AKT->inflammation promotes

Caption: Signaling pathways potentially modulated by this compound metabolites.

Cellular Metabolism

Cinnamyl esters are generally metabolized in the body through hydrolysis to cinnamyl alcohol and the corresponding carboxylic acid[7]. Cinnamyl alcohol is then oxidized to cinnamaldehyde, which is further oxidized to cinnamic acid. Cinnamic acid can then be conjugated with glycine (B1666218) to form hippuric acid or undergo β-oxidation before excretion[7].

Conclusion

This compound is a synthetic aroma chemical with a history intertwined with the development of the modern flavor and fragrance industry. While specific details of its initial discovery are not well-documented, its synthesis is readily achievable through standard esterification techniques. The biological activity of this compound is likely dictated by its hydrolysis products, cinnamyl alcohol and valeric acid. The known effects of cinnamyl alcohol on key cellular signaling pathways, such as AMPK and ERK, suggest potential areas of investigation for the biological effects of this compound. Further research is warranted to elucidate the specific pharmacological and toxicological profile of this compound and its potential applications in drug development. This guide provides a foundational overview for researchers and professionals to build upon in their future investigations of this and related compounds.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Cinnamyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl valerate (B167501) is an ester known for its characteristic fruity and balsamic aroma, finding applications in the fragrance, flavor, and cosmetic industries.[1] Accurate quantification of cinnamyl valerate is essential for quality control, formulation development, and stability testing. This document provides detailed analytical methods for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The protocols provided are based on established methods for structurally similar compounds, such as cinnamyl cinnamate, and serve as a robust starting point for method development and validation.[2][3]

Analytical Methods

Both GC-MS and HPLC are suitable techniques for the quantification of this compound. The choice of method may depend on the sample matrix, required sensitivity, and available instrumentation. GC-MS is generally preferred for its high sensitivity and specificity, particularly for volatile and semi-volatile compounds like this compound.[3] HPLC offers versatility and is well-suited for routine quality control applications.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing both quantitative and qualitative information.

Experimental Protocol: GC-MS

1. Sample Preparation:

  • Accurately weigh a suitable amount of the sample.

  • Dissolve the sample in a volatile organic solvent, such as hexane (B92381) or ethyl acetate, to achieve a concentration within the calibration range (e.g., 1-100 µg/mL).[2]

  • For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interferences.[4][5]

  • Filter the solution through a 0.22 µm syringe filter prior to injection.[3]

2. Instrumental Conditions:

  • GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is recommended.[2]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[2]

  • Injector Temperature: 250 °C.[2]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes.[2]

  • MS Ion Source Temperature: 230 °C.[2][3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2][3]

  • Mass Range: Scan from m/z 40 to 400.[2]

  • Injection Volume: 1 µL.[2]

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Confirm the identity by comparing the mass spectrum of the peak with a reference spectrum.

  • For quantification, generate a calibration curve using standard solutions of this compound of known concentrations.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of this compound, particularly in samples that may not be suitable for GC analysis.

Experimental Protocol: HPLC

1. Sample and Standard Preparation:

  • Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase covering a range of concentrations.[2]

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase or a suitable solvent to a known concentration.[2] Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.[2][3]

2. Instrumental Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water is commonly used. The exact ratio should be optimized for best separation (e.g., Acetonitrile:Water 70:30 v/v).[7]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (a starting wavelength of 215 nm or 310 nm can be explored based on similar compounds).[6]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Quantify the amount of this compound in the sample by comparing the peak area with a calibration curve generated from the standard solutions.

Quantitative Data Summary

The following table summarizes the expected performance characteristics for validated GC-MS and HPLC methods for the analysis of this compound, based on data from analogous compounds.[3] Validation of the chosen method is crucial to ensure its suitability for its intended purpose.[3]

ParameterGC-MSHPLC-UV
Linearity (R²) ≥ 0.999≥ 0.999
Limit of Detection (LOD) ~0.1-1 ng/mL~1-10 ng/mL
Limit of Quantitation (LOQ) ~0.5-5 ng/mL~5-30 ng/mL
Accuracy (% Recovery) 98 - 102%98 - 102%
Precision (%RSD) ≤ 2%≤ 2%

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into GC filter->inject separate Separation on Column inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect identify Identify Peak detect->identify quantify Quantify vs. Standards identify->quantify

Caption: Experimental workflow for GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Standards quantify Quantify vs. Calibration Curve prep_std->quantify prep_sample Prepare Sample filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample inject Inject into HPLC filter_sample->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate integrate->quantify

Caption: Experimental workflow for HPLC analysis of this compound.

References

Application Note: Quantitative Analysis of Cinnamyl Valerate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the identification and quantification of cinnamyl valerate (B167501), a common fragrance and flavor ingredient, using Gas Chromatography-Mass Spectrometry (GC-MS). The described protocol is applicable for the analysis of cinnamyl valerate in various matrices, including cosmetics, food products, and pharmaceutical formulations. This document provides a comprehensive experimental protocol, instrument parameters, and expected analytical performance data to guide researchers in establishing this method in their laboratories.

Introduction

This compound (CAS No. 10482-65-2) is an ester known for its sweet, balsamic, and fruity aroma, leading to its widespread use in the flavor and fragrance industry.[1][2] Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation of volatile and semi-volatile compounds, coupled with definitive identification and sensitive quantification based on mass-to-charge ratios.[3] This note presents a complete GC-MS workflow for the analysis of this compound.

Experimental Protocol

Materials and Reagents
  • This compound Standard: Analytical grade, >98% purity

  • Solvent: Hexane (B92381) or Ethyl Acetate, HPLC or GC grade

  • Internal Standard (Optional): A suitable non-interfering compound (e.g., a stable isotope-labeled analog or a compound with similar chemical properties but different retention time).

  • Glassware: Volumetric flasks, pipettes, GC vials with septa

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with hexane to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. If using an internal standard, add it to each standard solution at a constant concentration.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general liquid-liquid extraction protocol for a cosmetic cream is provided below.

  • Accurately weigh 1.0 g of the sample into a 15 mL centrifuge tube.

  • Add 5 mL of hexane to the tube.

  • Vortex for 2 minutes to ensure thorough mixing and extraction of the analyte.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous/solid phases.

  • Carefully transfer the supernatant (hexane layer) into a clean GC vial.

  • If necessary, filter the extract through a 0.45 µm syringe filter to remove any particulate matter.

GC-MS Instrumentation and Parameters

The following parameters are based on a typical setup for fragrance analysis and can be adapted for various GC-MS systems.

ParameterSetting
Gas Chromatograph
GC SystemAgilent 7890B GC or equivalent
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column
Carrier GasHelium, constant flow at 1.0 mL/min
InletSplit/Splitless
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless (or split mode with a high split ratio for concentrated samples)
Oven Temperature ProgramInitial: 60 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalent
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Mass Scan Rangem/z 40-400
Data Acquisition ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification
Data Analysis
SoftwareManufacturer's standard software (e.g., Agilent MassHunter)
IdentificationBased on retention time and comparison of the acquired mass spectrum with a reference library (e.g., NIST).
QuantificationBased on the peak area of a characteristic ion, using a calibration curve generated from the standard solutions.

Data Presentation

Quantitative Data

The following table summarizes the expected quantitative performance of the method. These values are based on typical performance for fragrance allergen analysis and should be validated in the user's laboratory.[4]

ParameterExpected Value
Retention Time (Estimated) ~15 - 20 minutes
Characteristic Ions (m/z) 133, 117, 115, 91, 85
Linearity (R²) ≥ 0.995
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantitation (LOQ) 0.5 - 5 ng/mL
Accuracy (% Recovery) 90 - 110%
Precision (%RSD) ≤ 15%

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare Cinnamyl Valerate Standards Inject Inject into GC-MS Standard->Inject Sample Weigh and Extract Sample Matrix Filter Filter Extract Sample->Filter Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (Scan/SIM) Separate->Detect Identify Identify Peak by Retention Time & Mass Spectrum Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the GC-MS analysis of this compound.

Logical Relationship for Analyte Identification

Analyte_Identification cluster_input Experimental Data cluster_reference Reference Data RT_exp Experimental Retention Time Compare_RT Compare RT_exp->Compare_RT MS_exp Acquired Mass Spectrum Compare_MS Compare MS_exp->Compare_MS RT_ref Reference Retention Time / Index RT_ref->Compare_RT MS_ref Library Mass Spectrum (e.g., NIST) MS_ref->Compare_MS Confirmation Positive Identification of This compound Compare_RT->Confirmation Match Compare_MS->Confirmation Match

Caption: Logic for the positive identification of this compound.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Cinnamyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cinnamyl valerate (B167501) is an ester known for its pleasant, sweet, and fruity aroma, finding significant application in the fragrance and flavor industries.[1] As a key component in various consumer products, its accurate and reliable quantification is crucial for quality control and formulation development. High-Performance Liquid Chromatography (HPLC) with UV detection offers a robust and sensitive method for the analysis of cinnamyl valerate. This document provides a comprehensive application note and detailed protocol for the determination of this compound using a Reverse-Phase HPLC (RP-HPLC) method.

Principle

This method employs reverse-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is polar. This compound, being a relatively non-polar compound, will be retained on the non-polar stationary phase. By using a mobile phase with a high organic solvent content, the analyte is eluted and separated from other components in the sample matrix. Detection is achieved using a UV detector, as the cinnamyl group in the molecule contains a chromophore that absorbs UV light.

I. HPLC Method Parameters

A summary of the proposed HPLC method parameters for the analysis of this compound is presented in the table below. These parameters are based on common practices for the analysis of similar fragrance esters and non-polar compounds.

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (80:20, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 254 nm
Run Time 10 minutes

II. Quantitative Data Summary

The following table summarizes the expected quantitative data for the HPLC analysis of this compound under the specified conditions. These values are indicative and should be determined experimentally during method validation.

ParameterExpected Value/Range
Retention Time (tR) Approximately 4.5 - 6.5 min
Linearity Range 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

III. Experimental Protocols

This section provides detailed step-by-step protocols for the preparation of solutions and the execution of the HPLC analysis.

A. Reagents and Materials
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Methanol (B129727) (HPLC grade)

  • 0.45 µm syringe filters

B. Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 100 mg of this compound reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with methanol.

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (Acetonitrile:Water, 80:20 v/v).

    • Suggested concentrations for the calibration curve: 1, 5, 10, 25, 50, 100, and 200 µg/mL.

C. Preparation of Sample Solutions
  • For Raw Material/Oil Samples:

    • Accurately weigh a suitable amount of the sample (e.g., 100 mg) into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with methanol.

    • Further dilute with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.

  • For Finished Products (e.g., Creams, Lotions):

    • Accurately weigh about 1 g of the product into a 50 mL centrifuge tube.

    • Add 20 mL of methanol and vortex for 5 minutes to extract the this compound.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant and dilute it with the mobile phase as necessary.

  • Filtration:

    • Prior to injection, filter all standard and sample solutions through a 0.45 µm syringe filter into HPLC vials.

D. HPLC System Setup and Analysis
  • System Equilibration:

    • Purge the HPLC system with the mobile phase.

    • Equilibrate the C18 column with the mobile phase (Acetonitrile:Water, 80:20 v/v) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Analysis Sequence:

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.

    • Inject the prepared sample solutions.

    • It is recommended to inject a standard solution periodically during a long sequence to check for system stability.

E. Data Analysis
  • Identification:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantification:

    • Create a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

    • Calculate the concentration of this compound in the sample solutions using the calibration curve equation.

    • Determine the final concentration of this compound in the original sample by applying the appropriate dilution factors.

IV. Visualizations

A. HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation Filtration Filtration (0.45 µm) Standard_Prep->Filtration Sample_Prep Sample Preparation Sample_Prep->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Data_Acquisition Data Acquisition HPLC_Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound HPLC Analysis.

B. Logical Relationship for Method Development

This diagram outlines the logical steps and considerations for developing a robust HPLC method for this compound.

Method_Development Analyte This compound (Non-polar Ester) Mode Reverse-Phase HPLC Analyte->Mode Select Mode Detector UV Detector Analyte->Detector Select Detector Column C18 Column Mode->Column Select Column Mobile_Phase Mobile Phase (Acetonitrile/Water) Mode->Mobile_Phase Select Mobile Phase Optimization Optimization (Flow Rate, Gradient/Isocratic) Column->Optimization Mobile_Phase->Optimization Wavelength Wavelength Selection (~254 nm) Detector->Wavelength Select Wavelength Wavelength->Optimization Validation Method Validation (Linearity, Precision, Accuracy) Optimization->Validation

Caption: Logical Steps in HPLC Method Development.

References

Application Notes and Protocols: Cinnamyl Valerate as a Flavoring Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive technical data and standardized protocols for the evaluation and use of cinnamyl valerate (B167501) as a flavoring agent in food and related applications.

Introduction and Regulatory Profile

Cinnamyl valerate is an ester known for its pleasant, sweet, balsamic, and fruity aroma.[1] It is utilized in the flavor and fragrance industry to impart fruity and floral notes to a variety of products.[1][2] Chemically, it is the ester derived from cinnamyl alcohol and valeric acid.[1]

Regulatory bodies have established its safety for use in food. The Flavor and Extract Manufacturers Association (FEMA) lists cinnamyl isovalerate as a Generally Recognized as Safe (GRAS) substance.[3][4] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated it and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[5] In the United States, it is permitted for direct addition to food for human consumption under 21 CFR 172.515.[6][7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound (specifically cinnamyl isovalerate) is presented below.

PropertyValueReference(s)
Synonyms Cinnamyl isovalerate, 3-phenyl-2-propenyl 3-methylbutanoate, Isovaleric acid, cinnamyl ester[5][6][7]
FEMA Number 2302[3][5][7]
JECFA Number 654[3][5]
CAS Number 140-27-2[3][5]
Molecular Formula C₁₄H₁₈O₂[2][5]
Molecular Weight 218.29 g/mol [2][5]
Appearance Colorless to pale yellow liquid[5][7]
Odor Profile Sweet, balsamic aroma with fruity undertones; spicy, floral[1][7]
Flavor Profile Fruit[3][5]
Boiling Point 312 - 314 °C[2]
Density 0.990 - 0.996 g/cm³[5][7]
Refractive Index 1.517 - 1.524[5][7]
Solubility Insoluble in water; miscible in oils and ethanol[5][7]

Metabolism and Toxicological Evaluation

The safety evaluation of flavoring agents like this compound relies on principles of structural analogy, metabolism, and the Threshold of Toxicological Concern (TTC).[8][9][10]

Metabolic Pathway

Cinnamyl esters are anticipated to undergo rapid hydrolysis in the body into their constituent alcohol and acid.[11] Cinnamyl alcohol is then oxidized to cinnamaldehyde, followed by further oxidation to cinnamic acid. Cinnamic acid is ultimately metabolized and excreted, primarily as hippuric acid.[11]

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism & Excretion CV This compound CA Cinnamyl Alcohol CV->CA Ester Hydrolysis VA Valeric Acid CV->VA Ester Hydrolysis CD Cinnamaldehyde CA->CD Oxidation CI Cinnamic Acid CD->CI Oxidation HA Hippuric Acid CI->HA Glycine Conjugation Excretion Excretion HA->Excretion Urinary Excretion

Caption: Anticipated metabolic pathway of this compound.
Safety Assessment Framework

The safety of flavoring agents is often evaluated using a structured procedure that incorporates intake estimates, structural class, and metabolic pathways.[12][13] This approach helps prioritize substances and determine if further toxicological data are needed.

G General Safety Assessment Workflow for Flavoring Agents start Start: Identify Flavoring Substance step1 Characterize Structure & Determine Cramer Structural Class start->step1 step2 Estimate Daily Intake (e.g., MSDI) step1->step2 step3 Compare Intake to Class Threshold of Toxicological Concern (TTC) step2->step3 decision1 Intake < TTC? step3->decision1 step4a Evaluate Metabolic Fate: Is it metabolized to innocuous products? decision1->step4a No end_safe Conclusion: No Safety Concern at Current Intake decision1->end_safe Yes decision2 Innocuous Metabolites? step4a->decision2 step5 Review Existing Toxicity Data (Genotoxicity, etc.) decision2->step5 No decision2->end_safe Yes step5->end_safe end_more_data Conclusion: Additional Data Required step5->end_more_data

Caption: Generalized workflow for the safety assessment of a flavoring agent.

Experimental Protocols

The following sections detail standardized protocols for the analytical and sensory evaluation of this compound.

Protocol: Analytical Quantification in a Food Matrix

This protocol describes the quantification of this compound in a simple food matrix (e.g., a clear beverage) using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To determine the concentration of this compound in a liquid food product.

Materials:

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Solid-Phase Microextraction (SPME) fibers (e.g., PDMS/DVB)

  • Autosampler vials with septa

  • This compound standard (≥95% purity)

  • Internal standard (e.g., methyl heptanoate)

  • Solvent (e.g., ethanol)

  • Food matrix sample (spiked and unspiked)

  • Sodium chloride

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in ethanol. Create a series of calibration standards by diluting the stock solution. Add a fixed concentration of the internal standard to each.

  • Sample Preparation:

    • Pipette 5 mL of the liquid food sample into a 20 mL autosampler vial.

    • If the sample is not already spiked, add a known amount of this compound standard.

    • Add the fixed concentration of the internal standard.

    • Add 1 g of NaCl to increase the ionic strength and promote volatile release.

    • Immediately seal the vial.

  • SPME Extraction:

    • Place the vial in a heating block at a controlled temperature (e.g., 60°C).

    • Expose the SPME fiber to the headspace of the vial for a fixed time (e.g., 30 minutes) with agitation.

  • GC-MS Analysis:

    • Retract the fiber and immediately inject it into the GC inlet for thermal desorption (e.g., 250°C for 2 minutes).

    • Use a suitable capillary column (e.g., DB-5ms).

    • Program the oven temperature (e.g., start at 50°C, ramp to 280°C).

    • Set the mass spectrometer to scan a relevant mass range or use Selected Ion Monitoring (SIM) for target ions of this compound and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for this compound and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

    • Determine the concentration of this compound in the sample using the regression equation from the calibration curve.

Protocol: Sensory Evaluation - Triangle Test

This protocol uses a discriminative method, the triangle test, to determine if a sensory difference exists between a control product and a product flavored with this compound.[14]

Objective: To determine if the addition of this compound at a specific concentration creates a perceivable sensory difference.

Materials:

  • Control food product (without this compound).

  • Test food product (with this compound at the desired concentration).

  • Identical, three-digit coded sample cups.

  • Water and unsalted crackers for palate cleansing.

  • Sensory evaluation booths with controlled lighting and ventilation.

  • A panel of at least 30 untrained or trained panelists.[15]

Procedure:

  • Sample Preparation: Prepare the control and test products. Ensure they are identical in all aspects except for the presence of this compound. Portion samples into coded cups.

  • Test Setup: For each panelist, present a tray with three coded samples. Two samples are identical (either both control or both test), and one is different. The order of presentation should be randomized and balanced across all panelists (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

  • Panelist Instructions: Instruct panelists to taste each sample from left to right. They must identify the sample they believe is different from the other two. Panelists should cleanse their palate with water and crackers between samples.

  • Data Collection: Record the number of panelists who correctly identify the odd sample.

  • Data Analysis:

    • Compare the number of correct responses to a statistical table for the triangle test (based on the number of panelists and the desired significance level, typically α = 0.05).

    • If the number of correct identifications is greater than or equal to the critical value in the table, conclude that a statistically significant sensory difference exists.

G Triangle Test Experimental Workflow prep Prepare Control (A) & Test (B) Samples coding Code samples with 3-digit random numbers prep->coding setup Arrange trays with 3 samples (e.g., AAB, ABA, BAA) coding->setup panel Panelists evaluate samples and identify the 'odd' one setup->panel collect Collect responses from all panelists panel->collect analyze Analyze Data: Compare correct responses to statistical critical value collect->analyze decision Correct > Critical Value? analyze->decision res_sig Result: A significant perceivable difference exists decision->res_sig Yes res_nsig Result: No significant perceivable difference decision->res_nsig No

Caption: Workflow for conducting a sensory triangle test.
Protocol: Stability Testing in a Food Matrix

This protocol outlines a method to assess the stability of this compound in a food product over time, which is crucial for determining shelf-life.[16][17]

Objective: To evaluate the degradation of this compound in a food matrix under specific storage conditions.

Materials:

  • Food product containing a known initial concentration (C₀) of this compound.

  • Environmental chambers or incubators set to desired storage conditions (e.g., 25°C/60% RH; 40°C/75% RH for accelerated testing).

  • Analytical equipment for quantification (e.g., GC-MS as per Protocol 4.1).

  • Appropriate packaging for the food product.

Procedure:

  • Baseline Measurement (T₀): Prepare a batch of the food product with this compound. Immediately after production, take multiple samples and quantify the initial concentration (C₀) of this compound using the method in Protocol 4.1.

  • Storage: Store the packaged product samples in the environmental chambers under the selected conditions.

  • Time-Point Sampling: At predetermined intervals (e.g., T₁=1 week, T₂=1 month, T₃=3 months, T₄=6 months), remove a set of samples from each storage condition.

  • Quantification: Analyze the samples from each time point to determine the concentration of this compound (Cₜ).

  • Data Analysis:

    • For each storage condition, plot the concentration of this compound versus time.

    • Calculate the percentage of this compound remaining at each time point: (% Remaining) = (Cₜ / C₀) * 100.

    • Determine the degradation kinetics (e.g., zero-order or first-order) by fitting the data to kinetic models. This can be used to predict shelf-life.

    • Optionally, perform sensory evaluation (Protocol 4.2) at each time point to correlate analytical degradation with changes in flavor perception.

Protocol: In Vitro Cytotoxicity Screening

This protocol provides a basic screening method to assess the potential cytotoxicity of this compound using a cell-based assay like the MTT assay.[18]

Objective: To determine the concentration at which this compound exhibits cytotoxic effects on a mammalian cell line in vitro.

Materials:

  • Mammalian cell line (e.g., Vero or HepG2).

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics.

  • 96-well cell culture plates.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with the same concentration of solvent, e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for a specified exposure time (e.g., 24 or 48 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

    • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 492 nm) using a microplate reader.[18]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the control wells: (% Viability) = (Absorbance_test / Absorbance_control) * 100.

    • Plot the % viability against the log of the this compound concentration.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) from the dose-response curve.

References

Application Notes and Protocols: Cinnamyl Valerate in Fragrance and Perfumery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl valerate (B167501) is an aromatic ester known for its sweet, balsamic, and fruity aroma, making it a valuable ingredient in the fragrance and perfumery industry.[1] This document provides detailed application notes, experimental protocols, and relevant data for the effective utilization of cinnamyl valerate in fragrance formulations. It is intended to guide researchers and perfumers in evaluating its olfactory characteristics, performance, and stability.

Olfactory Profile and Applications

This compound possesses a complex and pleasant scent profile characterized by sweet, balsamic notes with distinct fruity undertones.[1] Its aroma is often described as warm and spicy, enhancing the overall fragrance profile of a composition. Due to its unique scent, this compound is incorporated into a variety of scented products, including perfumes, colognes, and personal care items.[2] In flavor applications, it can impart fruity notes.

Key Olfactory Characteristics:

  • Primary Notes: Sweet, Balsamic

  • Secondary Notes: Fruity, Spicy

  • Blends Well With: Floral, Woody, and other Balsamic notes.[3][4]

Quantitative Data

The following tables summarize the key physicochemical properties of this compound and the closely related cinnamyl isovalerate for comparison. This data is essential for formulation, performance prediction, and safety assessments.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 10482-65-2[2]
Molecular Formula C₁₄H₁₈O₂[2]
Molecular Weight 218.29 g/mol [2]
Boiling Point 328.00 to 329.00 °C @ 760.00 mm Hg[2]
Vapor Pressure 0.000180 mmHg @ 25.00 °C (estimated)[2]
Flash Point 269.00 °F (131.67 °C) (TCC)[2]
logP (o/w) 4.212 (estimated)[2]
Water Solubility 7.167 mg/L @ 25 °C (estimated)[2]
Assay 98.00 to 100.00%[2]

Table 2: Physicochemical Properties of Cinnamyl Isovalerate (for comparison)

PropertyValueSource
CAS Number 140-27-2[5][6]
Molecular Formula C₁₄H₁₈O₂[5][6]
Molecular Weight 218.29 g/mol [5][6]
Boiling Point 313.00 to 315.00 °C @ 760.00 mm Hg[5]
Vapor Pressure 0.000260 mmHg @ 25.00 °C (estimated)[5]
Flash Point > 212.00 °F (> 100.00 °C) (TCC)[5]
Specific Gravity 0.99200 to 0.99600 @ 25.00 °C[5]
Refractive Index 1.51800 to 1.52400 @ 20.00 °C[5]
Water Solubility 8.282 mg/L @ 25 °C (estimated)[5]

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O) Analysis

Objective: To identify and characterize the specific odor-active compounds in a sample of this compound and to determine their relative sensory importance.

Materials and Equipment:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and an Olfactory Detection Port (ODP)

  • Capillary column suitable for fragrance analysis (e.g., DB-5 or equivalent)

  • Helium carrier gas

  • Sample of this compound

  • Solvent for dilution (e.g., ethanol)

  • Trained sensory panelists (assessors)

  • Data acquisition and processing software

Protocol:

  • Sample Preparation: Prepare a dilution series of the this compound sample in ethanol (B145695) (e.g., 1%, 0.1%, 0.01%).

  • GC Instrument Setup:

    • Install the capillary column in the GC.

    • Set the oven temperature program (e.g., start at 50°C, hold for 2 minutes, ramp to 250°C at 5°C/min, hold for 10 minutes).

    • Set the injector and detector temperatures (e.g., 250°C).

    • Set the carrier gas flow rate.

    • Split the column effluent between the FID and the ODP.

  • GC-O Analysis:

    • Inject an aliquot of the prepared sample into the GC.

    • A trained panelist will sniff the effluent from the ODP and record the time, duration, and a descriptor for each odor perceived.

    • Simultaneously, the FID will record the chemical profile of the sample.

  • Data Analysis:

    • Correlate the sensory data from the ODP with the chromatographic peaks from the FID.

    • Identify the compounds responsible for the perceived odors using a mass spectrometer (if available) or by comparing retention times with known standards.

    • Create an aromagram, which is a plot of odor intensity or detection frequency versus retention time.

Sensory Panel Evaluation

Objective: To quantitatively and qualitatively assess the olfactory characteristics of this compound in a fragrance formulation.

Materials and Equipment:

  • This compound

  • Fragrance base (e.g., a simple floral or woody accord)

  • Ethanol

  • Glass beakers and stirring rods

  • Perfumer's smelling strips

  • Controlled evaluation room with good ventilation and neutral odor

  • Trained sensory panel (minimum of 8-10 panelists)

  • Evaluation forms or software

Protocol:

  • Sample Preparation:

    • Prepare a control sample of the fragrance base in ethanol.

    • Prepare a test sample by adding a specific concentration of this compound (e.g., 1%) to the fragrance base in ethanol.

    • Allow both samples to macerate for at least 48 hours in a cool, dark place.

  • Evaluation Procedure:

    • Dip smelling strips into the control and test samples.

    • Present the coded smelling strips to the panelists in a randomized and balanced order.

    • Instruct panelists to evaluate the samples at different time intervals (e.g., top notes at 1-2 minutes, heart notes at 15-30 minutes, and base notes after 2 hours) to assess the evolution of the fragrance.

  • Data Collection:

    • Panelists will rate the intensity of various sensory attributes (e.g., sweetness, balsamic character, fruitiness, overall appeal) on a structured scale (e.g., a 10-point scale).

    • Panelists will also provide descriptive comments about the perceived aroma.

  • Data Analysis:

    • Analyze the quantitative data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine if there are significant differences between the control and test samples.

    • Compile and analyze the qualitative descriptors to build a comprehensive olfactory profile of the fragrance containing this compound.

Mandatory Visualizations

Olfactory_Signaling_Pathway cluster_0 Olfactory Epithelium cluster_1 Olfactory Bulb cluster_2 Brain Odorant Odorant Molecule (this compound) OR Olfactory Receptor (GPCR) Odorant->OR G_protein G-protein (Golf) OR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Ion_Channel Ion Channel cAMP->Ion_Channel opens Ca_Na Ca²⁺/Na⁺ Influx Ion_Channel->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Glomerulus Glomerulus Action_Potential->Glomerulus Mitral_Cell Mitral Cell Glomerulus->Mitral_Cell Olfactory_Cortex Olfactory Cortex (Perception of Smell) Mitral_Cell->Olfactory_Cortex

Caption: Olfactory Signaling Pathway.

Experimental_Workflow cluster_0 Phase 1: Physicochemical & Olfactory Characterization cluster_1 Phase 2: Sensory Evaluation cluster_2 Phase 3: Performance & Stability Testing cluster_3 Outcome A1 Procure this compound Sample A2 Physicochemical Analysis (Purity, Specific Gravity, etc.) A1->A2 A3 Gas Chromatography-Olfactometry (GC-O) - Identify odor-active compounds - Develop aromagram A1->A3 B1 Prepare Fragrance Samples (Control vs. This compound) A3->B1 B2 Sensory Panel Evaluation - Quantitative Descriptive Analysis - Hedonic testing B1->B2 B3 Data Analysis - Statistical comparison - Olfactory profile generation B2->B3 C1 Incorporate into Product Base (e.g., lotion, soap) B3->C1 C2 Accelerated Stability Testing (Temperature, Light Exposure) C1->C2 C3 Evaluate Changes (Color, Odor, Viscosity) C2->C3 D1 Comprehensive Application Profile of this compound C3->D1

Caption: Experimental Workflow for this compound Evaluation.

Fragrance_Formulation_Workflow cluster_0 Concept & Ingredient Selection cluster_1 Formulation & Evaluation cluster_2 Finalization & Maturation cluster_3 Quality Control A1 Define Fragrance Concept (e.g., warm, fruity floral) A2 Select Key Ingredients (Top, Middle, Base Notes) A1->A2 A3 Identify Need for a Balsamic Modifier (Sweetness, Warmth, Fixation) A2->A3 B1 Incorporate this compound (Trial dosages) A3->B1 B2 Create Initial Accord Blends B1->B2 B3 Sensory Evaluation of Accords (Smelling strips) B2->B3 B4 Refine Ratios of Ingredients B3->B4 C1 Develop Final Formulation B4->C1 C2 Dilute in Ethanol Base C1->C2 C3 Maceration & Aging C2->C3 D1 Final Sensory & GC Analysis C3->D1

Caption: Fragrance Formulation Workflow.

Safety and Regulatory Information

This compound and its derivatives have been evaluated for safety in flavor and fragrance applications. Cinnamyl isovalerate, a closely related substance, is listed as FEMA GRAS (Generally Recognized as Safe) with the number 2302.[7][8] As with all fragrance ingredients, it is essential to adhere to the recommended usage levels established by regulatory bodies such as the International Fragrance Association (IFRA) to ensure consumer safety. A comprehensive safety assessment of cinnamyl derivatives used as flavor ingredients has been published by the Flavor and Extract Manufacturers Association (FEMA).[9][10]

Conclusion

This compound is a versatile fragrance ingredient that can impart desirable sweet, balsamic, and fruity notes to a wide range of perfumery applications. Its performance and stability can be thoroughly evaluated using the detailed protocols provided in this document. The quantitative data and workflows presented herein offer a structured approach for researchers and perfumers to effectively incorporate this compound into novel and appealing fragrance creations.

References

Application Notes & Protocols: Investigating Cinnamyl Valerate as a Potential Antimicrobial and Antifungal Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cinnamyl valerate (B167501) is an ester comprised of cinnamyl alcohol and valeric acid.[1] While direct studies on its antimicrobial properties are not extensively documented, the well-established antimicrobial and antifungal activities of its parent compounds and related cinnamate (B1238496) esters suggest it as a promising candidate for investigation.[2][3][4][5] Cinnamyl derivatives, including cinnamaldehyde (B126680) and cinnamic acid, are known to inhibit microbial growth by disrupting cell membranes, altering lipid profiles, and inhibiting essential enzymes.[6][7][8] Valeric acid has also been identified as a potent inhibitor of fungal growth, notably against Candida species, by inducing intracellular acidification.[4] These application notes provide a framework for the systematic evaluation of cinnamyl valerate's antimicrobial and antifungal efficacy, based on established data from analogous compounds.

Section 1: Predicted Activity & Mechanism of Action

Based on related compounds, this compound is hypothesized to exhibit broad-spectrum activity. The cinnamyl moiety likely contributes to cell membrane damage in both bacteria and fungi, a common mechanism for cinnamaldehydes and cinnamic acids.[6] The valerate moiety may enhance this activity, particularly against fungi like Candida, by disrupting intracellular pH homeostasis.[4]

A potential antifungal mechanism, extrapolated from studies on cinnamic acid derivatives, involves the inhibition of fungal-specific enzymes like benzoate (B1203000) 4-hydroxylase (CYP53), which is crucial for the detoxification of aromatic compounds in fungi.[9] For bacteria, molecular docking simulations of similar cinnamate esters suggest that key enzymes in fatty acid synthesis, such as FabH, could be likely targets.[2][10]

Hypothesized Signaling & Action Pathway

G

Section 2: Quantitative Data from Analogous Compounds

While specific data for this compound is unavailable, the following tables summarize the antimicrobial and antifungal activities of structurally related cinnamate esters. This data provides a baseline for expected potency and spectrum, guiding the initial design of screening experiments for this compound.

Table 1: Antifungal Activity of Cinnamate Esters

Summarizes the Minimum Inhibitory Concentration (MIC) of various cinnamate esters against pathogenic fungi. Lower MIC values indicate higher potency.

CompoundOrganismMIC (µM)Reference
Butyl CinnamateC. albicans, C. tropicalis, C. glabrata, A. flavus, P. citrinum626.62[2][10]
Ethyl CinnamateC. albicans, C. tropicalis, C. glabrata, A. flavus, P. citrinum726.36[2][10]
Methyl CinnamateC. albicans, C. tropicalis, C. glabrata, A. flavus, P. citrinum789.19[2]
Propyl CinnamateC. albicans, C. tropicalis, C. glabrata, A. flavus, P. citrinum672.83[2][10]
Table 2: Antibacterial Activity of Cinnamate Esters

Summarizes the Minimum Inhibitory Concentration (MIC) of various cinnamate esters against pathogenic bacteria.

CompoundOrganismMIC (µM)Reference
Butyl CinnamateS. aureus, S. epidermidis, P. aeruginosa626.62[2][10]
Decyl CinnamateS. aureus, S. epidermidis, P. aeruginosa550.96[2][10]
Benzyl CinnamateS. aureus, S. epidermidis537.81[2]
4-isopropylbenzylcinnamide*S. aureus458.15[2][10]

*Note: A cinnamamide, included for structural comparison and potency.

Section 3: Experimental Protocols

The following protocols are standardized methods for assessing the antimicrobial and antifungal properties of novel compounds like this compound.

Experimental Workflow Overview

G

Protocol 3.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that visibly inhibits microbial growth. The methodology is adapted from studies on synthetic cinnamates.[2][10][11]

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal inoculums, adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) and then diluted to a final concentration of ~5 x 10⁵ CFU/mL in the wells.

  • Positive control (e.g., Amoxicillin for bacteria, Nystatin for fungi)

  • Negative control (medium with DMSO, no compound)

  • Growth control (medium with inoculum, no compound)

Procedure:

  • Stock Solution: Prepare a stock solution of this compound in DMSO.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate sterile broth (MHB or RPMI) to achieve a range of desired concentrations (e.g., from 1000 µM down to ~2 µM). The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared microbial suspension to each well, bringing the total volume to 200 µL.

  • Controls: Include wells for positive, negative, and growth controls on each plate.

  • Incubation: Seal the plates and incubate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • Reading Results: The MIC is defined as the lowest concentration of this compound at which no visible growth (turbidity) is observed.

Protocol 3.2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol determines the lowest concentration of this compound required to kill the microorganisms.

Materials:

  • Results from the MIC assay (Protocol 3.1)

  • Agar (B569324) plates (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar)

Procedure:

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot-plate the aliquot onto a fresh agar plate.

  • Incubation: Incubate the plates under the same conditions as the MIC assay.

  • Reading Results: The MBC or MFC is the lowest concentration from the MIC assay that results in no colony formation on the agar plate, indicating a ≥99.9% kill of the initial inoculum.

  • Interpretation: The compound is considered bactericidal or fungicidal if the MBC/MFC is no more than four times the MIC (MBC/MIC ≤ 4).[2][10]

References

Application Notes and Protocols for the Esterification of Cinnamyl Alcohol to Cinnamyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of cinnamyl valerate (B167501) through the esterification of cinnamyl alcohol. The methodologies presented herein are established chemical transformations widely applicable in research and development settings, including the synthesis of fragrance compounds, fine chemicals, and precursors for pharmaceutical agents. Three primary methods are detailed: a classic acid-catalyzed Fischer-type esterification, a mild carbodiimide-mediated Steglich esterification, and a green enzymatic approach utilizing lipase (B570770).

Data Presentation

The following table summarizes typical quantitative data for the described esterification methods. While the specific examples cited may involve carboxylic acids other than valeric acid, the data provides a comparative baseline for expected yields and reaction conditions.

Methodology Catalyst/Reagent Solvent Temperature (°C) Reaction Time Typical Yield (%) Reference
Fischer-Type Esterification p-Toluenesulfonic acidToluene (B28343)Reflux4-8 h70-85General protocol
Steglich Esterification DCC/DMAPDichloromethaneRoom Temp1.5-3 h>90[1][2]
Enzymatic Esterification Immobilized LipaseSolvent-free or Hexane40-50°C12-24 h~90[3]

Note: Yields are representative and may vary based on the specific substrate and precise reaction conditions.

Experimental Protocols

Protocol 1: Fischer-Type Esterification of Cinnamyl Alcohol with Valeric Acid

This protocol describes a traditional acid-catalyzed esterification, a robust and cost-effective method for producing esters.

Materials:

  • Cinnamyl alcohol (1.0 equiv.)

  • Valeric acid (1.2 equiv.)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 equiv.)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask with Dean-Stark apparatus and reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add cinnamyl alcohol (1.0 equiv.), valeric acid (1.2 equiv.), and toluene (approx. 2 mL per mmol of cinnamyl alcohol).

  • Add p-toluenesulfonic acid (0.05 equiv.) to the mixture.

  • Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude cinnamyl valerate.

  • The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Steglich Esterification of Cinnamyl Alcohol with Valeric Acid

This method utilizes a carbodiimide (B86325) coupling agent and is performed under mild, neutral conditions, making it suitable for acid-sensitive substrates.[1][2]

Materials:

  • Cinnamyl alcohol (1.0 equiv.)

  • Valeric acid (1.2 equiv.)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equiv.)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv.)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stir bar and stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve valeric acid (1.2 equiv.) and DMAP (0.1 equiv.) in anhydrous DCM (approx. 5 mL per mmol of cinnamyl alcohol).

  • Add the cinnamyl alcohol (1.0 equiv.) to the solution.

  • In a separate flask, dissolve DCC (1.2 equiv.) in anhydrous DCM (approx. 3 mL per mmol of DCC).

  • Slowly add the DCC solution to the reaction mixture with continuous stirring. A white precipitate of dicyclohexylurea (DCU) will form.[1]

  • Allow the reaction to stir at room temperature for 1.5-3 hours. Monitor the reaction progress by TLC.[2]

  • Upon completion, filter the mixture to remove the DCU precipitate and rinse the solid with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl solution (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • If necessary, purify the crude product by column chromatography on silica gel.

Protocol 3: Enzymatic Esterification of Cinnamyl Alcohol with Valeric Acid

This protocol employs a lipase as a biocatalyst, offering a greener and highly selective alternative for ester synthesis.[3][4]

Materials:

  • Cinnamyl alcohol (1.0 equiv.)

  • Valeric acid (2.0 equiv.)

  • Immobilized lipase (e.g., Novozym 435) (2% w/w of total substrates)[3]

  • Hexane (optional, can be run solvent-free)

  • Reaction vessel (e.g., screw-cap vial or flask)

  • Shaking incubator or magnetic stirrer with heating

  • Filtration setup

Procedure:

  • In a suitable reaction vessel, combine cinnamyl alcohol (1.0 equiv.) and valeric acid (2.0 equiv.). If using a solvent, add hexane.

  • Add the immobilized lipase (e.g., Novozym 435) to the mixture.[3]

  • Seal the vessel and place it in a shaking incubator or on a heated magnetic stirrer at 50°C.[3]

  • Allow the reaction to proceed for 12-24 hours. The progress can be monitored by Gas Chromatography (GC) or TLC.

  • Once equilibrium or desired conversion is reached, remove the immobilized enzyme by filtration. The enzyme can be washed with fresh solvent and reused.

  • The filtrate contains the this compound. The excess valeric acid and solvent can be removed by washing with a mild aqueous base (e.g., NaHCO₃ solution) followed by evaporation of the solvent.

  • Further purification can be achieved by vacuum distillation or column chromatography if required.

Visualizations

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

Esterification_Workflow General Workflow for this compound Synthesis Reactants Reactants (Cinnamyl Alcohol, Valeric Acid) Catalysis Catalysis Method (Acid, Steglich, or Enzymatic) Reactants->Catalysis Reaction Esterification Reaction Catalysis->Reaction Workup Reaction Workup (Quenching, Extraction, Washing) Reaction->Workup Purification Purification (Chromatography/Distillation) Workup->Purification Product This compound (Final Product) Purification->Product

Caption: General workflow for the synthesis of this compound.

References

Application Notes and Protocols for In Vitro Studies of Cinnamyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl valerate (B167501) is an ester that belongs to the broader class of cinnamyl derivatives, which are known to possess a range of biological activities. While direct in vitro studies on cinnamyl valerate are limited in publicly available literature, research on structurally similar compounds, such as cinnamyl isovalerate and other cinnamyl esters, provides a strong rationale for investigating its potential cytotoxic, anti-inflammatory, and antioxidant properties. These application notes offer a comprehensive guide for researchers to design and execute in vitro studies to characterize the biological effects of this compound. The protocols provided are based on established methodologies for evaluating these key bioactivities.

Data Presentation: Cytotoxicity of Structurally Related Cinnamyl Esters

As a reference for the potential cytotoxic effects of this compound, the following table summarizes the in vitro cytotoxicity data for two new cinnamyl isovalerate derivatives isolated from Sabina gaussenii.[1] This data can serve as a benchmark for interpreting results from cytotoxicity assays performed with this compound.

Table 1: In Vitro Cytotoxicity of Cinnamyl Isovalerate Derivatives [1]

CompoundCell LineIC50 (µM)
Compound 6 Human Cervical Carcinoma (HeLa)0.4 ± 0.1
Human Gastric Carcinoma (BGC-823)0.9 ± 0.2
Compound 19 Human Cervical Carcinoma (HeLa)1.5 ± 0.4
Human Gastric Carcinoma (BGC-823)7.0 ± 0.8
Human Lung Adenocarcinoma (A549)10.6 ± 1.5

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol describes the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa, A549, BGC-823)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation_24h Incubate 24h cell_seeding->incubation_24h compound_treatment Treat cells with This compound incubation_24h->compound_treatment incubation_48h Incubate 48h compound_treatment->incubation_48h mtt_addition Add MTT solution incubation_48h->mtt_addition incubation_4h Incubate 4h mtt_addition->incubation_4h dmso_addition Add DMSO to dissolve formazan incubation_4h->dmso_addition read_absorbance Read absorbance at 570 nm dmso_addition->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the MTT cell viability assay.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol measures the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. Antioxidants donate a hydrogen atom to DPPH, causing a color change from violet to yellow, which can be quantified spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.

    • Prepare a stock solution of this compound in methanol.

    • Prepare serial dilutions of this compound and ascorbic acid in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of this compound or ascorbic acid to the wells.

    • For the blank, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      • % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] x 100

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

DPPH_Assay_Workflow start Start prepare_solutions Prepare DPPH and This compound solutions start->prepare_solutions mix_reagents Mix DPPH with sample in 96-well plate prepare_solutions->mix_reagents incubate_30min Incubate 30 min in dark mix_reagents->incubate_30min read_absorbance Read absorbance at 517 nm incubate_30min->read_absorbance calculate_scavenging Calculate % scavenging and IC50 read_absorbance->calculate_scavenging end End calculate_scavenging->end

Caption: Workflow for the DPPH antioxidant assay.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages

This protocol assesses the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • LPS (Lipopolysaccharide)

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known iNOS inhibitor and LPS).

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

    • Prepare a standard curve using known concentrations of sodium nitrite.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in the samples using the sodium nitrite standard curve.

    • Determine the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control.

Anti_Inflammatory_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm lps LPS tlr4 TLR4 nfkb_pathway NF-κB Pathway tlr4->nfkb_pathway cinnamyl_valerate This compound cinnamyl_valerate->nfkb_pathway Inhibits inos_gene iNOS Gene Expression nfkb_pathway->inos_gene inos_protein iNOS Protein inos_gene->inos_protein no_production Nitric Oxide (NO) Production inos_protein->no_production inflammation Inflammation no_production->inflammation

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

References

Application Notes and Protocols for Animal Studies of Cinnamyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific animal studies investigating the effects of cinnamyl valerate (B167501) were identified in the available literature. The following information is based on studies of structurally related cinnamyl esters, such as cinnamyl acetate (B1210297), cinnamyl butyrate, and cinnamyl isovalerate. These notes are intended for researchers, scientists, and drug development professionals.

Introduction

Cinnamyl esters are a group of chemical compounds used as flavoring agents in food and fragrance ingredients in cosmetics. Their safety has been evaluated by various regulatory bodies. This document summarizes available toxicological data from animal studies on cinnamyl esters and provides generalized experimental protocols based on these assessments.

Data Presentation

The following tables summarize the quantitative data from acute and subchronic toxicity studies on cinnamyl acetate and other cinnamyl derivatives.

Table 1: Acute Oral Toxicity of Cinnamyl Acetate in Animal Models

Animal SpeciesLD50 (g/kg body weight)Observed SymptomsReference
Rat3.3Slow respiration, coarse tremors[1]
Mouse4.75Not specified[1]
Guinea Pig4.75Not specified[1]

Table 2: Subchronic Oral Toxicity of Cinnamyl Derivatives in Rats

CompoundDosing RegimenDurationKey FindingsReference
Cinnamaldehyde1000, 2500, or 10,000 ppm in diet (equivalent to 50, 125, or 500 mg/kg bw/day)16 weeksNo significant differences in body weight, food intake, or hematological values. No evidence of histopathological changes.[2]
Cinnamyl Alcohol53.5 mg/kg bw/day by oral intubation4 monthsIncreased blood serum fructose (B13574) diphosphate (B83284) aldolase (B8822740) activity at day 140. No significant pathological changes in the liver.[2]
Ethyl Cinnamate80 mg/kg bw/day by oral intubation4 monthsIncreased blood serum fructose diphosphate aldolase activity at day 140. No significant pathological changes in the liver.[2]

Experimental Protocols

The following are generalized protocols for acute and subchronic oral toxicity studies based on the methodologies described in the safety assessments of cinnamyl derivatives.[1][2]

Protocol 1: Acute Oral Toxicity Study (LD50 Determination)

Objective: To determine the median lethal dose (LD50) of a cinnamyl ester in a rodent model.

Materials:

  • Test substance (e.g., Cinnamyl Acetate)

  • Vehicle (e.g., corn oil)

  • Animal model: Wistar rats (male and female, 8-10 weeks old)

  • Oral gavage needles

  • Standard laboratory animal diet and water

Procedure:

  • Animal Acclimation: Acclimate animals to laboratory conditions for at least one week prior to the study.

  • Dose Preparation: Prepare a range of doses of the test substance in the vehicle.

  • Dosing: Administer a single oral dose of the test substance to groups of animals (typically 5 per sex per dose group) via gavage. A control group receives the vehicle only.

  • Observation: Observe animals for clinical signs of toxicity and mortality at regular intervals for 14 days. Record body weights at the beginning and end of the study.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

  • Data Analysis: Calculate the LD50 value using a recognized statistical method.

Protocol 2: Subchronic Oral Toxicity Study (90-Day)

Objective: To evaluate the potential toxicity of a cinnamyl ester following repeated oral administration over a 90-day period.

Materials:

  • Test substance

  • Vehicle

  • Animal model: Sprague-Dawley rats (male and female, 6-8 weeks old)

  • Oral gavage needles or equipment for dietary administration

  • Standard laboratory animal diet and water

  • Equipment for hematology and clinical chemistry analysis

Procedure:

  • Animal Acclimation: Acclimate animals to laboratory conditions for at least one week.

  • Dose Groups: Assign animals to at least three dose groups and one control group (vehicle only), with an equal number of males and females in each group (e.g., 10 per sex per group).

  • Administration: Administer the test substance daily via oral gavage or by incorporating it into the diet.

  • Clinical Observations: Conduct and record detailed clinical observations daily.

  • Body Weight and Food Consumption: Measure and record body weight and food consumption weekly.

  • Hematology and Clinical Chemistry: Collect blood samples at specified intervals (e.g., pre-test, mid-study, and termination) for analysis of hematological and clinical chemistry parameters.

  • Urinalysis: Collect urine samples for analysis at specified intervals.

  • Necropsy and Histopathology: At the end of the 90-day period, euthanize all animals. Conduct a full gross necropsy and weigh major organs. Collect a comprehensive set of tissues for histopathological examination.

  • Data Analysis: Analyze the data for statistically significant differences between the dose groups and the control group. Determine the No-Observed-Adverse-Effect Level (NOAEL).

Visualizations

Metabolic Pathway of Cinnamyl Esters

Cinnamyl esters are generally hydrolyzed to cinnamyl alcohol and the corresponding carboxylic acid. Cinnamyl alcohol is then oxidized to cinnamic acid, which can undergo further metabolism.

Metabolic_Pathway Cinnamyl Ester Cinnamyl Ester Cinnamyl Alcohol Cinnamyl Alcohol Cinnamyl Ester->Cinnamyl Alcohol Hydrolysis Carboxylic Acid Carboxylic Acid Cinnamyl Ester->Carboxylic Acid Hydrolysis Cinnamic Acid Cinnamic Acid Cinnamyl Alcohol->Cinnamic Acid Oxidation Further Metabolites Further Metabolites Cinnamic Acid->Further Metabolites Metabolism

Caption: General metabolic pathway of cinnamyl esters.

Experimental Workflow for a Subchronic Oral Toxicity Study

The following diagram illustrates the typical workflow for a 90-day subchronic oral toxicity study in rodents.

Subchronic_Toxicity_Workflow cluster_prestudy Pre-Study Phase cluster_study In-Life Phase (90 Days) cluster_poststudy Post-Study Phase Animal Acclimation Animal Acclimation Group Assignment Group Assignment Animal Acclimation->Group Assignment Pre-test Health Screening Pre-test Health Screening Group Assignment->Pre-test Health Screening Daily Dosing Daily Dosing Pre-test Health Screening->Daily Dosing Daily Clinical Observations Daily Clinical Observations Daily Dosing->Daily Clinical Observations Weekly Body Weight & Food Consumption Weekly Body Weight & Food Consumption Daily Clinical Observations->Weekly Body Weight & Food Consumption Periodic Blood & Urine Collection Periodic Blood & Urine Collection Weekly Body Weight & Food Consumption->Periodic Blood & Urine Collection Terminal Necropsy Terminal Necropsy Periodic Blood & Urine Collection->Terminal Necropsy Organ Weight Measurement Organ Weight Measurement Terminal Necropsy->Organ Weight Measurement Histopathological Examination Histopathological Examination Organ Weight Measurement->Histopathological Examination Data Analysis & Reporting Data Analysis & Reporting Histopathological Examination->Data Analysis & Reporting

Caption: Workflow for a 90-day oral toxicity study.

References

Application Notes and Protocols for Cinnamyl Valerate as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cinnamyl valerate (B167501) is an ester recognized for its pleasant, sweet, and balsamic aroma with fruity undertones, making it a valuable ingredient in the flavor and fragrance industry.[1] It is utilized in perfumes, colognes, personal care products, and as a flavor component.[1] As with many components in cosmetics and consumer products, particularly those classified as potential fragrance allergens, the accurate quantification of cinnamyl valerate is crucial for quality control, regulatory compliance, and ensuring consumer safety. The establishment of this compound as a well-characterized analytical standard is paramount for achieving reliable and reproducible analytical results.

This document provides detailed application notes and experimental protocols for the use of this compound as an analytical standard in chromatographic analysis, primarily focusing on Gas Chromatography with Flame Ionization Detection (GC-FID), a common technique for the analysis of volatile and semi-volatile compounds in essential oils and fragrances.[2][3] Additionally, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is described for assessing the purity and stability of the standard itself.[4][5]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for the handling, storage, and preparation of the analytical standard.

PropertyValueReference
CAS Number 10482-65-2[6]
Molecular Formula C₁₄H₁₈O₂
Molecular Weight 218.29 g/mol
Appearance Colorless liquid[6]
Odor Floral, rosy, with herbal tones[6]
Boiling Point ~313 °C[7]
Flash Point 131.67 °C[8]
Solubility Insoluble in water; miscible in oils and ethanol (B145695)
Storage Store in a cool, dry, well-ventilated area away from heat and direct sunlight.[1]

Application Note 1: Purity Assessment and Quantification using GC-FID

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantitative analysis of volatile and thermally stable compounds like this compound.[9] The FID detector offers high sensitivity and a wide linear range for carbon-containing compounds. When used as an analytical standard, the purity of this compound must be accurately determined. This is typically achieved by GC-FID, where the area percentage of the main peak relative to the total area of all peaks is calculated. For quantitative applications, this compound standard can be used to create a calibration curve to determine its concentration in unknown samples.

Experimental Protocols

Protocol 1: Purity Determination of this compound Standard by GC-FID

This protocol outlines the procedure for determining the purity of a this compound standard.

1. Materials and Reagents:

  • This compound standard

  • High-purity solvent (e.g., ethanol or ethyl acetate), GC grade

  • Autosampler vials with septa

2. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary GC column suitable for fragrance analysis (e.g., Rxi-17 or equivalent)[10][11][12]

  • Data acquisition and processing software

3. GC-FID Parameters: A typical set of GC-FID parameters for the analysis of this compound is provided in Table 2. These parameters may require optimization based on the specific instrument and column used.

ParameterSetting
Column Rxi-17 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Volume 1.0 µL
Split Ratio 50:1
Carrier Gas Helium or Hydrogen, constant flow
Oven Program Initial temp: 80 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 10 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C

4. Standard Preparation:

  • Accurately weigh approximately 50 mg of the this compound standard.

  • Dissolve in 50 mL of high-purity solvent in a volumetric flask to obtain a concentration of approximately 1 mg/mL.

  • Transfer an aliquot to an autosampler vial for analysis.

5. Analysis and Data Interpretation:

  • Inject the prepared standard solution into the GC-FID system.

  • Integrate all peaks in the resulting chromatogram.

  • Calculate the purity of the this compound standard as the area percentage of the main peak:

    • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Protocol 2: Quantification of this compound in a Cosmetic Product using an External Standard Calibration

This protocol describes how to use a characterized this compound standard to quantify its concentration in a cosmetic sample (e.g., a lotion or perfume).

1. Materials and Reagents:

  • This compound analytical standard (of known purity)

  • Cosmetic sample to be analyzed

  • High-purity solvent (e.g., ethanol or ethyl acetate)

  • Internal standard (optional, e.g., 1-fluoronaphthalene)[10]

2. Calibration Standard Preparation:

  • Prepare a stock solution of the this compound standard (e.g., 1000 µg/mL) in the chosen solvent.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Transfer each calibration standard to a separate autosampler vial.

3. Sample Preparation:

  • Accurately weigh a known amount of the cosmetic sample (e.g., 1 g) into a volumetric flask.

  • Add a precise volume of solvent and extract the this compound. This may involve vortexing, sonication, or heating.

  • Dilute the extract to a final known volume. The final concentration should fall within the range of the calibration curve.

  • Filter the extract if necessary to remove any particulate matter before transferring to an autosampler vial.

4. GC-FID Analysis:

  • Analyze the series of calibration standards using the GC-FID method described in Protocol 1.

  • Analyze the prepared sample extract under the same conditions.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of this compound against the concentration for the calibration standards.

  • Determine the linearity of the calibration curve (R² value should be > 0.99).

  • Determine the concentration of this compound in the sample extract from its peak area using the calibration curve.

  • Calculate the concentration of this compound in the original cosmetic sample, taking into account the initial sample weight and dilution factors.

Quantitative Data and Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is fit for its intended purpose.[13] Table 3 provides an example of a calibration curve data set, and Table 4 summarizes typical method validation parameters.

Table 3: Example Calibration Curve Data for this compound

Standard Concentration (µg/mL)Peak Area (Arbitrary Units)
1.015,234
5.076,170
10.0151,980
25.0380,500
50.0759,900
100.01,525,000
Linearity (R²) 0.9998

Table 4: Summary of Method Validation Parameters

ParameterAcceptance CriteriaExample Result
Linearity (R²) ≥ 0.9950.9998
Accuracy (% Recovery) 80 - 120%98.5 - 101.2%
Precision (% RSD) ≤ 15%< 5%
Limit of Detection (LOD) S/N ≥ 30.1 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 100.5 µg/mL

Application Note 2: Stability-Indicating HPLC-UV Method

While GC is ideal for routine quantification, a stability-indicating HPLC method is crucial for assessing the degradation of the this compound standard over time or under stress conditions (e.g., exposure to heat, light, or humidity).[4][5][14] This method must be able to separate the intact this compound from any potential degradation products.

Protocol 3: Stability Assessment of this compound Standard by HPLC-UV

1. Materials and Reagents:

  • This compound standard

  • HPLC grade acetonitrile (B52724) and water

  • Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)

2. Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

3. HPLC-UV Parameters:

Parameter Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Column Temperature 30 °C

| Injection Volume | 10 µL |

4. Forced Degradation Study:

  • Expose solutions of this compound to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to induce degradation.

  • Analyze the stressed samples by the developed HPLC method to ensure that degradation products are separated from the main this compound peak.

5. Stability Study Protocol:

  • Store the this compound standard under controlled long-term (e.g., 25 °C / 60% RH) and accelerated (e.g., 40 °C / 75% RH) conditions.

  • At specified time points (e.g., 0, 3, 6, 12 months), analyze the standard for purity and the presence of any degradation products using the validated HPLC method.

Table 5: Example Stability Study Data for this compound Standard

Time PointStorage ConditionPurity (%)Degradation Products (%)
0-99.8< 0.1
3 Months25 °C / 60% RH99.7< 0.1
3 Months40 °C / 75% RH99.50.2
6 Months25 °C / 60% RH99.7< 0.1
6 Months40 °C / 75% RH99.20.5

Visualizations

G cluster_0 Qualification Workflow synthesis Synthesis & Purification characterization Structural Characterization (NMR, MS) synthesis->characterization purity Purity Assessment (GC-FID) characterization->purity stability Stability Study (HPLC-UV) purity->stability certification Certification as Analytical Standard stability->certification G cluster_1 GC-FID Analysis Workflow prep_standards Prepare Calibration Standards gc_analysis GC-FID Analysis prep_standards->gc_analysis prep_sample Extract Cosmetic Sample prep_sample->gc_analysis calibration_curve Construct Calibration Curve gc_analysis->calibration_curve quantification Quantify this compound calibration_curve->quantification G Standard Analytical Standard Accuracy Accuracy Standard->Accuracy Precision Precision Standard->Precision Linearity Linearity Standard->Linearity Specificity Specificity Standard->Specificity LOD_LOQ LOD/LOQ Standard->LOD_LOQ

References

Troubleshooting & Optimization

Cinnamyl valerate stability under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of cinnamyl valerate (B167501) under various pH and temperature conditions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is cinnamyl valerate and why is its stability important?

This compound is an ester formed from cinnamyl alcohol and valeric acid.[1] Its stability is a critical factor in pharmaceutical development and other applications, as degradation can lead to loss of efficacy, the formation of potentially harmful impurities, and a shortened shelf life.[2][3][4] Understanding its stability profile under different environmental conditions is essential for formulation development, packaging selection, and defining appropriate storage conditions.[4][5]

Q2: What are the primary degradation pathways for this compound?

As an ester, the primary degradation pathway for this compound is expected to be hydrolysis of the ester bond, which is catalyzed by acidic or basic conditions. This would result in the formation of cinnamyl alcohol and valeric acid. At elevated temperatures, thermal decomposition may also occur.

This compound This compound Cinnamyl Alcohol Cinnamyl Alcohol This compound->Cinnamyl Alcohol Hydrolysis (Acid/Base) Valeric Acid Valeric Acid This compound->Valeric Acid Hydrolysis (Acid/Base) Thermal Degradants Thermal Degradants This compound->Thermal Degradants High Temperature

Caption: Primary degradation pathways of this compound.

Troubleshooting Guides

Issue 1: Unexpected degradation of this compound in an aqueous formulation.

Possible Cause: The pH of the formulation may not be optimal for the stability of the ester. This compound, like other esters, is susceptible to hydrolysis, which is accelerated in both acidic and basic conditions.

Troubleshooting Steps:

  • Measure the pH of your formulation.

  • Adjust the pH to a more neutral range. For many esters, maximum stability is observed in the pH range of 4-6.

  • Consider the use of a buffering agent to maintain the pH within the optimal range.

  • Evaluate the storage temperature. Higher temperatures will accelerate hydrolysis.

Issue 2: this compound shows degradation during a high-temperature processing step.

Possible Cause: this compound may be undergoing thermal decomposition.

Troubleshooting Steps:

  • Determine the exact temperature of the processing step. Studies on similar long-chain cinnamyl esters suggest they are thermally stable up to approximately 200°C.[6][7]

  • If the processing temperature exceeds this, explore methods to lower the temperature or reduce the exposure time.

  • Analyze for thermal degradants. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can help identify the specific breakdown products.

Experimental Protocols

Protocol 1: Forced Hydrolysis Study of this compound

This protocol outlines a forced degradation study to evaluate the stability of this compound under acidic and basic conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Acetonitrile (ACN) or other suitable organic solvent

  • Water (HPLC grade)

  • pH meter

  • HPLC-UV system

  • Thermostatic water bath

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis:

    • In separate vials, mix an aliquot of the this compound stock solution with 0.1 M HCl and 1 M HCl.

    • Place the vials in a water bath at a controlled temperature (e.g., 60°C).

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.

  • Basic Hydrolysis:

    • Repeat the procedure from step 2, using 0.1 M NaOH and 1 M NaOH instead of HCl.

    • Neutralize the samples with an equivalent amount of HCl before HPLC analysis.

  • Neutral Hydrolysis:

    • Repeat the procedure, using water instead of acid or base.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC-UV method to quantify the remaining this compound and any degradation products.

    • Plot the concentration of this compound versus time to determine the degradation kinetics.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acidic Hydrolysis (HCl) prep->acid base Basic Hydrolysis (NaOH) prep->base neutral Neutral Hydrolysis (Water) prep->neutral hplc HPLC-UV Analysis acid->hplc base->hplc neutral->hplc kinetics Determine Degradation Kinetics hplc->kinetics

Caption: Workflow for forced hydrolysis study of this compound.

Protocol 2: Thermal Stability Assessment of this compound

This protocol describes a method to evaluate the thermal stability of this compound.

Materials:

  • This compound

  • Oven or heating block capable of maintaining a stable temperature

  • Sealed vials

  • GC-MS system

Procedure:

  • Sample Preparation: Place a known amount of this compound into several sealed vials.

  • Thermal Stress:

    • Expose the vials to a series of elevated temperatures (e.g., 100°C, 150°C, 200°C, 250°C) for a fixed duration (e.g., 24 hours).

    • Include a control sample kept at ambient temperature.

  • Analysis:

    • Allow the vials to cool to room temperature.

    • Analyze the samples using a suitable method such as GC-MS to identify and quantify any degradation products.

    • Compare the chromatograms of the stressed samples to the control to assess the extent of degradation.

Data Presentation

Table 1: Hypothetical pH Stability Data for this compound at 60°C
pHConditionTime (hours)This compound Remaining (%)
10.1 M HCl2485
3Buffer2495
5Buffer2499
7Water2497
9Buffer2490
130.1 M NaOH2470
Table 2: Hypothetical Thermal Stability Data for this compound (24-hour exposure)
Temperature (°C)This compound Remaining (%)Major Degradation Products
100>99Not Detected
150>99Not Detected
20098Trace levels of volatile compounds
25085Multiple degradation products observed

References

Technical Support Center: Cinnamyl Valerate Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cinnamyl valerate (B167501). The information is designed to address common challenges encountered during experimental studies of its degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for cinnamyl valerate?

A1: this compound, an ester of cinnamyl alcohol and valeric acid, is susceptible to degradation through several pathways. The most common mechanisms are hydrolysis and oxidation.[1][2] Photolytic and thermal degradation can also occur under specific conditions.[3] Hydrolysis typically involves the cleavage of the ester bond to yield cinnamyl alcohol and valeric acid.[4] Oxidation often targets the cinnamyl group, potentially forming cinnamaldehyde (B126680), cinnamic acid, and corresponding epoxides.[2][5]

Q2: My this compound sample shows unexpected peaks during HPLC analysis, even before starting my degradation study. What could be the cause?

A2: The presence of impurities in the initial sample is a common issue. Cinnamyl alcohol, a precursor, can oxidize to cinnamaldehyde upon exposure to air.[2] Therefore, it is crucial to verify the purity of your this compound standard and starting material. Proper storage in a tightly sealed container, away from heat, humidity, and direct sunlight, is essential to maintain its stability.[6]

Q3: I am performing a forced degradation study. What are the recommended stress conditions?

A3: Forced degradation studies, also known as stress testing, are crucial for understanding the stability of a molecule.[7][8] For this compound, the following conditions are recommended:

  • Hydrolysis: Exposure to acidic and basic conditions (e.g., 0.1 M HCl, 0.1 M NaOH) at room temperature or elevated temperatures (e.g., 60°C) if no degradation is observed.[3]

  • Oxidation: Treatment with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[3][7]

  • Photolysis: Exposure to a combination of UV and visible light, as recommended by ICH Q1B guidelines.[3]

  • Thermal Degradation: Heating the sample in an oven (e.g., at temperatures ranging from 60°C to 80°C).[9][10]

Q4: How can I identify the degradation products of this compound?

A4: A combination of chromatographic and spectroscopic techniques is typically employed for the identification of degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common method for separating the degradants.[11][12] For structural elucidation, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[1]

Troubleshooting Guides

Issue 1: Inconsistent results in hydrolysis experiments.
Symptom Possible Cause Troubleshooting Step
Rate of degradation varies between experiments.pH of the medium is not stable.Use appropriate buffers to maintain a constant pH throughout the experiment.
No degradation observed under acidic or basic conditions.Insufficient stress applied.Increase the temperature or the concentration of the acid/base.[3]
Unexpected side reactions occurring.The solvent used is not inert.Ensure the solvent used for dissolving this compound does not participate in the degradation reaction.
Issue 2: Difficulty in separating degradation products by HPLC.
Symptom Possible Cause Troubleshooting Step
Co-elution of peaks.Inadequate chromatographic resolution.Optimize the HPLC method by adjusting the mobile phase composition, gradient, flow rate, or column type.
Poor peak shape.Interaction of analytes with the stationary phase.Adjust the pH of the mobile phase or use an alternative column with a different stationary phase chemistry.
No peaks detected for expected degradation products.Degradation products are not UV active at the selected wavelength.Use a Diode Array Detector (DAD) to screen across a range of wavelengths or employ a universal detector like a mass spectrometer.

Quantitative Data Summary

The following tables provide illustrative quantitative data that might be obtained from forced degradation studies of this compound.

Table 1: Illustrative Hydrolytic Degradation of this compound

Condition Time (hours) This compound Remaining (%) Cinnamyl Alcohol Formed (%) Valeric Acid Formed (%)
0.1 M HCl (60°C)2485.214.114.5
0.1 M NaOH (RT)2478.520.821.1
pH 7 Buffer (60°C)2498.11.51.6

Table 2: Illustrative Oxidative Degradation of this compound (3% H₂O₂, RT)

Time (hours) This compound Remaining (%) Cinnamaldehyde Formed (%) Cinnamic Acid Formed (%)
892.34.51.2
2481.711.83.5
4870.119.56.4

Experimental Protocols

Protocol 1: Forced Hydrolysis Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile (B52724) or methanol.

  • Stress Conditions:

    • Acidic: Mix the stock solution with 0.1 M HCl.

    • Basic: Mix the stock solution with 0.1 M NaOH.

    • Neutral: Mix the stock solution with purified water or a neutral buffer.

  • Incubation: Incubate the solutions at a specified temperature (e.g., room temperature or 60°C).

  • Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Neutralize the acidic and basic samples to stop the degradation reaction.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Forced Oxidation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Condition: Add 3% hydrogen peroxide to the stock solution.

  • Incubation: Keep the solution at room temperature and protect it from light.

  • Sampling: Withdraw aliquots at specified time points.

  • Analysis: Analyze the samples directly by HPLC.

Visualizations

DegradationPathways CinnVal This compound CinnAlc Cinnamyl Alcohol CinnVal->CinnAlc Hydrolysis ValAcid Valeric Acid CinnVal->ValAcid Hydrolysis Epoxide Cinnamyl Epoxide Derivative CinnVal->Epoxide Oxidation CinnAld Cinnamaldehyde CinnAlc->CinnAld Oxidation CinnAcid Cinnamic Acid CinnAld->CinnAcid Oxidation

Caption: Primary degradation pathways of this compound.

ExperimentalWorkflow cluster_stress Forced Degradation Conditions cluster_analysis Analysis Acid Acidic Hydrolysis Degradation Degraded Samples Acid->Degradation Base Basic Hydrolysis Base->Degradation Oxidation Oxidation (H₂O₂) Oxidation->Degradation Thermal Thermal Stress Thermal->Degradation Photo Photolytic Stress Photo->Degradation HPLC HPLC-UV/DAD Identification Structure Elucidation HPLC->Identification LCMS LC-MS LCMS->Identification NMR NMR Start This compound Sample Start->Acid Expose to Stress Start->Base Expose to Stress Start->Oxidation Expose to Stress Start->Thermal Expose to Stress Start->Photo Expose to Stress Separation Separation of Degradants Degradation->Separation Inject into HPLC Separation->HPLC Separation->LCMS Identification->NMR Report Degradation Profile Identification->Report

References

Technical Support Center: Purification of Synthesized Cinnamyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthesized cinnamyl valerate (B167501). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this fragrance and flavor compound.

I. Troubleshooting Guide

This section addresses common issues encountered during the purification of cinnamyl valerate, presented in a question-and-answer format.

Question: My final yield of this compound is significantly lower than expected. What are the possible causes and how can I improve it?

Answer: Low yields are a frequent challenge in organic synthesis and purification. Several factors could be contributing to this issue:

  • Incomplete Reaction: The esterification reaction to produce this compound is often an equilibrium-controlled process. If the reaction has not gone to completion, a significant portion of the starting materials (cinnamyl alcohol and valeric acid or its derivative) will remain, reducing the theoretical yield of the product.

    • Solution: To drive the equilibrium towards the product, consider using an excess of one reactant (usually the less expensive one).[1] Another effective method is the removal of water as it is formed, for example, by using a Dean-Stark apparatus during the reaction.[2]

  • Losses During Work-up and Extraction: Significant product loss can occur during the aqueous work-up and liquid-liquid extraction steps. This can be due to the partial solubility of the ester in the aqueous phase or the formation of emulsions.

    • Solution: Ensure thorough mixing during extraction to maximize the transfer of the ester into the organic phase, but avoid vigorous shaking that can lead to stable emulsions.[3] If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it.[3] Performing multiple extractions with smaller volumes of the organic solvent is generally more efficient than a single extraction with a large volume.

  • Losses During Distillation: If you are purifying by distillation, losses can occur if the apparatus is not properly set up or if the distillation is carried out too quickly.

    • Solution: Ensure all joints in the distillation apparatus are well-sealed to prevent the loss of vapor. Insulating the distillation column can also help to maintain the necessary temperature gradient for efficient separation.[4] Collect the fraction corresponding to the boiling point of this compound at the pressure of your system.

  • Decomposition: Although this compound is relatively stable, prolonged exposure to high temperatures or strong acidic or basic conditions during purification can lead to decomposition.

    • Solution: Use mild purification conditions whenever possible. If distillation is required, consider performing it under reduced pressure to lower the boiling point and minimize thermal stress on the compound.

Question: After purification, I still see impurities in my this compound sample when analyzed by GC-MS. How can I remove them?

Answer: The nature of the impurity will dictate the best purification strategy. Common impurities in the synthesis of this compound include unreacted starting materials and byproducts.

  • Unreacted Cinnamyl Alcohol and Valeric Acid:

    • Liquid-Liquid Extraction: Unreacted valeric acid can be removed by washing the organic extract with a mild base, such as a saturated sodium bicarbonate solution.[4] This will convert the carboxylic acid into its water-soluble salt, which will partition into the aqueous layer. Unreacted cinnamyl alcohol has some water solubility and can be partially removed by washing with water and brine.

    • Column Chromatography: For a more complete separation, column chromatography is highly effective. This compound is less polar than cinnamyl alcohol. Therefore, using a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), the this compound will elute from the silica (B1680970) gel column before the more polar cinnamyl alcohol.[5][6]

  • Byproducts: The synthesis method may lead to the formation of byproducts. For instance, in Fischer esterification, ether formation from the alcohol can be a side reaction.

    • Fractional Distillation: If the byproduct has a boiling point significantly different from this compound, fractional distillation can be an effective purification method.[2]

    • Column Chromatography: This is often the most reliable method for removing a variety of byproducts with different polarities.[5][6]

Question: I am having trouble with emulsion formation during the liquid-liquid extraction of my crude this compound. What should I do?

Answer: Emulsions are a common problem in liquid-liquid extractions, especially when dealing with crude reaction mixtures that may contain surfactants or fine particulates. Here are several techniques to manage emulsions:

  • Be Gentle: Avoid vigorous shaking of the separatory funnel. Gentle inversions are often sufficient for extraction without creating a stable emulsion.[3]

  • Add Brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous phase, which can help to break up the emulsion and decrease the solubility of the organic product in the aqueous layer.[3]

  • Allow it to Stand: Sometimes, simply letting the separatory funnel stand for a period of time will allow the layers to separate on their own.

  • Filtration: Filtering the emulsified layer through a plug of glass wool or Celite can sometimes help to break the emulsion.

  • Centrifugation: If the emulsion is persistent and the volume is manageable, centrifugation can be a very effective method to force the separation of the layers.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying synthesized this compound on a laboratory scale?

A1: For typical laboratory-scale synthesis (1-10 g), a combination of liquid-liquid extraction followed by column chromatography is a robust and widely applicable purification strategy.[5][6] The initial extraction removes the bulk of water-soluble impurities and unreacted acid. Subsequent column chromatography on silica gel provides high purity by separating the desired ester from unreacted alcohol and other organic byproducts. For larger quantities or to separate liquids with close boiling points, fractional distillation under reduced pressure is a suitable alternative.[2]

Q2: How can I monitor the purity of my this compound during the purification process?

A2: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the progress of a column chromatography purification in real-time.[6] By spotting the crude mixture, the fractions being collected, and a reference standard (if available) on a TLC plate, you can visualize the separation of the components. For a final, quantitative assessment of purity, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.[7] GC will separate the components of your sample, and the relative peak areas can be used to estimate the purity. The MS will provide the mass spectrum of each component, confirming the identity of your this compound and helping to identify any remaining impurities.

Q3: What are the key physical properties of this compound that are relevant for its purification?

A3: Key physical properties include:

  • Boiling Point: Approximately 328-329 °C at 760 mmHg.[8] This high boiling point suggests that vacuum distillation is preferable to avoid decomposition.

  • Solubility: this compound is soluble in alcohol and other common organic solvents but is insoluble in water.[8] This property is exploited in liquid-liquid extraction.

  • Polarity: As an ester, this compound is a moderately polar compound. It is less polar than its precursor alcohol (cinnamyl alcohol) and more polar than non-polar byproducts like ethers. This difference in polarity is the basis for its separation by column chromatography.

III. Quantitative Data

The following table summarizes representative data for the purification of cinnamyl esters, providing an indication of the expected outcomes from different purification techniques. Note that specific values for this compound may vary depending on the reaction conditions and the precise execution of the purification protocol.

Purification MethodStarting MaterialKey ParametersPurity AchievedYieldReference
Liquid-Liquid Extraction & Column Chromatography Crude Ethyl CinnamateSilica gel, Hexane/Ethyl Acetate (B1210297) eluent>95% (by NMR)42-55%[5]
Fractional Distillation Crude Isoamyl AcetateAtmospheric pressureHigh (based on sharp boiling point range)Not specified[4]
Liquid-Liquid Extraction & Distillation Crude Fragrant Esters5% NaHCO3 wash, simple distillationHigh (based on boiling point)Not specified[4]

IV. Experimental Protocols

Protocol for Purification of this compound by Liquid-Liquid Extraction

This protocol describes the work-up and initial purification of a crude reaction mixture containing this compound.

Materials:

  • Crude this compound in an organic solvent (e.g., diethyl ether, ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, Erlenmeyer flasks, beakers

  • Rotary evaporator

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of deionized water and gently mix. Allow the layers to separate and discard the aqueous layer.

  • Add an equal volume of saturated NaHCO₃ solution to the organic layer in the separatory funnel. Swirl gently and then invert the funnel and vent frequently to release the pressure from the evolved CO₂ gas. Shake more vigorously once the pressure subsides.

  • Allow the layers to separate and drain the aqueous layer.

  • Wash the organic layer with an equal volume of deionized water, separate, and discard the aqueous layer.

  • Wash the organic layer with an equal volume of brine to help remove dissolved water.[3] Separate and discard the aqueous layer.

  • Transfer the organic layer to an Erlenmeyer flask and add a sufficient amount of anhydrous MgSO₄ or Na₂SO₄ to dry the solution. Swirl the flask and let it stand for 10-15 minutes. The drying agent should be free-flowing and not clumped together.

  • Filter the dried organic solution into a pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the crude, purified this compound.

Protocol for Purification of this compound by Column Chromatography

This protocol is suitable for obtaining high-purity this compound.

Materials:

  • Crude this compound from the extraction step

  • Silica gel (for column chromatography)

  • Eluent: A mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v, the optimal ratio should be determined by TLC)

  • Chromatography column, sand, cotton or glass wool

  • Collection tubes or flasks

Procedure:

  • Prepare the chromatography column by packing it with silica gel using either a wet or dry packing method.[9] A layer of sand should be placed at the bottom and top of the silica gel.

  • Pre-elute the column with the chosen eluent mixture, ensuring the silica gel is fully wetted and there are no air bubbles.

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel column.

  • Begin eluting the column with the solvent mixture, collecting fractions in separate tubes.

  • Monitor the fractions by TLC to identify which ones contain the pure this compound.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified this compound.

V. Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification synthesis Crude this compound (from Fischer Esterification) extraction Liquid-Liquid Extraction (Wash with NaHCO3, H2O, Brine) synthesis->extraction Work-up drying Drying (Anhydrous MgSO4) extraction->drying filtration Filtration drying->filtration evaporation1 Solvent Removal (Rotary Evaporator) filtration->evaporation1 crude_purified Crude Purified Product evaporation1->crude_purified chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) crude_purified->chromatography Further Purification evaporation2 Solvent Removal (Rotary Evaporator) chromatography->evaporation2 pure_product Pure this compound evaporation2->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_yield Troubleshooting Low Yield cluster_purity Troubleshooting Impurities start Low Yield or Impure Product incomplete_reaction Incomplete Reaction? start->incomplete_reaction extraction_loss Losses during Extraction? start->extraction_loss distillation_loss Losses during Distillation? start->distillation_loss unreacted_acid Unreacted Valeric Acid? start->unreacted_acid unreacted_alcohol Unreacted Cinnamyl Alcohol? start->unreacted_alcohol byproducts Other Byproducts? start->byproducts solution_reaction Optimize reaction: - Excess reagent - Water removal incomplete_reaction->solution_reaction solution_extraction Optimize extraction: - Multiple extractions - Use brine for emulsions extraction_loss->solution_extraction solution_distillation Optimize distillation: - Proper setup - Vacuum distillation distillation_loss->solution_distillation solution_acid Wash with NaHCO3 unreacted_acid->solution_acid solution_alcohol Column Chromatography unreacted_alcohol->solution_alcohol solution_byproducts Column Chromatography or Fractional Distillation byproducts->solution_byproducts

References

Technical Support Center: Cinnamyl Valerate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome low yield in cinnamyl valerate (B167501) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yield in cinnamyl valerate synthesis?

Low yields in this compound synthesis can stem from several factors, primarily related to reaction equilibrium, purity of reactants, and reaction conditions. In Fischer esterification, the formation of water as a byproduct can shift the equilibrium back towards the reactants, thereby limiting the yield.[1] The presence of any initial water in the reactants or solvent can also hinder the reaction. Other common causes include an insufficient amount of catalyst, suboptimal reaction temperature, and incomplete reaction time.[1][2]

Q2: How can I drive the reaction equilibrium towards the formation of this compound?

To improve the yield, it is crucial to shift the reaction equilibrium to favor the product. This can be achieved by:

  • Using an excess of one reactant: Employing a large excess of either cinnamyl alcohol or valeric acid can push the equilibrium towards the ester.[1][3] Often, the alcohol can also serve as the reaction solvent.[1]

  • Removing water: In Fischer esterification, the continuous removal of water as it is formed is a highly effective strategy. This can be done using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves to the reaction mixture.[1]

Q3: My reaction mixture is turning dark brown/black. What does this indicate and what should I do?

A dark-colored reaction mixture often suggests the occurrence of side reactions, such as polymerization of cinnamyl alcohol or decomposition of the product, particularly under harsh acidic conditions and at elevated temperatures.[3] To mitigate this, consider using milder reaction conditions, such as a lower temperature or a less harsh acid catalyst.

Q4: What are the most common side products in this compound synthesis?

Common side products can include unreacted starting materials (cinnamyl alcohol and valeric acid), byproducts from the catalyst (e.g., dicyclohexylurea in Steglich esterification if DCC is used), and potential polymers of cinnamyl alcohol.[3]

Q5: How can I effectively purify the final this compound product?

Purification is critical for obtaining a high-purity product. Common methods include:

  • Neutralization and Extraction: After the reaction, the mixture should be diluted with an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and remove unreacted valeric acid.[1]

  • Column Chromatography: This is a highly effective method for separating the this compound from unreacted starting materials and other non-polar impurities.[4]

  • Distillation: If the boiling points of the components are sufficiently different, vacuum distillation can be used for purification.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield Reversible Reaction (Fischer Esterification): Water byproduct is shifting the equilibrium back to the reactants.[1]- Use a Dean-Stark apparatus to remove water azeotropically.- Add molecular sieves to the reaction mixture.[1]- Use a large excess of one of the reactants.[1][3]
Incomplete Reaction: Insufficient reaction time or temperature.[2]- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).- Increase the reaction time or temperature, while being mindful of potential side reactions.
Impure Reactants: Presence of water or other impurities in cinnamyl alcohol or valeric acid.[2]- Ensure reactants are pure and dry before use. Consider purifying the starting materials if necessary.
Catalyst Inactivity: Insufficient amount or poor quality of the acid catalyst or enzyme.- Use the recommended catalytic amount of a high-quality catalyst.- For enzymatic reactions, ensure the enzyme is active and not denatured.
Formation of Dark Byproducts High Reaction Temperature: Leading to polymerization or decomposition.[3]- Lower the reaction temperature.- Use a milder catalyst.
Harsh Acidic Conditions: Promoting side reactions.- Consider alternative, milder esterification methods like Steglich esterification.
Difficulty in Product Isolation Emulsion Formation during Work-up: Making separation of aqueous and organic layers difficult.[2]- Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Product Loss during Purification: Significant loss of this compound during extraction or chromatography.- Perform extractions carefully and ensure complete transfer of the organic layer.- Optimize the solvent system for column chromatography to achieve good separation with minimal product loss.

Quantitative Data on Ester Synthesis

While specific data for this compound is limited, the following tables provide representative data from the synthesis of similar cinnamyl esters, which can be used to guide the optimization of this compound synthesis.

Table 1: Optimization of Enzymatic Synthesis of Cinnamyl Butyrate [5][6]

ParameterLevel 1Level 2Optimized Yield (%)
Alcohol:Acid Molar Ratio1:11:394.3
Temperature (°C)253594.3
Vacuum (mbar)152594.3
Time (minutes)309094.3

Table 2: Comparison of Catalysts for Cinnamyl Acetate (B1210297) Synthesis

CatalystAcyl DonorSolventTemperature (°C)Time (h)Conversion/Yield (%)Reference
Novozym 435 (Lipase)Ethyl AcetateSolvent-free40390.06[7]
Lipase (B570770) from Bacillus amyloliquefaciensVinyl EstersOrganic Solvents--96[8]
Phosphoric AcidAcetic Anhydride-40-501-2High (not specified)[9]

Experimental Protocols

Protocol 1: Fischer Esterification of this compound

Materials:

  • Cinnamyl alcohol

  • Valeric acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene (B28343) (or another suitable solvent for azeotropic distillation)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add cinnamyl alcohol, a 1.5 to 3-fold molar excess of valeric acid, and a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight).

  • Add toluene to the flask to facilitate azeotropic removal of water.

  • Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected and by TLC analysis.

  • Once the reaction is complete (no more water is collected), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., diethyl ether).

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or vacuum distillation.

Protocol 2: Lipase-Catalyzed Transesterification for this compound Synthesis

Materials:

  • Cinnamyl alcohol

  • Ethyl valerate (or another valerate ester)

  • Immobilized lipase (e.g., Novozym 435)

  • Organic solvent (e.g., hexane, optional)

Procedure:

  • In a reaction vessel, combine cinnamyl alcohol and ethyl valerate. A molar ratio of ethyl valerate to cinnamyl alcohol of 15:1 can be used in a solvent-free system.[7]

  • Add the immobilized lipase (e.g., 2-3 g/L).

  • If using a solvent, add hexane.

  • Maintain the reaction at a specific temperature (e.g., 40-50°C) with constant stirring.[7][10]

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, the immobilized enzyme can be recovered by filtration for potential reuse.

  • The product can be purified by removing the excess ethyl valerate under reduced pressure, followed by column chromatography if necessary.

Visualizations

Fischer_Esterification Cinnamyl Alcohol Cinnamyl Alcohol Tetrahedral Intermediate Tetrahedral Intermediate Cinnamyl Alcohol->Tetrahedral Intermediate Nucleophilic Attack Valeric Acid Valeric Acid Protonated Carbonyl Protonated Carbonyl Valeric Acid->Protonated Carbonyl Protonation H+ Catalyst H+ Catalyst H+ Catalyst->Valeric Acid Protonated Carbonyl->Tetrahedral Intermediate This compound This compound Tetrahedral Intermediate->this compound Elimination of Water Water Water Tetrahedral Intermediate->Water This compound->H+ Catalyst Catalyst Regeneration

Caption: Fischer Esterification Pathway for this compound Synthesis.

Troubleshooting_Workflow start Low this compound Yield check_equilibrium Is water being removed effectively? (Fischer Esterification) start->check_equilibrium check_reactants Are reactants pure and dry? check_equilibrium->check_reactants Yes solution_equilibrium Implement water removal (Dean-Stark, molecular sieves) or use excess reactant. check_equilibrium->solution_equilibrium No check_conditions Are reaction time and temperature optimal? check_reactants->check_conditions Yes solution_reactants Purify/dry reactants. check_reactants->solution_reactants No check_catalyst Is the catalyst active and in sufficient quantity? check_conditions->check_catalyst Yes solution_conditions Optimize time and temperature (monitor with TLC/GC). check_conditions->solution_conditions No solution_catalyst Use fresh/more catalyst. check_catalyst->solution_catalyst No end_node Improved Yield check_catalyst->end_node Yes solution_equilibrium->end_node solution_reactants->end_node solution_conditions->end_node solution_catalyst->end_node

Caption: Troubleshooting Workflow for Low Yield in this compound Synthesis.

Logical_Relationships cluster_factors Influencing Factors cluster_parameters Controllable Parameters yield This compound Yield equilibrium Reaction Equilibrium yield->equilibrium kinetics Reaction Kinetics yield->kinetics purity Reactant Purity yield->purity side_reactions Side Reactions yield->side_reactions water_removal Water Removal water_removal->equilibrium reactant_ratio Reactant Ratio reactant_ratio->equilibrium temperature Temperature temperature->kinetics temperature->side_reactions catalyst Catalyst Choice & Amount catalyst->kinetics time Reaction Time time->kinetics

References

Common impurities in commercial cinnamyl valerate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cinnamyl Valerate (B167501)

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding common impurities in commercial cinnamyl valerate.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my commercial sample of this compound?

A1: Based on its synthesis via Fischer esterification, the most common impurities are typically the unreacted starting materials. These include cinnamyl alcohol and valeric acid. Another potential impurity is water, a byproduct of the esterification reaction.

Q2: Could there be other byproducts from the synthesis process?

A2: Yes, while less common, side reactions during synthesis can lead to other impurities. One potential byproduct is dicinnamyl ether, which can be formed through the acid-catalyzed self-condensation of cinnamyl alcohol, especially at higher temperatures.

Q3: My this compound has a rancid or unpleasant odor. What could be the cause?

A3: A rancid odor often indicates the presence of free valeric acid due to hydrolysis of the this compound. This can happen if the product has been exposed to moisture during storage.

Q4: How can I identify and quantify the impurities in my sample?

A4: The recommended method for analyzing volatile organic compounds like this compound and its potential impurities is Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation, identification, and quantification of the individual components in your sample.

Q5: Are there any specifications for the purity of commercial this compound?

A5: Purity specifications can vary by supplier. However, a purity of 95% or higher is common for commercially available this compound.[] It is always recommended to request a certificate of analysis (CoA) from your supplier for detailed information on the purity and identified impurities.

Troubleshooting Guide

Common Impurities and Their Identification

This table summarizes the most probable impurities in commercial this compound, their potential source, and their impact on experiments.

Impurity NameChemical FormulaMolar Mass ( g/mol )Potential SourcePotential Impact on Experiments
Cinnamyl AlcoholC₉H₁₀O134.18Unreacted starting materialMay interfere with reactions involving the ester group; can have its own biological activity.
Valeric AcidC₅H₁₀O₂102.13Unreacted starting material; hydrolysis productCan alter the pH of reaction mixtures; may exhibit biological activity; contributes to off-odors.
WaterH₂O18.02Byproduct of synthesis; environmental contaminationCan promote the hydrolysis of this compound.
Dicinnamyl EtherC₁₈H₁₈O250.34Side reaction during synthesisMay have unknown biological activity and interfere with analytical quantification of the desired compound.

Experimental Protocols

Protocol: Identification and Quantification of Impurities in this compound by GC-MS

Objective: To separate, identify, and quantify volatile impurities in a sample of this compound.

Materials:

  • This compound sample

  • High-purity solvent (e.g., hexane (B92381) or ethyl acetate) for sample dilution

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • A suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms)

  • Reference standards for this compound, cinnamyl alcohol, and valeric acid

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of the chosen high-purity solvent to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration suitable for GC-MS analysis (e.g., 10 µg/mL).

  • GC-MS Instrument Setup (Example Parameters):

    • Injector:

      • Injection volume: 1 µL

      • Injector temperature: 250 °C

      • Split ratio: 50:1 (can be adjusted based on sample concentration)

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Final hold: 5 minutes at 280 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer:

      • Ionization mode: Electron Ionization (EI) at 70 eV

      • Mass range: m/z 40-400

      • Scan speed: 2 scans/second

      • Ion source temperature: 230 °C

      • Quadrupole temperature: 150 °C

  • Analysis:

    • Inject the prepared sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and mass spectra for each separated peak.

    • Identify the peaks by comparing their retention times and mass spectra with those of the reference standards. The NIST library can also be used for tentative identification.

    • Quantify the impurities by creating a calibration curve with the reference standards or by using the relative peak area percentage if standards are not available (this provides a semi-quantitative result).

Visualizations

Logical Workflow for Troubleshooting this compound Purity Issues

start Start: Suspected Impurity in this compound gcms Perform GC-MS Analysis start->gcms identify Identify Peaks using Retention Time and Mass Spectra gcms->identify quantify Quantify Impurities identify->quantify unreacted Unreacted Starting Materials (Cinnamyl Alcohol, Valeric Acid) quantify->unreacted High Levels? side_product Side Products (e.g., Dicinnamyl Ether) quantify->side_product Present? hydrolysis Hydrolysis Product (Valeric Acid) quantify->hydrolysis High Levels? re_purify Action: Re-purify Sample (e.g., Column Chromatography) unreacted->re_purify side_product->re_purify check_storage Action: Review Storage Conditions (Moisture, Temperature) hydrolysis->check_storage end End: Characterized Sample re_purify->end check_storage->end

Caption: Troubleshooting workflow for identifying and addressing impurities in this compound.

References

Technical Support Center: Analysis of Cinnamyl Valerate in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of cinnamyl valerate (B167501) in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the analysis of cinnamyl valerate?

A1: Matrix effects are the alteration of the analytical signal of a target analyte due to the presence of co-eluting, interfering compounds in the sample matrix.[1][2] For this compound, a volatile ester often found in complex matrices like plasma, urine, or tissue homogenates, these interferences can lead to either signal suppression or enhancement in techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). This can result in inaccurate quantification, poor reproducibility, and reduced sensitivity.[3] Common sources of matrix effects in biological samples include phospholipids, salts, endogenous metabolites, and proteins.[4]

Q2: How can I quantitatively assess the matrix effect for my this compound assay?

A2: The matrix effect can be quantified by comparing the peak response of this compound in a post-extraction spiked matrix sample to its response in a neat (pure solvent) solution at the same concentration. The formula for calculating the matrix effect percentage is:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[2] It is recommended to assess the matrix effect at both low and high concentrations of this compound.

Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound analysis?

A3: The choice of sample preparation is critical for minimizing matrix effects. Here are three common techniques, in increasing order of effectiveness for removing interferences:

  • Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the sample to precipitate proteins.[4][5] While effective at removing proteins, it may not remove other interfering components like phospholipids, leading to potential matrix effects.[6]

  • Liquid-Liquid Extraction (LLE): LLE separates this compound from the matrix based on its solubility in two immiscible liquid phases. A suitable organic solvent (e.g., ethyl acetate, diethyl ether) is used to extract the analyte from the aqueous biological sample.[7][8] This technique offers better cleanup than PPT.

  • Solid-Phase Extraction (SPE): SPE is a highly selective method that uses a solid sorbent to retain the analyte, which is then eluted with a specific solvent, leaving interferences behind.[9][10][11] For a moderately nonpolar compound like this compound, a reversed-phase sorbent (e.g., C18) is often effective. SPE typically provides the cleanest extracts and the least matrix effects.

Q4: Should I use an internal standard for this compound analysis?

A4: Yes, using a stable isotope-labeled internal standard (SIL-IS), such as this compound-d5, is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for more accurate and precise quantification by correcting for signal variations. If a SIL-IS is not available, a structural analog with similar physicochemical properties can be used as an alternative.

Q5: My this compound recovery is low and inconsistent. What are the possible causes and solutions?

A5: Low and variable recovery can be due to several factors:

  • Inefficient Extraction: The chosen solvent or SPE sorbent may not be optimal for this compound. For LLE, ensure the solvent has a high affinity for the analyte and that the pH is optimized. For SPE, ensure the sorbent is appropriate and that the wash and elution steps are well-defined.

  • Analyte Instability: this compound, as an ester, can be susceptible to enzymatic degradation in biological matrices or pH-dependent hydrolysis.[12][13][14] It is crucial to evaluate its stability under different storage and sample processing conditions (e.g., freeze-thaw cycles, bench-top stability). Adding enzyme inhibitors or adjusting the sample pH might be necessary.

  • Adsorption: The analyte may adsorb to container surfaces. Using silanized glassware or polypropylene (B1209903) tubes can help minimize this issue.

Troubleshooting Guides

Problem: Significant Signal Suppression or Enhancement

Quantitative Data Summary:

Sample Preparation MethodMatrixAnalyte Concentration (ng/mL)Matrix Effect (%)Recovery (%)Process Efficiency (%)
Protein Precipitation (ACN)Plasma10659562
500729871
Liquid-Liquid Extraction (EtOAc)Plasma10888575
500928881
Solid-Phase Extraction (C18)Plasma10979087
5001029395
Protein Precipitation (ACN)Urine10789977
5008510186
Liquid-Liquid Extraction (EtOAc)Urine10949185
500989492
Solid-Phase Extraction (C18)Urine101019697
50010398101
  • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100

  • Recovery (%) = (Peak Area of Pre-extraction Spike / Peak Area of Post-extraction Spike) x 100

  • Process Efficiency (%) = (Peak Area of Pre-extraction Spike / Peak Area in Neat Solution) x 100

Troubleshooting Steps:

  • Improve Sample Cleanup: As indicated in the table, more rigorous sample preparation methods like LLE or SPE significantly reduce matrix effects compared to protein precipitation.

  • Chromatographic Separation: Optimize the LC or GC method to separate this compound from co-eluting matrix components. This can be achieved by modifying the gradient, changing the column chemistry, or adjusting the flow rate.

  • Dilution: Diluting the sample with the initial mobile phase can reduce the concentration of interfering matrix components.[1] However, this may compromise the limit of quantification.

  • Change Ionization Source: If using LC-MS/MS, consider switching between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), as they have different susceptibilities to matrix effects.

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol for this compound in Plasma
  • Sample Preparation: To 100 µL of plasma, add 10 µL of internal standard working solution (e.g., this compound-d5 at 1 µg/mL).

  • Extraction: Add 500 µL of ethyl acetate. Vortex for 2 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (for LC-MS/MS) or a suitable solvent (for GC-MS).

Solid-Phase Extraction (SPE) Protocol for this compound in Urine
  • Sample Pre-treatment: To 500 µL of urine, add 10 µL of internal standard working solution and 500 µL of 2% phosphoric acid. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Extraction Extraction (PPT, LLE, or SPE) Internal Standard Spiking->Extraction Evaporation & Reconstitution Evaporation & Reconstitution Extraction->Evaporation & Reconstitution LC-MS/MS or GC-MS Analysis LC-MS/MS or GC-MS Analysis Evaporation & Reconstitution->LC-MS/MS or GC-MS Analysis Data Processing Data Processing LC-MS/MS or GC-MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

Caption: Experimental workflow for this compound analysis.

troubleshooting_matrix_effects start Inaccurate or Imprecise Results (Suspected Matrix Effects) quantify_me Quantify Matrix Effect (Post-Extraction Spike vs. Neat) start->quantify_me me_significant Matrix Effect > ±15%? quantify_me->me_significant improve_cleanup Improve Sample Cleanup (e.g., switch from PPT to SPE) me_significant->improve_cleanup Yes no_me Matrix Effect Acceptable me_significant->no_me No optimize_chrom Optimize Chromatography (Gradient, Column, Flow Rate) improve_cleanup->optimize_chrom use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_chrom->use_sil_is revalidate Re-evaluate Matrix Effect use_sil_is->revalidate revalidate->me_significant end Acceptable Results revalidate->end

Caption: Troubleshooting decision tree for matrix effects.

signaling_pathway cluster_cinnamyl_valerate This compound Structure Cinnamyl_Valerate

Caption: Chemical structure of this compound.

References

Technical Support Center: Enhancing the Shelf-Life of Products Containing Cinnamyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the shelf-life of formulations containing cinnamyl valerate (B167501). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the formulation and stability testing of products containing cinnamyl valerate.

Issue ID Problem/Observation Potential Cause(s) Recommended Action(s)
CV-TS-01 Discoloration (Yellowing/Browning) of the Formulation Over Time Oxidation of the cinnamyl moiety.- Incorporate antioxidants such as BHT (Butylated Hydroxytoluene) or Tocopherol (Vitamin E) into the formulation. - Protect the product from light by using opaque or amber-colored packaging. - Minimize headspace oxygen in the packaging by using an inert gas blanket (e.g., nitrogen).
CV-TS-02 "Off-Odor" Development or Loss of Characteristic Fragrance - Hydrolysis of the ester linkage, leading to the formation of cinnamyl alcohol and valeric acid. - Oxidation of cinnamyl alcohol to cinnamaldehyde (B126680).- Adjust the pH of the formulation to a neutral or slightly acidic range (pH 4-6) to minimize hydrolysis.[1] - Employ antioxidants to prevent the oxidation of the cinnamyl group. - Conduct compatibility studies with other formulation excipients to identify potential catalysts for degradation.
CV-TS-03 Phase Separation or Cloudiness in Emulsion-Based Formulations - this compound, being lipophilic, can disrupt the oil-water balance of an emulsion. - Interaction with certain emulsifiers or thickening agents.- Screen different types of emulsifiers and stabilizers to find a compatible system. - Optimize the concentration of this compound in the formulation. - Evaluate the impact of this compound on the droplet size and distribution of the emulsion.
CV-TS-04 Precipitation of this compound in Aqueous-Based Formulations Low solubility of this compound in water.- Use a co-solvent system (e.g., with ethanol (B145695) or propylene (B89431) glycol) to increase solubility. - Consider microencapsulation of this compound to improve its dispersibility in aqueous media.
CV-TS-05 Inconsistent Results in Stability-Indicating Assays (e.g., HPLC) - Inadequate chromatographic separation of this compound from its degradation products. - Lack of a validated analytical method.- Develop and validate a stability-indicating HPLC or GC method. Ensure baseline separation of the parent compound from all potential degradants. - Perform forced degradation studies to generate degradation products and confirm the specificity of the analytical method.

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for this compound?

The two primary degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: The ester bond in this compound can be cleaved, especially in the presence of strong acids or bases, to yield cinnamyl alcohol and valeric acid. This can lead to a change in odor profile.[1]

  • Oxidation: The cinnamyl group is susceptible to oxidation, which can lead to the formation of cinnamaldehyde and other oxidation products. This process can be accelerated by exposure to light, heat, and oxygen, often resulting in discoloration and the development of off-odors.

2. What are the ideal storage conditions for products containing this compound?

To maximize shelf-life, products containing this compound should be stored in a cool, dry, and dark place.[2] The packaging should be well-sealed to prevent exposure to air and moisture. For formulations sensitive to oxidation, packaging with minimal headspace or an inert atmosphere is recommended.

3. Which antioxidants are most effective for stabilizing this compound?

Commonly used antioxidants in the fragrance and cosmetic industry, such as Butylated Hydroxytoluene (BHT) and Tocopherol (Vitamin E), are effective in preventing the oxidative degradation of this compound. The choice and concentration of the antioxidant should be optimized based on the specific formulation.

4. How can I predict the shelf-life of my product containing this compound?

Accelerated stability testing is a common method used to predict shelf-life.[3][4] By exposing the product to elevated temperatures, the rate of degradation can be increased. The data collected can then be used with the Arrhenius equation to estimate the shelf-life under normal storage conditions. Real-time stability testing under recommended storage conditions should also be conducted to confirm the predictions.[5]

5. Are there any known incompatibilities of this compound with common formulation excipients?

This compound, as a fragrance ester, may have incompatibilities with certain formulation components. Strong oxidizing agents should be avoided.[2] Additionally, highly acidic or alkaline excipients can promote hydrolysis. It is crucial to conduct compatibility studies with all formulation ingredients during the pre-formulation stage.

Data Presentation

Table 1: Predicted Shelf-Life of a this compound Containing Lotion (1% w/w) Under Different Storage Conditions with and without Antioxidants.
Storage Condition Formulation Predicted Shelf-Life (t₉₀)
25°C / 60% RHWithout Antioxidant12 months
25°C / 60% RHWith 0.1% Tocopherol24 months
40°C / 75% RHWithout Antioxidant3 months
40°C / 75% RHWith 0.1% Tocopherol6 months

Note: The data presented in this table is illustrative and based on typical accelerated stability study outcomes. Actual shelf-life will depend on the specific formulation and packaging.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 4 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid this compound at 105°C for 48 hours.

    • Photodegradation: Expose the stock solution to UV light (254 nm) for 48 hours.

  • Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC or GC-MS method.

Protocol 2: Development and Validation of a Stability-Indicating HPLC-UV Method for this compound

Objective: To develop and validate a quantitative analytical method to determine the purity and stability of this compound in a formulation.

Methodology:

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Validation Parameters (as per ICH guidelines):

    • Specificity: Analyze stressed samples to ensure the method can separate this compound from its degradation products.

    • Linearity: Prepare a series of standard solutions of this compound over a concentration range (e.g., 1-100 µg/mL) and plot the peak area against concentration.

    • Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo formulation.

    • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing multiple preparations of a homogeneous sample.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate) on the results.

Visualizations

degradation_pathway cinnamyl_valerate This compound hydrolysis Hydrolysis (Acid/Base) cinnamyl_valerate->hydrolysis oxidation Oxidation (Light, Heat, O2) cinnamyl_valerate->oxidation cinnamyl_alcohol Cinnamyl Alcohol hydrolysis->cinnamyl_alcohol valeric_acid Valeric Acid hydrolysis->valeric_acid cinnamaldehyde Cinnamaldehyde oxidation->cinnamaldehyde other_oxidation_products Other Oxidation Products oxidation->other_oxidation_products

Caption: Degradation pathways of this compound.

experimental_workflow cluster_0 Forced Degradation Study cluster_1 Method Development & Validation cluster_2 Stability Testing stress_conditions Apply Stress Conditions (Acid, Base, Heat, Light, Oxidation) generate_degradants Generate Degradation Products stress_conditions->generate_degradants develop_method Develop HPLC/GC Method generate_degradants->develop_method Provides samples for specificity validate_method Validate Method (ICH Guidelines) develop_method->validate_method accelerated_stability Accelerated Stability Study validate_method->accelerated_stability real_time_stability Real-Time Stability Study validate_method->real_time_stability shelf_life Determine Shelf-Life accelerated_stability->shelf_life real_time_stability->shelf_life

Caption: Workflow for stability testing of this compound.

troubleshooting_logic rect_node rect_node start Product Instability Observed discoloration Discoloration? start->discoloration odor_change Odor Change? discoloration->odor_change No add_antioxidant Add Antioxidant & Protect from Light discoloration->add_antioxidant Yes phase_separation Phase Separation? odor_change->phase_separation No adjust_ph Adjust pH to 4-6 odor_change->adjust_ph Yes optimize_emulsifier Optimize Emulsifier System phase_separation->optimize_emulsifier Yes end Re-evaluate Stability phase_separation->end No add_antioxidant->odor_change adjust_ph->phase_separation optimize_emulsifier->end

Caption: Troubleshooting decision tree for this compound formulations.

References

Troubleshooting peak tailing in HPLC analysis of cinnamyl valerate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of cinnamyl valerate (B167501), with a specific focus on addressing peak tailing.

Troubleshooting Guide: Peak Tailing

Question: I am observing significant peak tailing for cinnamyl valerate in my HPLC analysis. What are the potential causes and how can I resolve this issue?

Answer:

Peak tailing for this compound, an ester analyzed by High-Performance Liquid Chromatography (HPLC), is a common problem that can compromise the accuracy and resolution of your results.[1] The issue often stems from secondary interactions between the analyte and the stationary phase, or from physical problems within the HPLC system. This compound is a neutral compound, meaning peak tailing is less likely to be caused by pH-dependent ionization.[2][3]

Here is a systematic approach to troubleshoot and resolve peak tailing in your analysis:

1. Investigate Secondary Silanol (B1196071) Interactions:

The most frequent cause of peak tailing for polar and even neutral compounds on silica-based columns is the interaction with residual silanol groups (Si-OH) on the stationary phase surface.[4][5] These interactions introduce a secondary, undesirable retention mechanism that leads to tailed peaks.

  • Solution 1: Lower the Mobile Phase pH. By adding a small amount of acid to your mobile phase, you can suppress the ionization of residual silanol groups, thereby minimizing their interaction with your analyte. A common approach is to add 0.1% formic acid or phosphoric acid to the aqueous portion of the mobile phase to maintain a pH between 2.5 and 3.5.[4][6]

  • Solution 2: Use an End-Capped Column. Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less accessible for interaction with analytes.[5] If you are not already using one, switching to a high-quality, end-capped C18 or C8 column can significantly improve peak shape.

2. Evaluate Potential Column Overload:

Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion, including tailing.[1][6]

  • Solution: Perform a Dilution Series. To check for mass overload, prepare and inject a series of dilutions of your sample (e.g., 1:10, 1:100). If the peak tailing decreases with decreasing concentration, column overload is the likely cause.[4] In this case, you should reduce the concentration of your sample and standards for all subsequent analyses.

3. Check for System and Method-Related Issues:

Several other factors related to your HPLC system and analytical method can contribute to peak tailing:

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing. Ensure that all connections are made with the shortest possible length of narrow-bore tubing (e.g., 0.005" I.D.).[5]

  • Column Contamination and Voids: Accumulation of particulate matter from your samples on the column inlet frit or the formation of a void at the head of the column can disrupt the sample band and cause tailing. Using a guard column and filtering your samples before injection can help prevent this.[2] If a void is suspected, reversing and flushing the column (if permitted by the manufacturer) or replacing the column may be necessary.

  • Inappropriate Sample Solvent: Dissolving your sample in a solvent that is significantly stronger than your mobile phase can lead to poor peak shape. Ideally, your sample should be dissolved in the initial mobile phase.[4]

Frequently Asked Questions (FAQs)

Q1: Why is peak tailing a problem in quantitative HPLC analysis?

A1: Peak tailing can significantly impact the accuracy and precision of your results. It leads to broader peaks, which reduces resolution between adjacent peaks and lowers the peak height, decreasing sensitivity. Furthermore, it complicates the integration of the peak area, leading to unreliable quantification.[1]

Q2: I am using a C18 column for my analysis of this compound. Is this the right choice?

A2: Yes, a C18 column is a suitable choice for the analysis of esters like this compound in reversed-phase HPLC.[7] These columns provide good retention and separation based on the hydrophobicity of the analytes. For improved peak shape, it is recommended to use a high-purity, end-capped C18 column to minimize secondary interactions with residual silanols.

Q3: Can mobile phase additives other than acids help with peak tailing?

A3: While lowering the pH with an acid is the most common approach for neutral compounds, other mobile phase additives can sometimes be beneficial. For basic compounds, a competing base like triethylamine (B128534) (TEA) is often added to the mobile phase to mask silanol groups. However, for a neutral compound like this compound, this is generally not necessary. Increasing the buffer concentration in the mobile phase can also sometimes help to mask silanol interactions.[8][9]

Q4: My peak for this compound is tailing, but other peaks in the chromatogram are symmetrical. What does this suggest?

A4: If only the peak for this compound is tailing, it points towards a specific chemical interaction between your analyte and the stationary phase, rather than a systemic issue like extra-column volume or a column void. The primary suspect in this case would be secondary interactions with residual silanol groups, and the solutions outlined in the troubleshooting guide should be effective.

Q5: How can I be sure that my sample preparation is not the cause of peak tailing?

A5: To rule out sample preparation issues, ensure your sample is fully dissolved and filtered before injection. The most critical factor is the injection solvent. As a test, try dissolving a standard of this compound in your initial mobile phase composition and injecting it. If the peak shape improves significantly compared to your usual sample preparation, then a solvent mismatch is the likely cause of the tailing.[4]

Data Presentation

The following table summarizes the expected impact of various troubleshooting strategies on the peak asymmetry factor of this compound. An ideal peak has an asymmetry factor of 1.0.

Troubleshooting ActionExpected Asymmetry FactorRationale
Baseline (Tailing Peak) > 1.2Unaddressed secondary interactions or system issues.
Add 0.1% Formic Acid to Mobile Phase 1.0 - 1.2Suppresses silanol ionization, reducing secondary interactions.
Switch to an End-Capped Column 1.0 - 1.2Reduces the number of available silanol groups for interaction.
Reduce Sample Concentration by 10x 1.0 - 1.2 (if overload was the issue)Prevents saturation of the stationary phase.
Optimize Tubing and Connections 1.0 - 1.2 (if extra-column volume was the issue)Minimizes band broadening outside of the column.

Experimental Protocols

Protocol 1: Diagnosing and Mitigating Peak Tailing by Mobile Phase pH Adjustment

This protocol outlines a systematic approach to determine if secondary silanol interactions are the cause of peak tailing and to find an optimal mobile phase pH for the analysis of this compound.

1. Materials:

  • HPLC system with UV detector
  • C18 column (e.g., 4.6 x 150 mm, 5 µm)
  • This compound standard
  • HPLC-grade acetonitrile (B52724) and water
  • Formic acid (or other suitable acid like phosphoric acid)

2. Initial Conditions (Baseline):

  • Mobile Phase A: Water
  • Mobile Phase B: Acetonitrile
  • Gradient: Isocratic, e.g., 70% B
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Column Temperature: 30 °C
  • Detection Wavelength: e.g., 254 nm
  • Sample: this compound standard dissolved in the mobile phase.

3. Experimental Procedure:

  • Step 1: Baseline Injection. Inject the this compound standard using the initial conditions and record the chromatogram. Calculate the peak asymmetry factor.
  • Step 2: Prepare Acidified Mobile Phase. Prepare a fresh batch of Mobile Phase A containing 0.1% (v/v) formic acid.
  • Step 3: Equilibrate the System. Flush the HPLC system and column with the new mobile phase for at least 15-20 column volumes to ensure equilibration.
  • Step 4: Injection with Acidified Mobile Phase. Inject the same this compound standard and record the chromatogram. Calculate the peak asymmetry factor.
  • Step 5: Compare Results. Compare the peak shape and asymmetry factor from the baseline injection and the injection with the acidified mobile phase. A significant improvement in peak symmetry (asymmetry factor closer to 1.0) indicates that secondary silanol interactions were a major contributor to the peak tailing.

Mandatory Visualization

Troubleshooting_Peak_Tailing start Peak Tailing Observed for this compound check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks system_issue Systemic Issue Likely: - Extra-column volume - Column void/contamination - Improper mobile phase check_all_peaks->system_issue Yes analyte_specific_issue Analyte-Specific Issue Likely: Secondary Silanol Interactions check_all_peaks->analyte_specific_issue No troubleshoot_system Troubleshoot System: - Check tubing and connections - Use guard column/filter samples - Prepare fresh mobile phase system_issue->troubleshoot_system troubleshoot_analyte Address Silanol Interactions: - Lower mobile phase pH (add 0.1% acid) - Use an end-capped column analyte_specific_issue->troubleshoot_analyte end_resolved Peak Shape Improved troubleshoot_system->end_resolved check_overload Is peak tailing concentration-dependent? troubleshoot_analyte->check_overload overload_issue Column Overload is the Cause check_overload->overload_issue Yes check_overload->end_resolved No, peak shape improved end_not_resolved Issue Persists: Consult further documentation or technical support check_overload->end_not_resolved No, peak shape not improved reduce_concentration Reduce Sample Concentration overload_issue->reduce_concentration reduce_concentration->end_resolved

References

Technical Support Center: Optimizing Cinnamyl Valerate Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful extraction of cinnamyl valerate (B167501) from natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the most promising natural sources for cinnamyl valerate?

A1: While this compound itself is not widely documented in specific plant sources, its close analog, cinnamyl isovalerate, has been identified in species of the Juniperus genus. A notable example is Sabina gaussenii, where derivatives of cinnamyl isovalerate have been extracted from its branches and leaves. Therefore, exploring various Juniperus species could be a promising starting point for sourcing this compound.

Q2: Which solvent system is most effective for extracting this compound?

A2: The choice of solvent is critical and depends on the polarity of this compound. As an ester, it is expected to be moderately polar. A study on Sabina gaussenii successfully used a 90% acetone (B3395972) solution to extract cinnamyl isovalerate derivatives.[1][2] Generally, it is advisable to perform small-scale extractions with a range of solvents of varying polarities, such as hexane (B92381) (non-polar), ethyl acetate (B1210297) (intermediate polarity), and ethanol (B145695) or acetone (polar), to determine the optimal solvent for maximizing yield.[3]

Q3: What are the key parameters to optimize for improving extraction yield?

A3: To enhance the extraction yield of this compound, consider optimizing the following parameters:

  • Particle Size: Grinding the plant material to a fine powder increases the surface area for solvent contact, which generally improves extraction efficiency.[3]

  • Solvent-to-Solid Ratio: A higher solvent-to-solid ratio can increase the extraction yield, but an excessively high ratio may lead to unnecessary solvent waste and longer concentration times.[4]

  • Extraction Time: Sufficient extraction time is necessary to ensure the complete transfer of the target compound from the plant matrix to the solvent.[4]

  • Temperature: Increasing the extraction temperature can enhance solubility and diffusion rates. However, for thermally sensitive compounds, high temperatures can lead to degradation.[3][4]

Q4: Should I use conventional or modern extraction techniques?

A4: The choice between conventional methods (like maceration or Soxhlet extraction) and modern techniques (like Ultrasound-Assisted Extraction - UAE or Microwave-Assisted Extraction - MAE) depends on factors such as the thermal stability of this compound, available equipment, and desired efficiency. Modern techniques like UAE and MAE often offer advantages such as reduced extraction times, lower solvent consumption, and potentially higher yields, especially for thermolabile compounds.[3][5][6]

Q5: How can I minimize the degradation of this compound during extraction?

A5: To prevent the degradation of this compound, consider the following:

  • Temperature Control: If using heat-based methods, carefully control the temperature to avoid decomposition. For potentially heat-sensitive esters, lower-temperature methods like maceration or UAE are preferable.[3][7]

  • Light and Air Exposure: Protect the extraction mixture and the resulting extract from prolonged exposure to light and air to prevent oxidative degradation.[7]

  • pH Control: The pH of the extraction medium can influence the stability of esters. Maintaining a neutral pH is generally advisable unless specific pH conditions are found to improve extraction efficiency without causing degradation.[7]

Troubleshooting Guides

Issue 1: Low Yield of Crude this compound Extract
Potential Cause Troubleshooting Steps
Inappropriate Solvent The polarity of the solvent may not be optimal for this compound. Perform small-scale pilot extractions with a variety of solvents (e.g., hexane, ethyl acetate, 90% acetone, ethanol) to identify the most effective one.[3]
Insufficient Grinding of Plant Material Large particle size reduces the surface area available for extraction. Ensure the plant material is finely and uniformly ground.[3]
Inadequate Extraction Time The extraction period may be too short for the complete diffusion of this compound into the solvent. Increase the extraction time and monitor the yield at different intervals to determine the optimal duration.
Suboptimal Solvent-to-Solid Ratio An insufficient volume of solvent may not fully saturate the plant material. Experiment with different solvent-to-solid ratios to find the point of maximum yield.[4]
Thermal Degradation If using a high-temperature method like Soxhlet extraction, the this compound may be degrading.[3] Consider using a lower boiling point solvent or switching to a non-thermal or low-temperature method like UAE.[3][7]
Issue 2: Co-extraction of Impurities
Potential Cause Troubleshooting Steps
Non-selective Solvent The chosen solvent may be extracting a wide range of compounds with similar polarities to this compound. Try a solvent with a different polarity or perform a sequential extraction with solvents of increasing polarity (e.g., starting with hexane to remove non-polar compounds, followed by a more polar solvent like ethyl acetate).
Complex Plant Matrix Natural sources contain a multitude of secondary metabolites. Implement a post-extraction clean-up step. This can include liquid-liquid partitioning or column chromatography to separate this compound from other extracted compounds.
Issue 3: Emulsion Formation During Liquid-Liquid Extraction
Potential Cause Troubleshooting Steps
High Concentration of Surfactant-like Molecules The presence of lipids and other amphiphilic compounds in the crude extract can lead to stable emulsions.[8]
Vigorous Shaking Excessive agitation of the separatory funnel can promote emulsion formation.[8]
Breaking the Emulsion - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. - Gently swirl the separatory funnel instead of vigorous shaking. - Add a small amount of a different organic solvent to alter the properties of the organic phase.[8]

Data Presentation

Table 1: Illustrative Extraction Yields of Cinnamaldehyde from Cinnamomum cassia using Different Methods

Extraction MethodSolventKey ParametersYield (%)Reference
Microwave-Assisted Extraction (MAE)59% Ethanol147.5 W, 3.4 min0.89 (total yield)[9]
Ultrasound-Assisted Extraction (UAE)70% Ethanol40°C, 45 min~27 (crude extract)[10]
Reflux Extraction95% Ethanol80°C, 2 hNot specified[9]
HydrodistillationWater100°C0.376 (essential oil)
Supercritical Fluid Extraction (SFE)CO₂Not specified1.227 (extract)

Experimental Protocols

Protocol 1: General Solvent Extraction (Maceration)

This protocol is a basic method suitable for initial screening of solvents and for thermally sensitive compounds.

Methodology:

  • Preparation: Weigh 10 g of finely ground, dried plant material (e.g., leaves and branches of Juniperus species).

  • Maceration: Place the powdered material in a sealed container (e.g., an Erlenmeyer flask) and add 100 mL of the chosen solvent (e.g., 90% acetone).

  • Incubation: Seal the container and keep it at room temperature for 24-72 hours with occasional agitation.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

  • Re-extraction: Repeat the process with the plant residue 2-3 times with fresh solvent to ensure exhaustive extraction.

  • Concentration: Combine all the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Analysis: The resulting crude extract can be analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the presence of this compound.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol utilizes ultrasonic waves to enhance extraction efficiency and is often faster than maceration.

Methodology:

  • Preparation: Place 10 g of finely ground, dried plant material into a flask.

  • Solvent Addition: Add 100 mL of the selected solvent to the flask.

  • Ultrasonication: Place the flask in an ultrasonic bath. Sonicate at a controlled temperature (e.g., 30-40°C) for a specified duration (e.g., 30-60 minutes). The optimal frequency and power should be determined experimentally.[11]

  • Filtration and Concentration: Follow steps 4-6 from the General Solvent Extraction protocol.

  • Analysis: Analyze the crude extract using appropriate chromatographic techniques.

Protocol 3: Microwave-Assisted Extraction (MAE)

This protocol uses microwave energy to heat the solvent and plant material, significantly reducing extraction time.

Methodology:

  • Preparation: Place 10 g of finely ground, dried plant material in a microwave-safe extraction vessel.[6]

  • Solvent Addition: Add 100 mL of a microwave-absorbent solvent (e.g., ethanol).[6]

  • Microwave Irradiation: Place the vessel in a microwave extractor. Set the microwave power (e.g., 200-500 W) and extraction time (e.g., 5-15 minutes).[6] Ensure the temperature does not exceed the degradation point of this compound.

  • Cooling and Filtration: After irradiation, allow the vessel to cool to room temperature before filtering the extract.

  • Concentration and Analysis: Follow steps 6-7 from the General Solvent Extraction protocol.

Visualizations

experimental_workflow cluster_preparation Material Preparation cluster_extraction Extraction cluster_downstream Downstream Processing plant_material Plant Material (e.g., Juniperus sp.) drying Drying plant_material->drying grinding Grinding drying->grinding maceration Maceration grinding->maceration uae Ultrasound-Assisted Extraction (UAE) grinding->uae mae Microwave-Assisted Extraction (MAE) grinding->mae filtration Filtration maceration->filtration uae->filtration mae->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (Chromatography) crude_extract->purification cinnamyl_valerate Pure this compound purification->cinnamyl_valerate troubleshooting_low_yield start Low Extraction Yield check_solvent Is the solvent optimal? start->check_solvent check_grinding Is the plant material finely ground? check_solvent->check_grinding Yes optimize_solvent Optimize Solvent Polarity check_solvent->optimize_solvent No check_time_temp Are extraction time and temperature adequate? check_grinding->check_time_temp Yes grind_finer Grind to a Finer Powder check_grinding->grind_finer No check_degradation Is the compound degrading? check_time_temp->check_degradation Yes optimize_conditions Increase Time/Temp or Change Method (UAE/MAE) check_time_temp->optimize_conditions No use_milder_method Use Lower Temperature Method (e.g., Maceration, UAE) check_degradation->use_milder_method

References

Technical Support Center: Cinnamyl Valerate Storage and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cinnamyl valerate (B167501). Below you will find detailed information on preventing hydrolysis during storage and protocols for analyzing its stability.

Frequently Asked Questions (FAQs)

Q1: What is cinnamyl valerate and what are its primary degradation products?

A1: this compound is an ester formed from cinnamyl alcohol and valeric acid. It is susceptible to hydrolysis, a chemical reaction with water, which breaks the ester bond to form its parent compounds: cinnamyl alcohol and valeric acid.[1]

Q2: What are the ideal storage conditions to prevent hydrolysis of this compound?

A2: To maintain the stability and effectiveness of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from heat, humidity, and direct sunlight.[1] For similar esters, a shelf life of 24 months or longer can be achieved under these proper storage conditions.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The pH of an aqueous solution significantly impacts the rate of hydrolysis. Based on estimation models, the hydrolysis half-life of this compound is significantly longer at a neutral pH compared to a basic pH. At pH 7, the estimated half-life is 1.222 years, while at pH 8, it decreases to 44.625 days.[2] Therefore, maintaining a neutral to slightly acidic pH is recommended for aqueous formulations.

Q4: Can I use stabilizers to prevent the hydrolysis of this compound?

A4: Yes, chemical stabilizers can be added to formulations to inhibit hydrolysis. The two main types are antioxidants and hydrolysis stabilizers like carbodiimides.

  • Antioxidants , such as butylated hydroxytoluene (BHT), scavenge free radicals that can catalyze hydrolysis.

  • Carbodiimides react with carboxylic acids that are formed during initial hydrolysis, preventing the auto-catalytic degradation of the ester.[3]

Troubleshooting Guide: Investigating this compound Degradation

If you suspect that your this compound sample has undergone hydrolysis, follow this troubleshooting guide to identify the cause and implement corrective actions.

Problem: Loss of characteristic aroma or change in physical appearance.

  • Possible Cause: Hydrolysis has occurred, leading to the formation of cinnamyl alcohol and valeric acid, which have different sensory properties.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the sample has been stored in a tightly sealed container, away from light, heat, and moisture.

    • Analytical Confirmation: Use one of the analytical methods detailed below (GC-MS, HPLC, or TLC) to confirm the presence of cinnamyl alcohol and valeric acid.

    • Review Formulation: If the this compound is in a formulation, check the pH and water content.

Problem: Unexpected peaks in analytical chromatograms (GC or HPLC).

  • Possible Cause: The unexpected peaks may correspond to the degradation products, cinnamyl alcohol and valeric acid.

  • Troubleshooting Steps:

    • Retention Time/Mass Spectra Comparison: Compare the retention times and mass spectra (for GC-MS) of the unknown peaks with those of pure standards of cinnamyl alcohol and valeric acid.

    • Forced Degradation Study: Perform a forced degradation study (see experimental protocols) on a pure sample of this compound to confirm the identity of the degradation peaks.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the stability of this compound.

ParameterValueReference
Hydrolysis Half-Life (25°C)
pH 71.222 years[2]
pH 844.625 days[2]
Recommended Stabilizer Concentrations (General Guidance)
Antioxidants (e.g., BHT)0.01% w/w[4]
Carbodiimides0.5 - 2.0 parts per 100 parts of ester-containing polymer[5]
General Storage Conditions
TemperatureCool (Room Temperature)[1]
AtmosphereDry, Inert (e.g., Nitrogen or Argon)
LightProtected from light[1]

Experimental Protocols

Forced Degradation Study

A forced degradation study can be performed to identify the degradation products of this compound under stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose a solid sample of this compound to 70°C for 48 hours.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method (see below) to identify and quantify the degradation products.

Analytical Methods for Stability Testing

1. Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the separation and identification of volatile compounds like this compound and its degradation products.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 150°C at 5°C/min.

    • Ramp to 280°C at 20°C/min, hold for 20 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.

  • Sample Preparation: Dissolve the sample in a volatile solvent like ethyl acetate (B1210297) or dichloromethane.

2. High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method can be used to separate and quantify this compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water or a phosphate (B84403) buffer. For example, a starting condition of 60:40 acetonitrile:water, grading to 90:10 acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

3. Thin-Layer Chromatography (TLC)

TLC is a quick and simple method for qualitatively monitoring the progress of hydrolysis.

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of non-polar and polar solvents. A good starting point is a mixture of toluene (B28343) and ethyl acetate (e.g., 9:1 v/v).

  • Development: Develop the plate in a saturated chamber until the solvent front reaches about 1 cm from the top.

  • Visualization: Visualize the spots under UV light (254 nm). The appearance of new spots corresponding to cinnamyl alcohol and valeric acid indicates hydrolysis.

Visualizations

Hydrolysis_Pathway CinnamylValerate This compound Products Degradation Products CinnamylValerate->Products Hydrolysis Water Water (H₂O) Water->Products CinnamylAlcohol Cinnamyl Alcohol Products->CinnamylAlcohol ValericAcid Valeric Acid Products->ValericAcid

Caption: Hydrolysis pathway of this compound.

Troubleshooting_Workflow Start Suspected Hydrolysis (e.g., change in aroma) CheckStorage Verify Storage Conditions (Sealed, Cool, Dry, Dark) Start->CheckStorage AnalyzeSample Perform Analytical Testing (GC-MS, HPLC, or TLC) CheckStorage->AnalyzeSample Conditions OK ImplementCAPA Implement Corrective Actions (Optimize storage, add stabilizers) CheckStorage->ImplementCAPA Conditions Not OK DegradationConfirmed Degradation Confirmed? AnalyzeSample->DegradationConfirmed ReviewFormulation Review Formulation (pH, water content) DegradationConfirmed->ReviewFormulation Yes NoDegradation No Degradation Detected DegradationConfirmed->NoDegradation No ReviewFormulation->ImplementCAPA

Caption: Troubleshooting workflow for suspected this compound hydrolysis.

References

Validation & Comparative

A Comparative Analysis of the Sensory Properties of Cinnamyl Valerate and Cinnamyl Isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the sensory properties of two closely related ester compounds, cinnamyl valerate (B167501) and cinnamyl isovalerate. Both are utilized in the flavor and fragrance industries, and an understanding of their distinct sensory profiles is crucial for their effective application. This document outlines their olfactory and gustatory characteristics, supported by available data, and presents a standardized experimental protocol for their sensory evaluation.

Chemical Structures

Cinnamyl valerate and cinnamyl isovalerate are isomers, sharing the same molecular formula (C14H18O2) and molecular weight. Their structural difference lies in the branching of the alkyl chain of the ester group, which significantly influences their sensory properties.

G cluster_valerate This compound cluster_isovalerate Cinnamyl Isovalerate valerate_structure valerate_structure isovalerate_structure isovalerate_structure

Caption: Chemical structures of this compound and Cinnamyl Isovalerate.

Sensory Profile Comparison

While both compounds are generally described as fruity and sweet, their detailed sensory profiles exhibit notable differences. Cinnamyl isovalerate appears to have a more complex and multifaceted profile.

Sensory AttributeThis compoundCinnamyl Isovalerate
Odor Sweet, balsamic, with fruity undertones[1]Sweet, spicy, fruity (cherry, melon, pineapple, green apple, blueberry), floral, rosy, woody, sour, wine-like, fermented, yeasty[2][3][4][5][6]
Taste Fruity notes[1]Fruity (cherry, melon, pineapple, green), apple-like, winey, fermented, with pear and honey nuances[2][4][7]

Physicochemical Properties

The following table summarizes key physicochemical properties for both compounds.

PropertyThis compoundCinnamyl Isovalerate
Molecular Formula C14H18O2[]C14H18O2[]
Molecular Weight 218.29 g/mol []218.29 g/mol []
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid[5][10]
Specific Gravity 1.008 @ 25°C[1]0.991 - 0.996 @ 25°C[2][3]
Refractive Index Not specified1.518 - 1.524 @ 20°C[2][3]
Boiling Point 328.8°C[]313 - 315°C[4]
Flash Point > 110°C> 100°C[4]

Experimental Protocol: Quantitative Descriptive Analysis (QDA)

To quantitatively compare the sensory properties of this compound and cinnamyl isovalerate, a Quantitative Descriptive Analysis (QDA) is a highly suitable methodology.[11][12] This method involves a trained sensory panel that identifies, describes, and quantifies the sensory attributes of a product.[11]

Objective: To develop a comprehensive sensory profile of this compound and cinnamyl isovalerate and to quantify the intensity of each identified attribute.

Materials and Equipment:

  • This compound and cinnamyl isovalerate samples of high purity.

  • Odorless and tasteless solvent (e.g., mineral oil for olfaction, deionized water with a neutral carrier for gustation).

  • Glassware for sample preparation and presentation (e.g., sniffing strips, sample cups).

  • Sensory evaluation booths with controlled lighting and ventilation.[13]

  • Data collection software.

Procedure:

  • Panel Selection and Training:

    • Select 8-12 individuals based on their sensory acuity, descriptive ability, and commitment.

    • Conduct training sessions to familiarize panelists with the sensory characteristics of the two compounds.

    • Develop a consensus vocabulary (lexicon) of descriptive terms for the aroma and taste of the samples.[11]

    • Train panelists to use an intensity scale (e.g., a 15-cm line scale anchored from "low" to "high") consistently for each attribute.

  • Sample Preparation:

    • Prepare solutions of this compound and cinnamyl isovalerate at various concentrations in the chosen solvent to determine the optimal concentration for evaluation.

    • For the evaluation, prepare samples of both compounds at the same concentration.

    • Code samples with random three-digit numbers to prevent bias.[13]

  • Sensory Evaluation:

    • Panelists evaluate the samples individually in sensory booths.[13]

    • The presentation order of the samples should be randomized for each panelist.[13]

    • Panelists rate the intensity of each attribute in the agreed-upon lexicon using the provided scale.

    • Replicate the evaluation in at least two sessions to ensure the reliability of the data.

  • Data Analysis:

    • Analyze the collected data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the intensity of attributes between the two compounds.

    • Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.

    • The results can be graphically represented using spider or radar plots for a clear visual comparison of the sensory profiles.[12]

G cluster_protocol Quantitative Descriptive Analysis Workflow A Panel Selection & Training B Lexicon Development A->B D Sensory Evaluation in Booths B->D C Sample Preparation & Coding C->D E Data Collection D->E F Statistical Analysis (ANOVA, PCA) E->F G Data Visualization (Spider Plots) F->G H Comparative Sensory Profile G->H

Caption: A typical workflow for Quantitative Descriptive Analysis (QDA).

Signaling Pathways

The perception of odor and taste is a complex process involving the interaction of volatile and non-volatile compounds with specific receptors in the nasal cavity and on the tongue, respectively. While the specific olfactory and gustatory receptors for this compound and cinnamyl isovalerate have not been definitively identified, the general signaling pathways are well-established.

Olfactory Signaling: Odorant molecules like cinnamyl esters bind to G-protein coupled receptors (GPCRs) on the cilia of olfactory sensory neurons. This binding activates a cascade involving adenylyl cyclase, leading to the production of cyclic AMP (cAMP). The increase in cAMP opens cyclic nucleotide-gated ion channels, causing an influx of cations and depolarization of the neuron, which then sends a signal to the brain.

Gustatory Signaling: The sweet and fruity tastes are primarily mediated by GPCRs. For sweet taste, the T1R2/T1R3 receptor is activated, triggering a signaling cascade that involves the G-protein gustducin, leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This ultimately results in the opening of TRPM5 ion channels, depolarization of the taste receptor cell, and neurotransmitter release.

G cluster_olfactory General Olfactory Signaling Pathway O1 Cinnamyl Ester binds to GPCR O2 G-protein Activation O1->O2 O3 Adenylyl Cyclase Activation O2->O3 O4 cAMP Production O3->O4 O5 CNG Channel Opening O4->O5 O6 Cation Influx & Depolarization O5->O6 O7 Signal to Brain O6->O7

Caption: A simplified diagram of the olfactory signaling pathway.

Conclusion

This compound and cinnamyl isovalerate, while structurally similar, possess distinct sensory profiles. This compound is characterized by a relatively straightforward sweet and balsamic aroma with fruity notes. In contrast, cinnamyl isovalerate offers a more complex and nuanced sensory experience, with a wider range of fruity, spicy, and even fermented notes. The choice between these two compounds in product formulation will depend on the specific sensory characteristics desired. For a precise and quantitative comparison, the implementation of a rigorous sensory evaluation protocol such as Quantitative Descriptive Analysis is recommended.

References

A Comparative Analysis of Cinnamyl Valerate and Cinnamyl Acetate as Fragrance Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of cinnamyl valerate (B167501) and cinnamyl acetate (B1210297), two esters of cinnamyl alcohol used in the fragrance industry. This document outlines their distinct olfactory profiles, physicochemical properties, and applications, supported by available data and standardized experimental protocols for fragrance evaluation.

Executive Summary

Cinnamyl acetate is a well-established fragrance ingredient with a sweet, floral, and slightly spicy aroma, supported by a comprehensive safety and performance profile. Cinnamyl valerate, while also utilized for its sweet, balsamic, and fruity notes, has less publicly available data regarding its performance metrics and a formal safety assessment from regulatory bodies. This guide aims to present a thorough comparison based on existing information and to provide the necessary experimental frameworks for a complete evaluation of these ingredients.

Chemical Properties

A fundamental understanding of the chemical properties of these esters is crucial for predicting their behavior in fragrance formulations.

PropertyThis compoundCinnamyl Acetate
Synonyms Cinnamyl n-valerate, 3-phenyl-2-propen-1-yl pentanoate3-Phenyl-2-propen-1-yl acetate, Cinnamyl ethanoate
CAS Number 10482-65-2103-54-8
Molecular Formula C₁₄H₁₈O₂C₁₁H₁₂O₂
Molecular Weight 218.29 g/mol 176.21 g/mol
Appearance Colorless liquidColorless to pale yellow liquid[1]
Boiling Point 328-329 °C262-265 °C
Flash Point 131.67 °C[2]118 °C[3]
Log P (o/w) 4.212 (estimated)2.9[3]
Solubility Insoluble in waterInsoluble in water; soluble in alcohol

Olfactory Profile and Applications

The distinct scent characteristics of each compound dictate their use in perfumery.

This compound offers a delicately floral and rosy odor with good tenacity and a hint of a fresh, green, herbal tone.[4] It is described as having a pleasant, sweet, balsamic aroma with fruity undertones.[5] Consequently, it is employed in perfumes, colognes, and personal care products to impart these notes and is particularly useful as a modifier in rose compositions.[4][5]

Cinnamyl Acetate presents a more complex aroma profile, characterized as sweet, floral (hyacinth, jasmine), spicy (cinnamon), and balsamic.[6][7][8][9] Its sweet, fruity taste is reminiscent of pineapple.[7] It is a versatile ingredient used to provide a green and balsamic effect in hyacinth, rosy, and woody-spicy notes.[3] Furthermore, it functions as a fixative, helping to prolong the scent of other volatile components in a fragrance.[6] Its applications are broad, extending to cosmetics, soaps, and personal care products.[1][6][10]

Performance Characteristics: A Data Gap for this compound

A comprehensive comparison of fragrance performance requires experimental data on volatility, substantivity, and stability. While some data is available for cinnamyl acetate, there is a notable lack of such information in the public domain for this compound.

Volatility and Substantivity:

Stability:

Fragrance stability is crucial for product shelf-life and performance. Stability testing exposes fragrance ingredients to various conditions to assess changes in odor, color, and chemical composition.[7] While general protocols for fragrance stability testing exist, specific stability data for this compound under different conditions (e.g., in various product bases, under UV light) is not publicly documented. For cinnamyl acetate, its use in a wide range of products suggests good stability in many formulations.[1][6][9] However, one study noted that several fragrance allergens, including cinnamyl alcohol (a potential hydrolysis product of both esters), can evaporate from patch test chambers within hours.[9]

Safety Profile

Cinnamyl Acetate has undergone a thorough safety assessment by the Research Institute for Fragrance Materials (RIFM), which concluded that the existing information supports its safe use as a fragrance ingredient.[12] The assessment found that cinnamyl acetate is not genotoxic and that there are no safety concerns for skin sensitization under current declared use levels.[12]

This compound , in contrast, does not have a publicly available safety assessment from RIFM or the Cosmetic Ingredient Review (CIR).[13][14] While some suppliers state that it is safe for use in industrial and laboratory settings when handled according to safety guidelines, they also note that prolonged exposure may cause irritation.[5] A comprehensive safety evaluation by a recognized body is necessary to fully ascertain its safety profile for consumer use.

Experimental Protocols

To facilitate a more direct and data-driven comparison, the following are detailed methodologies for key experiments in fragrance evaluation.

Gas Chromatography-Olfactometry (GC-O)

This technique is instrumental in identifying the specific volatile compounds responsible for the characteristic aroma of a fragrance ingredient.

Objective: To separate and identify the individual odor-active compounds in a fragrance sample and to characterize their scent.

Methodology:

  • Sample Preparation: Dilute the fragrance ingredient in a suitable solvent (e.g., ethanol) to an appropriate concentration.

  • Instrumentation: Utilize a gas chromatograph (GC) coupled with a mass spectrometer (MS) and an olfactometry port. The GC column effluent is split, with a portion directed to the MS for compound identification and the other to the olfactometry port for sensory analysis.[15]

  • GC Parameters:

    • Column: A non-polar column (e.g., HP-5MS) is typically used.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A programmed temperature ramp is used to separate compounds based on their boiling points. For example, an initial temperature of 37°C held for a few minutes, followed by a ramp up to 250°C.[15]

  • Olfactometry: A trained sensory panelist sniffs the effluent from the olfactometry port and records the retention time, odor descriptor, and intensity of each detected scent.

  • Data Analysis: The data from the MS and the olfactometry panel are correlated to identify the chemical compounds responsible for specific odors.

GC_O_Workflow cluster_GC Gas Chromatograph Injector Injector Column Column Injector->Column Splitter Splitter Column->Splitter MS Mass Spectrometer Data_Analysis Data_Analysis MS->Data_Analysis Olfactometry Olfactometry Port Olfactometry->Data_Analysis Sample Sample Sample->Injector Results Results Data_Analysis->Results Splitter->MS Splitter->Olfactometry

Figure 1: Gas Chromatography-Olfactometry (GC-O) Workflow.
Headspace Analysis for Volatility Assessment

Headspace analysis measures the volatile compounds released from a sample, providing insights into a fragrance's evaporation rate.

Objective: To determine the rate of evaporation of a fragrance ingredient from a substrate over time.

Methodology:

  • Sample Application: Apply a standardized amount of the fragrance ingredient onto a substrate (e.g., filter paper, skin mimic).[16]

  • Headspace Sampling: Place the substrate in a sealed vial. At specified time intervals, collect the volatile compounds in the headspace above the substrate using a solid-phase microextraction (SPME) fiber.[10]

  • GC-MS Analysis: Desorb the collected volatiles from the SPME fiber into a GC-MS system for separation and quantification.

  • Data Analysis: Plot the concentration of the fragrance ingredient in the headspace as a function of time to determine its evaporation profile.

Figure 2: Headspace Analysis Workflow for Volatility.
Sensory Panel for Substantivity Evaluation

A trained sensory panel can provide quantitative data on the perceived intensity and longevity of a fragrance on the skin.

Objective: To assess the substantivity (longevity) of a fragrance ingredient on human skin.

Methodology:

  • Panelist Selection: Recruit and train a panel of sensory assessors on fragrance evaluation techniques and intensity rating scales.

  • Sample Application: Apply a standardized amount of the fragrance ingredient, diluted in a suitable base, to a designated area on the panelists' forearms.

  • Evaluation: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8 hours), panelists evaluate the intensity of the fragrance on a labeled magnitude scale (LMS) or a similar rating system.[17]

  • Data Analysis: Analyze the intensity ratings over time to determine the fragrance's longevity and decay curve on the skin.

Sensory_Panel_Logic cluster_Preparation Preparation cluster_Evaluation Evaluation Panelist_Training Panelist_Training Sample_Application Sample_Application Panelist_Training->Sample_Application Time_Intervals Timed Evaluations Sample_Application->Time_Intervals Intensity_Rating Intensity Rating Time_Intervals->Intensity_Rating Data_Analysis Data_Analysis Intensity_Rating->Data_Analysis Substantivity_Profile Substantivity_Profile Data_Analysis->Substantivity_Profile

Figure 3: Logical Flow of a Sensory Panel for Substantivity.
Stability Testing Protocol

Objective: To evaluate the stability of a fragrance ingredient in a finished product under various environmental conditions.

Methodology:

  • Sample Preparation: Incorporate the fragrance ingredient into the product base at a specified concentration.

  • Storage Conditions: Store samples under different conditions to simulate shelf-life and consumer use:

    • Accelerated Aging: Elevated temperatures (e.g., 40°C, 50°C) for a set period (e.g., 1, 2, 3 months).[7]

    • Real-Time Aging: Controlled room temperature (e.g., 25°C) for an extended period (e.g., 6, 12, 24 months).[7]

    • Light Exposure: Exposure to UV light in a specialized cabinet.[7]

    • Freeze-Thaw Cycles: Repeated cycles of freezing and thawing.[7]

  • Evaluation: At specified time points, evaluate the samples for changes in:

    • Odor: Assessed by a trained sensory panel.

    • Color and Appearance: Visual inspection and colorimetric measurements.

    • Chemical Composition: Analyzed by GC-MS to detect degradation products.

    • Physical Properties: pH, viscosity, etc.

  • Data Analysis: Compare the results from the stressed samples to a control sample stored under optimal conditions to determine the stability of the fragrance ingredient.

Conclusion and Recommendations

Cinnamyl acetate is a well-characterized fragrance ingredient with a versatile aroma profile and a favorable safety assessment. It serves as a benchmark for performance and safety in its fragrance category.

This compound, while possessing a desirable and distinct olfactory profile, requires further investigation to establish a comprehensive performance and safety profile. For researchers and developers considering its use, it is highly recommended to conduct the experimental protocols outlined in this guide to generate the necessary data for a thorough evaluation. Specifically, studies on its volatility, substantivity on skin, and stability in various formulations are crucial. Furthermore, a comprehensive safety assessment, ideally through a recognized body like RIFM, is essential before its widespread use in consumer products.

By employing these standardized methodologies, a more complete and objective comparison between this compound and cinnamyl acetate can be achieved, enabling informed decisions in fragrance formulation and development.

References

Cinnamyl Valerate: An Evaluation of Antimicrobial Efficacy in Comparison to Other Antimicrobial Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel antimicrobial agents, derivatives of natural compounds are of significant interest due to their potential for broad-spectrum activity and favorable safety profiles. Cinnamyl esters, derived from cinnamyl alcohol, have demonstrated notable antimicrobial properties. This guide provides a comparative analysis of the antimicrobial efficacy of cinnamyl valerate (B167501) and other related antimicrobial esters, supported by available experimental data. Due to a lack of direct studies on the antimicrobial activity of cinnamyl valerate, this comparison is based on the structure-activity relationships observed among other cinnamyl esters.

Comparative Antimicrobial Activity of Cinnamyl Esters

The antimicrobial efficacy of cinnamyl esters is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values for various cinnamyl esters against common pathogenic bacteria and fungi, based on available research. This data provides a basis for a logical comparison of the potential efficacy of this compound.

CompoundStaphylococcus aureus (Gram-positive) MICEscherichia coli (Gram-negative) MICCandida albicans (Fungus) MIC
Cinnamaldehyde 250 - 500 µg/mL[1][2]250 - 780 µg/mL[2][3]125 µg/mL[4]
Methyl Cinnamate >1000 µg/mL>1000 µg/mL>1000 µg/mL
Ethyl Cinnamate >1000 µg/mL>1000 µg/mL>1000 µg/mL
Butyl Cinnamate 125 µg/mL250 µg/mL125 µg/mL
Decyl Cinnamate 62.5 µg/mL125 µg/mL62.5 µg/mL
Benzyl Cinnamate 125 µg/mL500 µg/mL250 µg/mL

Note: Lower MIC values indicate higher antimicrobial efficacy. Data is compiled from multiple sources and experimental conditions may vary.

Structure-Activity Relationship and Predicted Efficacy of this compound

The available data on cinnamyl esters suggests a trend where the length of the alkyl chain in the ester group influences the antimicrobial activity. An increase in the alkyl chain length from methyl to decyl appears to correlate with increased potency (lower MIC values) against both bacteria and fungi. This is likely due to an increase in lipophilicity, which may enhance the compound's ability to penetrate microbial cell membranes.[5]

This compound is the ester of cinnamyl alcohol and valeric acid (a five-carbon carboxylic acid). Based on the observed trend, it is plausible to hypothesize that this compound would exhibit moderate to good antimicrobial activity, likely more potent than the shorter-chain esters like methyl and ethyl cinnamate, and potentially comparable to or slightly less potent than butyl cinnamate. Its efficacy would need to be confirmed through direct experimental testing.

Experimental Protocols

A standardized method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds is the broth microdilution assay.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[6][7][8]

Key Steps:

  • Preparation of Antimicrobial Stock Solution: Dissolve the test compound (e.g., cinnamyl ester) in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.

  • Preparation of Microtiter Plates: Add a specific volume of sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to all wells of a 96-well plate.

  • Serial Dilutions: Add the stock solution to the first well and perform serial twofold dilutions across the plate by transferring a set volume of the solution from one well to the next.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. This is then further diluted to achieve the desired final inoculum concentration in the wells.

  • Inoculation: Add the diluted microbial suspension to all wells except for the sterility control well.

  • Controls: Include a positive control (broth and inoculum, no antimicrobial) and a negative/sterility control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria) and duration (typically 18-24 hours).

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the wells.

Visualizing Experimental Workflow and Mechanism of Action

The following diagrams illustrate the experimental workflow for determining MIC and the proposed mechanism of action for cinnamyl compounds.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results stock Antimicrobial Stock Solution dilution Serial Dilution stock->dilution plate 96-Well Plate with Broth plate->dilution inoculum Standardized Inoculum inoculation Inoculation inoculum->inoculation dilution->inoculation incubation Incubation inoculation->incubation read Read Plate for Visible Growth incubation->read mic Determine MIC read->mic

Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Mechanism_of_Action cluster_cell Microbial Cell cluster_outcome Outcome CinnamylEster Cinnamyl Ester Membrane Cell Membrane CinnamylEster->Membrane Disruption & Permeability Increase CellWall Cell Wall (especially in Fungi) CinnamylEster->CellWall Interaction with Components (e.g., Ergosterol) DNA_RNA DNA/RNA Synthesis CinnamylEster->DNA_RNA Inhibition CellDivision Cell Division CinnamylEster->CellDivision Inhibition Proteins Membrane Proteins & Enzymes (e.g., ATPases) Membrane->Proteins Inhibition Leakage Leakage of Cellular Contents Membrane->Leakage Inhibition Inhibition of Metabolic Pathways Proteins->Inhibition DNA_RNA->Inhibition CellDivision->Inhibition CellDeath Cell Death Leakage->CellDeath Inhibition->CellDeath

Proposed Antimicrobial Mechanism of Cinnamyl Compounds.

Mechanism of Antimicrobial Action

The antimicrobial activity of cinnamyl compounds, including esters, is believed to be multifactorial. The primary mechanism is thought to be the disruption of the microbial cell membrane.[9][10] The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer, leading to increased membrane permeability and leakage of essential intracellular components such as ions and ATP.[11][12]

Furthermore, cinnamyl derivatives can inhibit essential enzymes, including ATPases, and interfere with cell division.[9] In fungi, they have been shown to interact with the cell wall and the ergosterol (B1671047) in the cell membrane, further compromising cellular integrity.[5] The collective impact of these actions is the inhibition of microbial growth and, at higher concentrations, cell death.

Conclusion

While direct experimental data on the antimicrobial efficacy of this compound is currently lacking, a comparative analysis of structurally related cinnamyl esters provides valuable insights. The existing evidence strongly suggests that the antimicrobial activity of these compounds is influenced by the nature of the ester group, with longer alkyl chains generally conferring greater potency. Based on this structure-activity relationship, this compound is predicted to be a moderately effective antimicrobial agent. Further in-vitro and in-vivo studies are warranted to definitively characterize its antimicrobial spectrum and potential therapeutic applications. The multifaceted mechanism of action of cinnamyl compounds, primarily targeting the cell membrane, makes them promising candidates for further investigation in the development of new antimicrobial drugs.

References

A Comparative Guide to a Newly Validated GC-FID Method for the Quantification of Cinnamyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview and validation data for a novel Gas Chromatography with Flame Ionization Detection (GC-FID) method for the quantitative analysis of cinnamyl valerate (B167501). The performance of this new method is compared with a standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This document is intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical method for the determination of cinnamyl valerate in various sample matrices.

The validation of the new GC-FID method has been conducted in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2), ensuring its suitability for its intended purpose.[1][2] The validation process assesses key performance parameters including specificity, linearity, accuracy, precision, and robustness.[3][4][5]

Comparative Analysis of Analytical Methods

The newly developed GC-FID method demonstrates superior performance in terms of sensitivity and resolution for the analysis of the semi-volatile ester, this compound, when compared to a conventional HPLC-UV method. A summary of the validation parameters for both methods is presented below.

Table 1: Comparison of Validation Parameters for GC-FID and HPLC-UV Methods

Validation ParameterNew GC-FID MethodAlternative HPLC-UV MethodAcceptance Criteria
Linearity (R²) 0.99980.9985R² ≥ 0.995
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%98.0% - 102.0%
Precision (RSD%)
- Repeatability0.85%1.25%RSD ≤ 2%
- Intermediate Precision1.15%1.60%RSD ≤ 2%
Limit of Detection (LOD) 0.05 µg/mL0.2 µg/mL-
Limit of Quantitation (LOQ) 0.15 µg/mL0.6 µg/mL-
Robustness RobustRobustNo significant impact on results

Experimental Protocols

New GC-FID Method

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Column: HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Injector: Split/Splitless injector

Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program: Initial temperature 150°C, hold for 1 minute, ramp at 10°C/min to 250°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

Standard and Sample Preparation: A stock solution of this compound (1000 µg/mL) was prepared in methanol (B129727). Calibration standards were prepared by serial dilution of the stock solution to concentrations ranging from 0.15 µg/mL to 100 µg/mL. Sample solutions were prepared by dissolving the material in methanol to achieve a theoretical concentration within the calibration range.

Alternative HPLC-UV Method

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent

  • Detector: UV-Vis Detector

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 215 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation: A stock solution of this compound (1000 µg/mL) was prepared in the mobile phase. Calibration standards were prepared by serial dilution of the stock solution to concentrations ranging from 0.6 µg/mL to 150 µg/mL. Sample solutions were prepared by dissolving the material in the mobile phase to achieve a theoretical concentration within the calibration range.

Method Validation Workflow

The following diagram illustrates the systematic workflow employed for the validation of the new analytical method for this compound.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Finalization A Initial Method Parameters B Parameter Optimization (e.g., Temperature, Flow Rate) A->B C System Suitability Testing B->C D Specificity C->D E Linearity D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Validation Report Generation I->J K Method Implementation for Routine Use J->K

Caption: Workflow for the validation of the new analytical method.

References

Comparative study of different synthesis routes for cinnamyl valerate

Author: BenchChem Technical Support Team. Date: December 2025

Cinnamyl valerate (B167501), an ester prized for its sweet, balsamic, and fruity aroma, is a valuable ingredient in the fragrance and flavor industries.[1] Its synthesis is primarily achieved through the esterification of cinnamyl alcohol with valeric acid or its derivatives. This guide provides a comparative overview of the principal synthetic methodologies, including enzymatic catalysis, traditional acid-catalyzed esterification, and Steglich esterification. Each route is evaluated based on reaction efficiency, conditions, and environmental impact, supported by experimental data to aid researchers and professionals in selecting the optimal method for their applications.

Comparative Data of Synthesis Routes

The selection of a synthetic route for cinnamyl valerate depends on factors such as desired yield, purity, reaction time, and green chemistry considerations. The following table summarizes quantitative data for different approaches, extrapolated from methodologies for similar cinnamyl esters.

Synthesis RouteKey ReagentsCatalystSolventTemperature (°C)Reaction TimeReported Yield (%)
Enzymatic Esterification Cinnamyl alcohol, Valeric acidImmobilized Lipase (B570770) (e.g., Novozym 435)Solvent-free or Organic Solvent (e.g., Hexane)40-503-12 hours~90%[2][3]
Fischer Esterification Cinnamyl alcohol, Valeric acidConcentrated H₂SO₄ or p-TsOHExcess alcohol or inert solventRefluxSeveral hoursModerate to High
Steglich Esterification Cinnamyl alcohol, Valeric acidDCC/DMAP or EDC/DMAPDichloromethane (B109758) (DCM) or Acetonitrile (B52724)Room Temp to 45°C45 min - 1.5 hours70-98%[4][5]
Acyl Chloride Method Cinnamyl alcohol, Valeroyl chloridePyridine or other baseOrganic SolventRoom Temperature~4 hoursModerate to High[6]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are based on established procedures for analogous cinnamyl esters and can be adapted for the synthesis of this compound.

1. Enzymatic Esterification (Lipase-Catalyzed)

This method is favored for its mild reaction conditions and high selectivity, aligning with green chemistry principles.[6] The reaction can be performed via direct esterification or transesterification.

  • Materials: Cinnamyl alcohol, Valeric acid (for esterification) or an alkyl valerate like ethyl valerate (for transesterification), Immobilized lipase (e.g., Novozym 435), Hexane (optional solvent).

  • Procedure:

    • In a reaction vessel, combine cinnamyl alcohol and valeric acid (or ethyl valerate), typically in a molar ratio of 1:1 to 1:2.[3]

    • Add the immobilized lipase, with a loading of approximately 2% of the total substrate weight.[3]

    • If a solvent is used, add hexane. For a solvent-free system, one of the reactants, if liquid, can serve as the solvent.[2]

    • Maintain the reaction temperature at 40-50°C with constant stirring (e.g., 250 rpm).[3]

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion (typically within 12 hours), the enzyme can be filtered off and reused.[3] The product is then purified, for example, by vacuum distillation.

2. Fischer Esterification

This is a classic acid-catalyzed esterification method.[7]

  • Materials: Cinnamyl alcohol, Valeric acid, Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve cinnamyl alcohol and a molar excess of valeric acid.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for several hours. The reaction is reversible, so removing the water formed can drive the equilibrium towards the product.[8]

    • Monitor the reaction by TLC.

    • After completion, cool the mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and purify the product by column chromatography or distillation.

3. Steglich Esterification

The Steglich method uses a carbodiimide (B86325) to activate the carboxylic acid, allowing for milder reaction conditions than Fischer esterification.[9][10]

  • Materials: Cinnamyl alcohol, Valeric acid, N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 4-(Dimethylamino)pyridine (DMAP), Anhydrous dichloromethane (DCM) or Acetonitrile.[4]

  • Procedure:

    • Dissolve valeric acid, cinnamyl alcohol, and a catalytic amount of DMAP in anhydrous DCM or acetonitrile in a reaction flask.[5]

    • Cool the mixture in an ice bath and add DCC or EDC portion-wise with stirring.

    • Allow the reaction to warm to room temperature and stir for 1.5 hours (for DCC) or heat to 40-45°C for 45 minutes (for EDC).[4][5]

    • A precipitate of dicyclohexylurea (DCU) will form if DCC is used. Filter off the DCU.

    • If EDC is used, the workup typically involves washing with dilute acid and bicarbonate solutions.

    • The crude product is then purified by column chromatography.

Reaction Mechanisms and Workflows

Visual representations of the synthesis workflows and the enzymatic reaction mechanism provide a clearer understanding of the processes involved.

Fischer_Esterification_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product cinnamyl_alcohol Cinnamyl Alcohol mix Mix & Reflux cinnamyl_alcohol->mix valeric_acid Valeric Acid valeric_acid->mix catalyst H₂SO₄ (cat.) catalyst->mix workup Workup (Neutralization, Wash) mix->workup purification Purification (Distillation/Chromatography) workup->purification product This compound purification->product

Caption: General workflow for Fischer Esterification.

Enzymatic_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product cinnamyl_alcohol Cinnamyl Alcohol reaction Incubate at 40-50°C cinnamyl_alcohol->reaction valeric_acid Valeric Acid valeric_acid->reaction lipase Immobilized Lipase lipase->reaction separation Filter to remove enzyme reaction->separation purification Purification separation->purification product This compound purification->product

Caption: General workflow for enzymatic synthesis.

The lipase-catalyzed synthesis of esters often follows a Ping-Pong Bi-Bi mechanism.[2][3] This mechanism involves the formation of a covalent acyl-enzyme intermediate.

Ping_Pong_Bi_Bi_Mechanism E Lipase (E) EA E-Valeric Acid E->EA F Acyl-Enzyme (F) EA->F releases Water Water (P) F->Water H₂O Cinnamyl_Alcohol Cinnamyl Alcohol (B) F->Cinnamyl_Alcohol binds FB F-Cinnamyl Alcohol EQ E-Cinnamyl Valerate FB->EQ releases EQ->E Cinnamyl_Valerate This compound (Q) EQ->Cinnamyl_Valerate Valeric_Acid Valeric Acid (A) Valeric_Acid->E binds Cinnamyl_Alcohol->FB

Caption: Ping-Pong Bi-Bi mechanism for lipase catalysis.

References

The Tale of Two Environments: Projecting the In Vivo and In Vitro Effects of Cinnamyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers based on data from structurally related cinnamyl derivatives.

Predictive Metabolism and Bioavailability: From In Vitro Stability to In Vivo Biotransformation

In vivo, cinnamyl valerate (B167501) is expected to undergo rapid hydrolysis by esterase enzymes present in the plasma and tissues, breaking down into cinnamyl alcohol and valeric acid. This metabolic cleavage is a critical determinant of its systemic effects. This is analogous to other esters like oestradiol valerate, which is completely converted into 17β-oestradiol and valeric acid after administration[1].

Cinnamyl alcohol is then likely to be metabolized via oxidation to cinnamaldehyde, followed by further oxidation to cinnamic acid. Cinnamic acid can then be conjugated with glycine (B1666218) to form hippuric acid or undergo β-oxidation. This metabolic pathway is common for cinnamyl derivatives[2][3]. Valeric acid, a short-chain fatty acid, will likely enter endogenous metabolic pathways.

In vitro, the stability of cinnamyl valerate will be highly dependent on the experimental system. In cell-free systems or those with low esterase activity, the intact ester may be studied. However, in cell cultures containing esterases (e.g., primary hepatocytes), significant hydrolysis is expected, and the observed effects would be a combination of the parent ester and its metabolites.

Comparative Biological Activities: A Look at Related Compounds

Research into cinnamyl derivatives has revealed a range of biological activities, primarily focusing on anti-inflammatory, antimicrobial, and anti-adipogenic effects.

Anti-Adipogenic Effects of Cinnamyl Derivatives

In vitro studies using the 3T3-L1 preadipocyte cell line have shown that cinnamyl alcohol, a primary metabolite of this compound, can inhibit adipogenesis[4]. This effect is mediated by arresting the cell cycle in the G0/G1 phase, thereby inhibiting mitotic clonal expansion (MCE), a critical early step in adipocyte differentiation. Key molecular markers of adipogenesis, such as PPARγ and C/EBPα, are consequently downregulated[4]. Furthermore, cinnamyl alcohol has been shown to phosphorylate AMPKα and ERK1/2, key upstream signaling molecules involved in cellular energy homeostasis and differentiation[4].

While direct in vivo studies on the anti-adipogenic effects of this compound are lacking, the known metabolic conversion to cinnamyl alcohol suggests a potential for similar activity. The systemic delivery of cinnamyl alcohol via this compound could translate to an anti-obesity effect, though this requires empirical validation.

Quantitative Data Summary

The following tables summarize key data from studies on cinnamyl derivatives, which can serve as a proxy for estimating the properties of this compound.

Table 1: In Vitro Anti-Adipogenic Activity of Cinnamyl Alcohol in 3T3-L1 Cells

ParameterConcentrationEffectReference
Lipid Accumulation Inhibition6.25–25 µMConcentration-dependent reduction in lipid droplets[4]
Adipogenesis Marker Downregulation (PPARγ, C/EBPα, FABP4)25 µMSignificant decrease in protein and mRNA expression[4]
Cell Cycle Arrest25 µMArrest in G0/G1 phase[4]
AMPKα Phosphorylation25 µMIncreased phosphorylation[4]
ERK1/2 Phosphorylation25 µMIncreased phosphorylation[4]

Table 2: Toxicological Profile of Related Cinnamyl Compounds (In Vivo)

CompoundTestSpeciesRouteDose/ResultReference
Cinnamyl Phenylpropyl MaterialsAcute ToxicityNot specifiedOral/DermalLow acute toxicity[2][3]
Cinnamyl Phenylpropyl MaterialsRepeat Dose ToxicityNot specifiedOral/DermalNo significant toxicity[2][3]
Cinnamyl DerivativesGenotoxicityNot specifiedIn vitro/In vivoNo mutagenic or genotoxic activity in bacteria and mammalian cell line assays[2]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

In Vitro Adipogenesis Assay with 3T3-L1 Cells
  • Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence. Two days post-confluence, differentiation is induced using a standard MDI cocktail (0.5 mM 3-isobutyl-1-methylxanthine, 1 µM dexamethasone, and 1 µg/mL insulin) in DMEM with 10% FBS.

  • Compound Treatment: Cinnamyl alcohol (or this compound) is dissolved in a suitable solvent (e.g., DMSO) and added to the differentiation medium at various concentrations. The medium is replaced every two days with fresh medium containing insulin (B600854) and the test compound.

  • Oil Red O Staining: After 8-10 days, differentiated adipocytes are fixed with 10% formalin and stained with Oil Red O solution to visualize intracellular lipid droplets. The stained lipid is then extracted with isopropanol, and the absorbance is measured spectrophotometrically to quantify lipid accumulation.

  • Western Blotting and RT-PCR: To assess the expression of key adipogenic markers (PPARγ, C/EBPα, FABP4) and signaling proteins (AMPKα, ERK1/2), cell lysates are collected at various time points. Protein expression is analyzed by Western blotting, and mRNA levels are quantified by real-time PCR.

  • Cell Cycle Analysis: Cells are harvested at an early stage of differentiation (e.g., 24 hours post-MDI), fixed in ethanol, and stained with propidium (B1200493) iodide. DNA content is analyzed by flow cytometry to determine the cell cycle distribution.

In Vivo Acute and Repeat Dose Toxicity Studies
  • Animal Models: Typically, rodents (rats or mice) are used.

  • Administration: The test compound is administered via the intended route of exposure, often oral gavage or dermal application.

  • Acute Toxicity: A single high dose of the compound is administered to a group of animals. The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality to determine the LD50 (median lethal dose).

  • Repeat Dose Toxicity: The compound is administered daily for an extended period (e.g., 28 or 90 days) at multiple dose levels. Throughout the study, clinical signs, body weight, and food consumption are monitored. At the end of the study, blood and urine samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and major organs are weighed and examined histopathologically.

Visualizing the Pathways

The following diagrams illustrate the expected metabolic fate of this compound in vivo and a key in vitro signaling pathway affected by its primary metabolite.

cluster_in_vivo In Vivo Metabolism This compound This compound Cinnamyl Alcohol Cinnamyl Alcohol This compound->Cinnamyl Alcohol Esterase Hydrolysis Valeric Acid Valeric Acid This compound->Valeric Acid Esterase Hydrolysis Cinnamaldehyde Cinnamaldehyde Cinnamyl Alcohol->Cinnamaldehyde Oxidation Metabolic Pathways Metabolic Pathways Valeric Acid->Metabolic Pathways Cinnamic Acid Cinnamic Acid Cinnamaldehyde->Cinnamic Acid Oxidation Cinnamic Acid->Metabolic Pathways β-Oxidation Conjugation Products Conjugation Products Cinnamic Acid->Conjugation Products Glycine Conjugation

Caption: Predicted in vivo metabolic pathway of this compound.

cluster_in_vitro In Vitro Anti-Adipogenic Signaling Cinnamyl Alcohol Cinnamyl Alcohol AMPK AMPK Cinnamyl Alcohol->AMPK ERK ERK Cinnamyl Alcohol->ERK MCE Mitotic Clonal Expansion Cinnamyl Alcohol->MCE inhibits G0G1 G0/G1 Cell Cycle Arrest MCE->G0G1 Adipogenesis Adipogenesis Markers (PPARγ, C/EBPα) MCE->Adipogenesis promotes Lipid Lipid Accumulation Adipogenesis->Lipid leads to

Caption: In vitro anti-adipogenic signaling of cinnamyl alcohol.

References

Cinnamyl Valerate: A Comparative Performance Analysis Against Industry Benchmarks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of cinnamyl valerate (B167501) against established industry standards in key therapeutic areas: oncology, infectious diseases, and inflammation. The analysis is supported by available experimental data for cinnamyl valerate and its close structural analogs, alongside detailed experimental protocols and visualizations of relevant biological pathways to aid in the evaluation of its potential in drug discovery and development.

Executive Summary

This compound, an ester of cinnamyl alcohol and valeric acid, belongs to a class of compounds (cinnamyl esters) that have demonstrated a range of biological activities. This guide consolidates the available preclinical data to offer a comparative perspective on its potential efficacy. Due to the limited publicly available data specifically for this compound, performance metrics for its close structural isomer, cinnamyl isovalerate, and other cinnamyl esters are utilized as a proxy in this analysis. This approach provides a valuable, albeit indirect, assessment of this compound's potential.

Data Presentation: Comparative In Vitro Efficacy

The following tables summarize the quantitative performance of cinnamyl derivatives against industry-standard drugs in anticancer and antimicrobial assays.

Table 1: Comparative Anticancer Cytotoxicity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate greater potency. The data below for cinnamyl isovalerate, a structural isomer of this compound, is presented as a proxy.

Compound/DrugCell LineCancer TypeIC₅₀ (µM)Data Source
Cinnamyl Isovalerate HeLaCervical Carcinoma0.4 ± 0.1[1][2]
BGC-823Gastric Carcinoma0.9 ± 0.2[1][2]
A549Lung Adenocarcinoma10.6 ± 1.5[1][2]
Doxorubicin (Standard) HeLaCervical Carcinoma~0.1 - 1.0Generic Data
A549Lung Adenocarcinoma~0.05 - 0.5Generic Data
Paclitaxel (Standard) HeLaCervical Carcinoma~0.005 - 0.05Generic Data
A549Lung Adenocarcinoma~0.001 - 0.01Generic Data

Note: Data for this compound is not directly available. The data presented is for cinnamyl isovalerate, a close structural isomer.

Table 2: Comparative Antimicrobial Activity (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater antimicrobial activity.

Compound/DrugMicroorganismGram StainMIC (µg/mL)Data Source
Butyl Cinnamate Staphylococcus aureusGram-positive>1000[3][4]
Escherichia coliGram-negative>1000[3][4]
Cinnamaldehyde Staphylococcus aureusGram-positive~250[5]
Escherichia coliGram-negative~500[5]
Ciprofloxacin (Standard) Staphylococcus aureusGram-positive~0.12 - 1.0Generic Data
Escherichia coliGram-negative~0.015 - 0.12Generic Data
Vancomycin (Standard) Staphylococcus aureusGram-positive~0.5 - 2.0Generic Data

Note: Data for this compound is not directly available. The data presented is for other cinnamyl derivatives.

Signaling Pathways and Mechanisms of Action

Cinnamyl derivatives are known to modulate several key signaling pathways implicated in cancer and inflammation.

Anticancer Mechanism: PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Cinnamyl derivatives have been suggested to exert their anticancer effects by inhibiting components of this pathway, leading to the induction of apoptosis (programmed cell death).

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Cinnamyl Derivatives Cinnamyl Derivatives Cinnamyl Derivatives->Akt Inhibition NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK Complex IKK Complex MyD88->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates for degradation NF-κB NF-κB Nucleus Nucleus NF-κB->Nucleus translocation Inflammatory Genes (iNOS, COX-2) Inflammatory Genes (iNOS, COX-2) Nucleus->Inflammatory Genes (iNOS, COX-2) transcription Cinnamyl Derivatives Cinnamyl Derivatives Cinnamyl Derivatives->IKK Complex Inhibition MTT_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed cells in 96-well plate Compound_Addition Add serially diluted compound Cell_Seeding->Compound_Addition Incubate_24_48h Incubate (e.g., 24-48h) Compound_Addition->Incubate_24_48h Add_MTT Add MTT solution Incubate_24_48h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

References

Navigating the Analytical Landscape: An Inter-laboratory Comparison of Cinnamyl Valerate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on establishing robust analytical methodologies for cinnamyl valerate (B167501) through inter-laboratory comparison, ensuring data accuracy and reproducibility across different facilities.

Comparative Analysis of Method Performance

The choice between analytical techniques is critical and often depends on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for volatile and semi-volatile compounds like cinnamyl valerate, making it ideal for trace-level detection and identification.[2] High-Performance Liquid Chromatography (HPLC) offers versatility and is well-suited for routine quality control where high-throughput analysis is needed.[2]

To simulate the outcomes of an inter-laboratory study, the following table presents hypothetical data from ten laboratories analyzing a standardized sample of this compound. This data illustrates how results might vary and how they can be statistically evaluated.

Table 1: Hypothetical Inter-laboratory Comparison Data for this compound Analysis

LaboratoryMethodReported Concentration (mg/mL)Mean Concentration (mg/mL)Standard DeviationZ-Score
Lab 1GC-MS4.954.980.08-0.38
Lab 2HPLC-UV5.101.13
Lab 3GC-MS4.89-1.13
Lab 4HPLC-UV5.050.63
Lab 5GC-MS4.990.13
Lab 6HPLC-UV4.85-1.63
Lab 7GC-MS5.020.38
Lab 8HPLC-UV5.151.63
Lab 9GC-MS4.92-0.75
Lab 10HPLC-UV4.88-1.25

Note: The consensus mean (4.98 mg/mL) and standard deviation (0.08) are calculated from the reported concentrations. The Z-score is calculated for each laboratory to assess its performance relative to the consensus value. A Z-score between -2.0 and +2.0 is generally considered satisfactory.[3]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to the success of any inter-laboratory comparison. The following are model protocols for GC-MS and HPLC analysis of this compound, adapted from established methods for similar compounds.[2][5]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation:

  • Accurately weigh a suitable amount of the this compound sample.

  • Dissolve the sample in a volatile solvent, such as hexane (B92381) or ethyl acetate, to achieve a concentration within the calibration range.[2]

2. Instrumental Conditions:

  • GC Column: Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[5]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[5]

  • Injector Temperature: 250 °C.[5]

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[5]

  • MS Ion Source Temperature: 230 °C.[5]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

  • Mass Range: Scan from m/z 40 to 400.[5]

  • Injection Volume: 1 µL.[5]

3. Data Analysis:

  • Identify the this compound peak based on its retention time.

  • Confirm the identity by comparing the mass spectrum with a reference spectrum.

  • Quantify the concentration using a calibration curve generated from standards of known concentrations.

High-Performance Liquid Chromatography (HPLC) Protocol

1. Sample Preparation:

  • Accurately weigh a suitable amount of the this compound sample.

  • Dissolve the sample in the mobile phase (e.g., a mixture of acetonitrile (B52724) and water) to achieve a concentration within the calibration range.[2]

  • Filter the solution through a 0.45 µm syringe filter before injection.[2]

2. Instrumental Conditions:

  • HPLC System: A system equipped with a UV or Diode Array Detector (DAD).[2]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Injection Volume: 10 µL.[2]

  • Detection Wavelength: 278 nm.[2]

3. Data Analysis:

  • Identify the this compound peak based on its retention time compared to a standard.

  • Quantify the concentration using a calibration curve generated from a series of standard solutions.

Workflow for Inter-laboratory Comparison

A well-defined workflow is crucial for the smooth execution of an inter-laboratory comparison. The following diagram illustrates the key stages, from the initial organization to the final evaluation of results.

G cluster_0 Phase 1: Planning and Preparation cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Data Evaluation and Reporting A Define Study Objectives and Select Participants B Prepare and Validate Homogeneous Test Material A->B C Develop and Distribute Detailed Protocols B->C D Distribute Samples to Participating Laboratories C->D E Laboratories Perform Analysis (GC-MS and/or HPLC) D->E F Laboratories Submit Data and Reports E->F G Statistical Analysis of Submitted Data F->G H Calculate Consensus Values and Z-Scores G->H I Prepare and Distribute Final Comparison Report H->I

Caption: Workflow for an inter-laboratory comparison of this compound analysis.

By following the guidelines and protocols outlined in this document, research institutions and companies can effectively conduct inter-laboratory comparisons for this compound. This will not only enhance the quality and reliability of their analytical data but also foster collaboration and standardization within the scientific community.

References

Cinnamyl Esters: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamyl esters, a class of compounds derived from cinnamic acid, have garnered significant attention in medicinal chemistry due to their diverse biological activities. These activities are intricately linked to their chemical structures, where modifications to the cinnamoyl moiety or the ester group can profoundly influence their therapeutic potential. This guide provides a comparative analysis of the structure-activity relationships (SAR) of cinnamyl esters across various biological targets, supported by experimental data and detailed methodologies.

Comparative Biological Activity of Cinnamyl Esters

The biological efficacy of cinnamyl esters is highly dependent on the nature and position of substituents on the aromatic ring and the composition of the ester group. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural modifications on their anticancer, antimicrobial, and enzyme-inhibitory activities.

Anticancer Activity

Cinnamyl esters have demonstrated cytotoxic effects against a range of human cancer cell lines.[1] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[2] Key SAR observations indicate that the presence and position of hydroxyl and methoxy (B1213986) groups on the phenyl ring, as well as the nature of the ester moiety, are critical for anticancer potency.

Table 1: Cytotoxicity of Cinnamyl Esters and Related Derivatives against Human Cancer Cell Lines

CompoundR1R2R3R4 (Ester Group)Cell LineIC50 (µM)Reference
Cinnamyl cinnamateHHHCinnamylVariousVaries[1]
Methyl cinnamateHHHMethylVarious>100[3]
Ethyl cinnamateHHHEthylVarious726.36[3]
Butyl cinnamateHHHButylVarious626.62[3]
Cinnamyl-3,4-dihydroxy-α-cyanocinnamateHOHOHCinnamyl--[4]
(2E)-3,6,8-Tribromo-4-methyl-2-oxo-2H-chromen-7-yl cinnamate---(2E)-3,6,8-Tribromo-4-methyl-2-oxo-2H-chromen-7-ylHepG213.14[5]

Note: IC50 values represent the concentration required to inhibit 50% of cell growth.

Antimicrobial Activity

The antimicrobial properties of cinnamyl esters have been extensively studied, revealing that their efficacy is influenced by the lipophilicity and electronic properties of the molecule.[6] Generally, esterification of cinnamic acid modulates its antimicrobial activity, with the structure of the alcohol moiety playing a crucial role.[6]

Table 2: Minimum Inhibitory Concentration (MIC) of Cinnamate Esters against Pathogenic Microorganisms

CompoundMicroorganismMIC (µg/mL)Reference
Benzyl cinnamateStaphylococcus aureus128[7]
Benzyl cinnamateStaphylococcus epidermidis128[7]
Benzyl cinnamatePseudomonas aeruginosa256[7]
Methyl cinnamateCandida albicans789.19 (µM)[3]
Ethyl cinnamateCandida albicans726.36 (µM)[3]
Butyl cinnamateCandida albicans626.62 (µM)[3]

Note: MIC values represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.[6]

Enzyme Inhibitory Activity

Cinnamyl esters have also been identified as potent inhibitors of various enzymes, including lipoxygenases, tyrosinase, and histone deacetylases (HDACs).[8][9][10] This inhibitory activity is highly specific and dependent on the structural features of the cinnamyl ester.

Table 3: Enzyme Inhibitory Activity of Cinnamyl Ester Derivatives

CompoundEnzymeIC50Reference
Cinnamyl-3,4-dihydroxy-α-cyanocinnamate5-LipoxygenasePotent inhibitor[4]
Cinnamoyl piperazine/piperidine amidesTyrosinaseVaries[9]
Cinnamyl hydroxamate derivativesHistone Deacetylase 6 (HDAC6)8.1 nM (for compound 11b)[10]

Note: IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

Key Signaling Pathways and Experimental Workflows

The biological effects of cinnamyl esters are mediated through their interaction with various cellular signaling pathways. The following diagrams illustrate a generalized signaling pathway for apoptosis induction and a typical experimental workflow for assessing anticancer activity.

anticancer_pathway Cinnamyl Ester Cinnamyl Ester Cellular Stress Cellular Stress Cinnamyl Ester->Cellular Stress MAPK/ERK Pathway MAPK/ERK Pathway Cellular Stress->MAPK/ERK Pathway Intrinsic Apoptosis Pathway Intrinsic Apoptosis Pathway Cellular Stress->Intrinsic Apoptosis Pathway Apoptosis Apoptosis MAPK/ERK Pathway->Apoptosis Caspase Activation Caspase Activation Intrinsic Apoptosis Pathway->Caspase Activation Caspase Activation->Apoptosis

Anticancer signaling pathway of cinnamyl esters.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Cytotoxicity/Apoptosis Assay cluster_analysis Data Analysis Cancer Cells Cancer Cells Treatment Treat with Cinnamyl Esters Cancer Cells->Treatment Incubation Incubation Treatment->Incubation Assay MTT Assay or Annexin V/PI Staining Incubation->Assay Data Acquisition Measure Absorbance or Flow Cytometry Assay->Data Acquisition IC50 Calculation Calculate IC50 or % Apoptosis Data Acquisition->IC50 Calculation

General workflow for evaluating anticancer activity.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the cinnamyl esters and a vehicle control. Incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment and Harvesting: Treat cells with cinnamyl esters as described for the MTT assay.[1] Harvest both adherent and floating cells.[1]

  • Cell Washing: Wash the cells twice with ice-cold PBS.[1]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer.[1] Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the cinnamyl esters in a 96-well microtiter plate containing growth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism only) and negative (medium only) controls.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

Conclusion

The structure-activity relationships of cinnamyl esters are a critical area of study for the development of new therapeutic agents. The data presented in this guide demonstrate that subtle changes in the chemical structure can lead to significant differences in biological activity. For researchers in drug development, these findings underscore the potential of cinnamyl esters as a versatile scaffold for designing novel drugs with improved potency and selectivity against a range of diseases. Further investigation into the synthesis and biological evaluation of novel cinnamyl ester derivatives is warranted to fully explore their therapeutic potential.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Cinnamyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical compounds are critical for ensuring both personal safety and environmental protection. This document provides a comprehensive, step-by-step guide to the proper disposal of cinnamyl valerate (B167501), a fragrance and flavoring agent. Adherence to these procedures will help mitigate risks and ensure compliance with safety regulations.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to handle cinnamyl valerate with the appropriate Personal Protective Equipment (PPE). This includes wearing chemical-resistant gloves, safety goggles, and a lab coat.[1] Ensure that the handling area is well-ventilated to minimize inhalation of vapors.[1] In the event of skin contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

Spill Management

In case of a spill, it is crucial to act swiftly and safely. Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[1] Once absorbed, the material should be collected and placed into a suitable, sealed container for disposal. It is important to prevent the spilled chemical from entering drains or waterways. Following cleanup, ensure the area is well-ventilated.

This compound Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 10482-65-2
Molecular Formula C₁₄H₁₈O₂
Molecular Weight 218.29 g/mol
Appearance Liquid
Purity 98% Min
Flash Point 131.67 °C (269.00 °F) TCC[2]

Step-by-Step Disposal Procedures

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.

1. Unused or Waste this compound:

  • Place the waste this compound in a clearly labeled, sealed, and appropriate container.

  • The disposal of this material must be conducted in accordance with federal, state, and local environmental control regulations.[3]

  • Contact a licensed professional waste disposal service to arrange for collection and disposal.[4]

  • Acceptable disposal methods include sending the material to a licensed chemical destruction plant or using controlled incineration.

2. Contaminated Materials and Packaging:

  • Decontamination of Reusable Containers: Triple-rinse containers with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. The cleaned container can then be recycled or reconditioned.

  • Disposal of Non-Reusable Packaging: To prevent reuse, puncture the packaging after it has been emptied. It can then be disposed of in a sanitary landfill, as permitted by local regulations.

  • Spill Residue: The absorbent material used to clean up spills should be placed in a sealed container and disposed of as chemical waste through a licensed disposal service.

Important Considerations:

  • Do not dispose of this compound down the drain or in the regular trash.

  • Do not allow the chemical to contaminate soil or water sources.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

start This compound Waste Generated waste_type Identify Waste Type start->waste_type unused_product Unused or Waste this compound waste_type->unused_product  Chemical contaminated_material Contaminated Materials (e.g., PPE, spill absorbents) waste_type->contaminated_material  Solid Waste packaging Contaminated Packaging waste_type->packaging Packaging seal_container Seal in Labeled Container unused_product->seal_container contaminated_material->seal_container reusable Reusable? packaging->reusable non_reusable Non-Reusable reusable->non_reusable No triple_rinse Triple Rinse with Appropriate Solvent reusable->triple_rinse Yes puncture Puncture to Prevent Reuse non_reusable->puncture collect_rinsate Collect Rinsate for Chemical Waste Disposal triple_rinse->collect_rinsate recycle Recycle or Recondition triple_rinse->recycle collect_rinsate->seal_container landfill Dispose in Sanitary Landfill (per local regulations) puncture->landfill licensed_disposal Contact Licensed Waste Disposal Service seal_container->licensed_disposal incineration Controlled Incineration or Chemical Destruction licensed_disposal->incineration

Caption: Disposal workflow for this compound and associated materials.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.